molecular formula CH4 B1582241 Methane-d4 CAS No. 558-20-3

Methane-d4

Cat. No.: B1582241
CAS No.: 558-20-3
M. Wt: 20.067 g/mol
InChI Key: VNWKTOKETHGBQD-JQYAHLJZSA-N
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Description

Methane-d4 is a useful research compound. Its molecular formula is CH4 and its molecular weight is 20.067 g/mol. The purity is usually 95%.
The exact mass of the compound (2H4)Methane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetradeuteriomethane
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InChI

InChI=1S/CH4/h1H4/i1D4
Source PubChem
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InChI Key

VNWKTOKETHGBQD-JQYAHLJZSA-N
Source PubChem
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Canonical SMILES

C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

CH4
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DSSTOX Substance ID

DTXSID30204377
Record name (2H4)Methane
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Molecular Weight

20.067 g/mol
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Physical Description

Compressed gas; [Sigma-Aldrich MSDS]
Record name Methane-d4
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CAS No.

558-20-3
Record name Methane-d4
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Record name (2H4)Methane
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Record name (2H4)Methane
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Record name (2H4)methane
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Foundational & Exploratory

Methane-d4: A Comprehensive Technical Guide to its Chemical Properties, Stability, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Silent Potency of Isotopic Substitution

In the landscape of modern chemical and pharmaceutical research, the strategic substitution of hydrogen with its heavier, stable isotope, deuterium, represents a powerful tool for elucidating reaction mechanisms, enhancing analytical precision, and modulating metabolic pathways. Methane-d4 (CD4), the fully deuterated analog of methane, epitomizes the utility of this approach. While its physical properties closely mirror those of its proteo-isotopologue, the subtle increase in mass imparted by the four deuterium atoms gives rise to distinct chemical behaviors that are of profound interest to researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the core chemical properties and stability of this compound, with a particular focus on its practical applications in sophisticated analytical and metabolic studies.

Physicochemical and Spectroscopic Profile of this compound

This compound is a colorless, odorless, and flammable gas under standard conditions.[1][2] Its fundamental physical characteristics are summarized in the table below, contrasted with its non-deuterated counterpart, methane (CH4).

PropertyThis compound (CD4)Methane (CH4)
Molecular Formula CD4[3]CH4
Molecular Weight 20.07 g/mol [3]16.04 g/mol [2][4]
Boiling Point -161 °C (lit.)[5]-161 °C (lit.)[2]
Melting Point -183 °C (lit.)[5]-183 °C (lit.)[2]
Vapor Density 0.55 (vs air)[5]0.55 (Air = 1)[2]
Isotopic Purity Typically ≥99 atom % D[3]Not Applicable

The most significant distinction lies in the molecular weight, a direct consequence of the four deuterium atoms. This mass difference is the cornerstone of its unique applications, particularly in mass spectrometry, where a mass shift of +4 amu provides a clear and unambiguous signal.

Spectroscopic Fingerprints for Confident Identification

Unambiguous identification of this compound is critical for its effective use. Spectroscopic techniques provide the necessary confirmation of its identity and isotopic purity.

  • Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), this compound will exhibit a molecular ion (M+) peak at m/z 20, a clear shift from the m/z 16 peak of methane. This distinct mass shift is fundamental to its use as an internal standard.

  • Infrared (IR) Spectroscopy: The vibrational frequencies of C-D bonds are lower than those of C-H bonds. Consequently, the IR spectrum of this compound will show characteristic absorption bands at different wavenumbers compared to methane, providing a unique spectral fingerprint.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H NMR is used to detect the absence of protons and confirm high deuteration levels, ²H (Deuterium) NMR will show a characteristic signal for the deuterium nuclei.

Chemical Stability and Handling: A Foundation of Reliability

This compound is a stable compound under recommended storage conditions.[3][5] It is considered stable and does not readily undergo decomposition.[6] However, being a flammable gas, it readily forms explosive mixtures with air and is incompatible with strong oxidizing agents and halogens.[5]

Storage and Handling Protocols

To ensure the integrity and safety of this compound, the following storage and handling procedures are imperative:

  • Storage: Cylinders should be stored upright in a dry, cool, and well-ventilated area, away from direct sunlight and sources of ignition.[6][7] The storage temperature should not exceed 52 °C (125 °F).[6]

  • Handling: this compound is a gas under pressure and may be packaged at pressures slightly above atmospheric pressure.[3] It is best handled in a well-ventilated area or in a fume hood using a vacuum line.[3] All ignition sources must be eliminated when handling the gas.[6] Use only non-sparking tools and explosion-proof equipment.[6]

  • Long-Term Stability: While stable, it is recommended to re-analyze the chemical purity of this compound after three years of storage to ensure it meets the requirements for sensitive applications.[3]

The Kinetic Isotope Effect: Harnessing a Fundamental Principle

A cornerstone of the utility of deuterated compounds in drug development is the Kinetic Isotope Effect (KIE) . The C-D bond is stronger than the C-H bond, meaning it requires more energy to break.[8] Consequently, reactions where the cleavage of a C-H bond is the rate-determining step will proceed more slowly when a deuterium atom is substituted at that position.[8][9][10]

This phenomenon is a powerful tool for medicinal chemists to slow down the metabolic breakdown of a drug by cytochrome P450 enzymes, a common pathway for drug metabolism.[10] By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the drug's metabolic stability can be enhanced, potentially leading to improved pharmacokinetic profiles, such as a longer half-life and reduced dosing frequency.

Figure 1: Conceptual diagram of the kinetic isotope effect on drug metabolism.

Applications in Drug Development and Advanced Research

The unique properties of this compound make it an invaluable tool in various stages of drug discovery and development, as well as in fundamental chemical research.

Internal Standard in Mass Spectrometry-Based Bioanalysis

In quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), an internal standard is crucial for accurate and precise quantification of an analyte in a complex matrix like plasma or urine.[11] A stable isotope-labeled internal standard, such as this compound, is considered the "gold standard" for this purpose.

Causality of its Efficacy:

  • Co-elution: this compound, being chemically almost identical to any methane produced or present in a sample, will have virtually the same chromatographic retention time.

  • Similar Ionization Efficiency: It exhibits nearly identical ionization behavior in the mass spectrometer source, ensuring that any matrix effects (ion suppression or enhancement) affect both the analyte and the internal standard to the same degree.

  • Distinct Mass: The +4 mass difference allows for easy differentiation and separate detection by the mass spectrometer.

This ensures that any variability introduced during sample preparation, injection, or ionization is corrected for, leading to highly reliable and reproducible quantitative data.[11]

Experimental Protocol: this compound as an Internal Standard in Headspace-GC-MS

The following is a generalized protocol for the use of this compound as an internal standard for the quantification of methane in a liquid or solid sample.

  • Preparation of this compound Standard: A known concentration of this compound gas is prepared in a suitable solvent or gas-tight syringe.

  • Sample Preparation: A known amount of the sample (e.g., biological fluid, environmental sample) is placed in a headspace vial.

  • Spiking with Internal Standard: A precise volume of the this compound standard is added to the headspace vial.

  • Equilibration: The vial is sealed and heated to a specific temperature for a defined period to allow the volatile components, including methane and this compound, to partition into the headspace.

  • Headspace Injection: A sample of the headspace gas is automatically injected into the GC-MS system.

  • GC Separation: The components of the gas sample are separated on a suitable gas chromatography column.

  • MS Detection: The mass spectrometer is set to monitor the characteristic ions for both methane (e.g., m/z 16) and this compound (m/z 20).

  • Quantification: The ratio of the peak area of methane to the peak area of this compound is calculated. This ratio is then used to determine the concentration of methane in the original sample by comparing it to a calibration curve prepared with known concentrations of methane and a constant concentration of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample in Vial Spike Spike with this compound (IS) Sample->Spike Seal Seal and Equilibrate Spike->Seal HS_Inject Headspace Injection Seal->HS_Inject GC_Column GC Separation HS_Inject->GC_Column MS_Detect MS Detection (m/z 16 & 20) GC_Column->MS_Detect Peak_Integration Peak Area Integration MS_Detect->Peak_Integration Ratio_Calc Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calc Quantify Quantify vs. Calibration Curve Ratio_Calc->Quantify caption Workflow for Methane Quantification using this compound as an Internal Standard.

Figure 2: Generalized workflow for quantitative analysis using this compound as an internal standard in headspace-GC-MS.

Mechanistic Studies in Chemical Reactions

The kinetic isotope effect associated with C-D bonds allows researchers to probe the mechanisms of chemical reactions. By comparing the reaction rates of a compound and its deuterated analog, it can be determined if the cleavage of that specific C-H bond is involved in the rate-determining step of the reaction. This provides invaluable insights into reaction pathways and transition state geometries.

Conclusion: An Indispensable Tool in Modern Science

This compound, while seemingly a simple molecule, offers a profound advantage to researchers in drug development and various scientific disciplines. Its stability, coupled with the predictable and significant kinetic isotope effect and its utility as a "gold standard" internal standard in mass spectrometry, makes it an indispensable tool. A thorough understanding of its chemical properties, handling requirements, and the principles behind its applications empowers scientists to conduct more precise, informative, and impactful research, ultimately accelerating the pace of discovery and innovation.

References

  • Airgas. (2017). SAFETY DATA SHEET: Methane D4. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methane. PubChem Compound Summary for CID 297. Retrieved from [Link]

  • Yuan, S., Wei, G., Yang, P., Long, Q., Wu, G., & Wang, X. (2025). Determination of this compound and ethane-D6 in ethylene-D4 by gas chromatography.
  • Linde Gas GmbH. (2022). SAFETY DATA SHEET Methane, compressed. Retrieved from [Link]

  • Yuan, S., et al. (2025).
  • isoMET D4. (n.d.). Report on the analysis of at least two gas mixtures of pure CH4 of varied clumped isotopic composition. Retrieved from [Link]

  • Knowles, R. (2005). Kinetic Isotope Effects in Organic Chemistry. MacMillan Group Meeting. Retrieved from [Link]

  • Röckmann, T., et al. (2022). Measurement report: Isotopic composition of CH4 emitted from gas exploration sites in the Transylvanian Basin, Romania. EGUsphere.
  • Varlet, V., Smith, F., & Augsburger, M. (2013). Validation of methane measurement using headspace-GC-MS and quantification by a stable isotope-labeled internal standard generated in situ.
  • Torregrosa, A. J., et al. (2025). Thermoacoustic Stability Analysis of Methane and Hydrogen Laminar Systems: Sensitivity to Combustor Transversal Dimension at a Constant Heat Release Rate.
  • Samarakoon, T. N., & Johnson, K. A. (2023). In silico docking and molecular dynamics for the discovery of inhibitors of enteric methane production in ruminants — A review. PLoS ONE, 18(5), e0285918.
  • Chemistry LibreTexts. (2022). 11.8: The E2 Reaction and the Deuterium Isotope Effect.
  • Max-Planck-Gesellschaft. (n.d.). Isotopic analysis of atmospheric CH4 (δ13C and δ2H). Retrieved from [Link]

  • ChemicalBook. (n.d.). METHANE(74-82-8) 1H NMR spectrum.
  • Varlet, V., et al. (2013). Validation of methane measurement using headspace-GC-MS and quantification by a stable isotope-labeled internal standard generated in situ.
  • National Institute of Standards and Technology. (n.d.). Methane. NIST Chemistry WebBook.
  • MDPI. (2024). Computational Identification of Blood–Brain Barrier-Permeant Microbiome Metabolites with Binding Affinity to Neurotransmitter Receptors in Neurodevelopmental Disorders.
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  • Mutlib, A. E. (2010). The kinetic isotope effect in the search for deuterated drugs. Future medicinal chemistry, 2(8), 1263–1274.
  • ACTRIS. (2023). Methane stable isotope analysis (δ13C-CH4, δD-CH4).
  • Stolper, D. A., et al. (2014). Controls on the isotopic composition of microbial methane. Geochimica et Cosmochimica Acta, 125, 219-242.
  • Spanu, L., et al. (2011). Stability of hydrocarbons at deep Earth pressures and temperatures. Proceedings of the National Academy of Sciences, 108(15), 5980-5984.
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Sources

An In-depth Technical Guide to the Synthesis and Purification of Methane-d4 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Methane-d4 (CD₄), a critical deuterated building block in pharmaceutical research and development. Addressing the need for high isotopic purity, this document details established synthesis methodologies, including the hydrolysis of aluminum carbide with deuterium oxide and catalytic hydrogen-deuterium exchange. A significant focus is placed on state-of-the-art purification techniques, primarily preparative gas chromatography and cryogenic distillation, to achieve the requisite isotopic enrichment for applications in metabolic profiling, pharmacokinetic studies, and as an internal standard in mass spectrometry. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to produce and purify this compound of high isotopic purity, ensuring the integrity and reliability of their scientific investigations.

Introduction: The Significance of this compound in Advanced Research

Deuterium-labeled compounds have become indispensable tools in modern scientific research, particularly within the pharmaceutical and life sciences sectors. The substitution of hydrogen with its heavier, stable isotope, deuterium, imparts a subtle yet significant change in the physicochemical properties of a molecule. This "kinetic isotope effect" can alter metabolic pathways, enhance metabolic stability, and provide a powerful analytical handle for tracing molecular fates in complex biological systems.

This compound (CD₄), the fully deuterated isotopologue of methane, serves as a fundamental building block for the synthesis of more complex deuterated molecules. Its primary applications include:

  • Metabolic and Pharmacokinetic (PK) Studies: Used to understand the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.

  • Internal Standards: Serves as a non-radioactive, stable internal standard for quantitative analysis by mass spectrometry, improving the accuracy and precision of measurements.

  • Mechanistic Studies: Employed in investigating reaction mechanisms where C-H bond cleavage is a rate-determining step.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilized as a reference standard and in specialized NMR experiments.

Given these critical applications, the synthesis and, crucially, the purification of this compound to a high degree of isotopic and chemical purity are of paramount importance. This guide provides a detailed exploration of the methodologies to achieve this.

Synthesis of this compound: Methodologies and Mechanistic Insights

Two primary methods have been established for the synthesis of this compound: the hydrolysis of aluminum carbide with deuterium oxide and the catalytic hydrogen-deuterium (H/D) exchange.

Hydrolysis of Aluminum Carbide with Deuterium Oxide

This is a classic and reliable laboratory-scale method for producing this compound. The reaction proceeds via the hydrolysis of aluminum carbide (Al₄C₃) with heavy water (D₂O).

Reaction: Al₄C₃(s) + 12D₂O(l) → 3CD₄(g) + 4Al(OD)₃(s)[2]

Causality of Experimental Choices:

  • Aluminum Carbide (Al₄C₃): This starting material is chosen because it is one of the few carbides that reacts with water to produce methane. The quality of the aluminum carbide is crucial; it should be free from contaminants that could lead to the formation of other gaseous byproducts. Aluminum carbide itself can be synthesized by heating pure aluminum powder with pure carbon.[2]

  • Deuterium Oxide (D₂O): High-purity D₂O (typically >99.8 atom % D) is essential to maximize the isotopic enrichment of the resulting this compound. Any protic impurities (H₂O) will lead to the formation of partially deuterated methane isotopologues (CHD₃, CH₂D₂, CH₃D).

Materials:

  • Aluminum Carbide (Al₄C₃), finely powdered

  • Deuterium Oxide (D₂O), >99.8 atom % D

  • Airtight reaction flask with a dropping funnel and a gas outlet

  • Gas collection system (e.g., gas-tight syringe, gas bag, or cryogenic trap)

  • Inert gas (e.g., Argon or Nitrogen) for purging the system

Procedure:

  • System Setup: Assemble the reaction flask, dropping funnel, and gas outlet. Ensure all joints are well-sealed to prevent atmospheric contamination. The gas outlet should be connected to the gas collection system.

  • Purging: Purge the entire system with an inert gas for at least 15-20 minutes to remove any air and moisture. This is critical to prevent the formation of partially deuterated methane and to avoid contamination with atmospheric nitrogen and oxygen.

  • Reactant Loading: Place a weighed amount of finely powdered aluminum carbide into the reaction flask. Fill the dropping funnel with a stoichiometric excess of deuterium oxide.

  • Reaction Initiation: Slowly add the deuterium oxide from the dropping funnel to the aluminum carbide. The reaction is exothermic and will proceed readily. The rate of gas evolution can be controlled by the rate of D₂O addition.

  • Gas Collection: Collect the evolved this compound gas in the chosen collection system. If using a cryogenic trap, immerse it in liquid nitrogen to condense the CD₄.

  • Reaction Completion: Once the gas evolution ceases, gently heat the reaction flask to ensure the reaction goes to completion.

  • Post-Reaction Purge: Purge the system with an inert gas to transfer any remaining this compound to the collection system.

Expected Yield and Isotopic Purity:

The theoretical yield of this reaction is high. However, the practical yield and isotopic purity are dependent on the purity of the starting materials and the exclusion of atmospheric moisture. With high-purity reagents and a well-purged system, an isotopic enrichment of >98 atom % D can be expected.

Catalytic Hydrogen-Deuterium (H/D) Exchange

An alternative approach involves the direct exchange of hydrogen for deuterium in methane using a catalyst. This method is particularly useful for producing partially or fully deuterated methane.

Reaction: CH₄(g) + 2D₂(g) ⇌ CD₄(g) + 2H₂(g) (in the presence of a catalyst)

Causality of Experimental Choices:

  • Catalyst: A heterogeneous catalyst, such as palladium on alumina (Pd/Al₂O₃), is typically used to facilitate the C-H bond activation, which is energetically demanding.

  • Temperature: Elevated temperatures are required to overcome the activation energy for C-H bond cleavage.

  • Reactant Ratio: A large excess of deuterium gas (D₂) is used to drive the equilibrium towards the formation of this compound.

Purification of this compound: Achieving High Isotopic Purity

The crude this compound produced from either synthesis method will contain impurities, including partially deuterated isotopologues, unreacted starting materials, and atmospheric gases. Achieving high isotopic purity (>99 atom % D) necessitates a robust purification strategy.

Preparative Gas Chromatography (GC)

Preparative GC is a powerful technique for separating and purifying volatile compounds based on their differential partitioning between a stationary phase and a mobile phase. For this compound, this method can effectively separate it from its partially deuterated counterparts.

System Components:

  • Preparative Gas Chromatograph with a high-capacity column

  • Thermal Conductivity Detector (TCD) for non-destructive detection

  • Automated fraction collection system or a manual collection setup with cryogenic trapping

  • Carrier gas (e.g., Helium or Hydrogen)

Procedure:

  • Column Selection and Conditioning: A packed column with a suitable stationary phase (e.g., a porous polymer like HayeSep D) is often used for the separation of light gases. The column must be thoroughly conditioned to remove any contaminants.

  • Optimization of Separation Parameters:

    • Temperature Program: An optimized temperature program is crucial for achieving baseline separation of the methane isotopologues.

    • Flow Rate: The carrier gas flow rate affects both the separation efficiency and the analysis time.

    • Injection Volume: The volume of the crude this compound injected will depend on the capacity of the column. Overloading the column will lead to poor separation.

  • Injection and Separation: The crude this compound gas is injected into the GC. As the components travel through the column, they separate based on their interaction with the stationary phase.

  • Detection and Fraction Collection: The TCD detects the separated components as they elute from the column. The fraction corresponding to pure this compound is collected. This can be done automatically or manually by trapping the eluting gas in a cold trap (e.g., immersed in liquid nitrogen).

  • Purity Analysis: The collected fraction is then analyzed using an analytical GC or mass spectrometer to confirm its isotopic purity.

GC_Purification

Caption: Sequential stages of this compound purification via cryogenic distillation.

Comparative Analysis of Purification Techniques

The choice of purification method depends on the initial purity of the this compound, the desired final purity, the scale of the purification, and the available equipment.

Technique Principle Advantages Disadvantages Best Suited For
Preparative Gas Chromatography Differential partitioningHigh resolution for isotopic separationLimited sample capacity, can be time-consuming for large quantitiesAchieving very high isotopic purity on a laboratory scale
Cryogenic Distillation Difference in boiling pointsScalable for larger quantities, effective for removing bulk impuritiesLess effective for separating isotopologues with very similar boiling points, requires specialized equipmentIndustrial-scale purification and removal of non-isotopic impurities
Adsorption (Molecular Sieves) Selective adsorption of impuritiesEffective for removing water and CO₂Limited to specific impurities, requires regenerationPre-purification step before GC or cryogenic distillation

Quality Control and Analytical Methods

Rigorous quality control is essential to verify the isotopic and chemical purity of the final this compound product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for determining both chemical and isotopic purity. The gas chromatograph separates the components of the sample, and the mass spectrometer provides information on the mass-to-charge ratio of each component, allowing for the quantification of CD₄ and its partially deuterated analogues.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect any residual protic impurities. ²H NMR can confirm the presence of deuterium.

  • High-Resolution Isotope Ratio Mass Spectrometry (HR-IRMS): For applications requiring extremely precise isotopic ratios, HR-IRMS is the gold standard.

Safety Considerations for Handling this compound

This compound, like methane, is a highly flammable gas and an asphyxiant at high concentrations. All handling procedures should be conducted in a well-ventilated area, preferably in a fume hood.

Key Safety Precautions:

  • Flammability: Keep away from all sources of ignition, including sparks, open flames, and hot surfaces. Use explosion-proof equipment. [3]* Asphyxiation: In confined spaces, methane can displace oxygen. Ensure adequate ventilation and monitor oxygen levels.

  • Pressurized Gas: Handle gas cylinders with care and use appropriate pressure regulators.

  • Personal Protective Equipment (PPE): Wear safety glasses and appropriate gloves when handling compressed gas cylinders.

Conclusion

The synthesis and purification of high-purity this compound are critical for its successful application in pharmaceutical research and other scientific disciplines. The choice of synthesis method, either the hydrolysis of aluminum carbide or catalytic H/D exchange, will depend on the desired scale and available resources. A multi-step purification strategy, often combining pre-purification by adsorption with a high-resolution technique like preparative gas chromatography or cryogenic distillation, is typically required to achieve the high isotopic enrichment necessary for sensitive applications. Adherence to rigorous quality control and safety protocols is paramount throughout the entire process. This guide provides a foundational understanding and practical insights to enable researchers to confidently produce and utilize this compound in their advanced scientific endeavors.

References

  • Francis Academic Press. (n.d.). Determination of this compound and ethane-D6 in ethylene-D4 by gas chromatography. Retrieved from [Link]

  • MDPI. (2024, June 10). Cryogenic Process Optimization for Natural Gas Purification: Predictive Modeling of Methane–CO2 Solid–Vapor Phase Equilibrium Using Response Surface Methodology. Retrieved from [Link]

  • MDPI. (n.d.). Cryogenic Technologies for Biogas Upgrading: A Critical Review of Processes, Performance, and Prospects. Retrieved from [Link]

  • Agilent. (n.d.). Strategy for Preparative LC Purification. Retrieved from [Link]

  • TRUNNANO. (n.d.). Preparation Methods And Application of Aluminum Carbide. Retrieved from [Link]

  • Reicat. (n.d.). Natural gas purification and drying for high-purity methane / CH4. Retrieved from [Link]

  • MDPI. (n.d.). Cryogenic Technologies for Biogas Upgrading: A Critical Review of Processes, Performance, and Prospects. Retrieved from [Link]

  • ILT | Integrated Liner Technologies. (2025, January 16). A Guide to GC Sample Preparation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of Tungsten Carbides by Temperature-Programmed Reaction with CH4–H2 Mixtures. Influence of the CH4 and Hydrogen Content in the Carburizing Mixture. Retrieved from [Link]

  • SciSpace. (n.d.). Sample Preparation Techniques for Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 6). SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS: III. 1,2-DIBROMOETHANE-d4 AND ITS DERIVATIVES. Retrieved from [Link]

  • Frontiers. (2023, February 7). Investigation and optimization of methane purification method for natural gas by two-column gas chromatography: A preliminary test for doubly substituted isotopologue (13CH3D) measurements. Retrieved from [Link]

  • Erden, L. (n.d.). Methane Separation And Purification Via Pressure Swing Adsorption. Retrieved from [Link]

  • ontario.ca. (2016, May 18). D-4-1 Assessing Methane Hazards from Landfill Sites. Retrieved from [Link]

  • PubMed Central (PMC). (2024, June 10). Cryogenic Process Optimization for Natural Gas Purification: Predictive Modeling of Methane–CO2 Solid–Vapor Phase Equilibrium Using Response Surface Methodology. Retrieved from [Link]

Sources

Spectroscopic data of deuterated methane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Data of Deuterated Methane

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Methane (CH₄), the simplest alkane, serves as a fundamental model in molecular spectroscopy. The systematic substitution of hydrogen with its heavier isotope, deuterium (D), yields a series of isotopologues: CH₃D, CH₂D₂, CHD₃, and CD₄. These deuterated variants are not merely isotopic curiosities; they are invaluable tools in a multitude of scientific disciplines. The changes in mass and symmetry upon deuteration induce significant and predictable alterations in the molecule's spectroscopic properties. These alterations provide a sensitive probe for investigating molecular structure, dynamics, and intermolecular interactions.

In fields such as drug development and mechanistic organic chemistry, deuterium substitution is a well-established strategy for modifying metabolic pathways. The heavier C-D bond is stronger and cleaved more slowly by enzymes than a C-H bond, a phenomenon known as the kinetic isotope effect. Understanding the spectroscopic signatures of these deuterated compounds is paramount for their synthesis, characterization, and quantification in complex biological matrices. This guide offers a comprehensive overview of the key spectroscopic data for deuterated methanes, focusing on vibrational, nuclear magnetic resonance, rotational, and mass spectrometry techniques.

Vibrational Spectroscopy: A Probe of Molecular Motion

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, directly probes the quantized vibrational energy levels of a molecule. The substitution of hydrogen with deuterium dramatically alters these vibrational frequencies due to the increased reduced mass of the vibrating system, providing a clear spectral window for identifying and quantifying deuteration.

Infrared (IR) Spectroscopy

Infrared absorption occurs when a molecule interacts with infrared radiation, promoting a transition to a higher vibrational state. For a vibration to be IR active, it must induce a change in the molecule's dipole moment. The high symmetry of methane (T_d) means only two of its fundamental vibrations are IR active.[1] However, progressive deuteration lowers the molecular symmetry, causing more vibrational modes to become IR active. For instance, monodeuteromethane (CH₃D) and trideuteromethane (CHD₃) belong to the C₃ᵥ point group, which allows all six of their fundamental vibrations to be IR active.[1]

The most significant effect of deuteration is the shift of stretching and bending frequencies to lower wavenumbers. For example, the C-H stretching vibrations typically appear around 3000 cm⁻¹, while C-D stretching modes are observed near 2200 cm⁻¹.[1] This provides a distinct and often uncongested spectral region to monitor deuteration.

Table 1: Fundamental Vibrational Frequencies of Deuterated Methanes (Gas Phase, cm⁻¹)

ModeCH₄CH₃DCH₂D₂CHD₃CD₄
C-H Stretch 3019 (ν₃)3021 (ν₁, ν₄)3013 (ν₁, ν₆)2992 (ν₁)-
C-D Stretch -2200 (ν₂)2202 (ν₅)2262 (ν₂, ν₅)2259 (ν₃)
Bending 1534 (ν₂)1471 (ν₅)1436 (ν₂)1291 (ν₃)1092 (ν₂)
1306 (ν₄)1300 (ν₃)1235 (ν₃)1036 (ν₆)996 (ν₄)
1155 (ν₆)1090 (ν₇)1004 (ν₄)
1033 (ν₄)
896 (ν₉)
737 (ν₈)

Frequencies are approximate values compiled from various sources. For precise values and mode assignments, refer to specialized literature.[1]

The acquisition of high-quality infrared spectra for gaseous samples like deuterated methane requires careful control over the experimental conditions.

  • System Preparation: Ensure the Fourier-transform infrared (FTIR) spectrometer, particularly the sample compartment, is thoroughly purged with a dry, IR-inactive gas (e.g., nitrogen) to minimize atmospheric water and CO₂ interference.

  • Cell Selection: Choose a gas cell with an appropriate path length. For gases at low pressure, a multi-pass cell (e.g., 5-10 meters) is often necessary to achieve sufficient absorbance.[2] The cell windows must be transparent in the mid-IR region (e.g., KBr or NaCl).

  • Sample Introduction: Evacuate the gas cell to a high vacuum. Introduce the deuterated methane sample into the cell to the desired pressure, which should be monitored with a calibrated pressure gauge. For high-resolution studies, pressures are typically kept low to minimize pressure broadening.

  • Data Acquisition: Collect a background spectrum of the evacuated or nitrogen-filled cell. Then, collect the sample spectrum. The instrument software will automatically generate the absorbance spectrum. Co-adding multiple scans (e.g., 64 or 128) is standard practice to improve the signal-to-noise ratio.

  • Data Processing: Perform baseline correction and other necessary processing steps as required. For analysis, identify the characteristic absorption bands for C-H and C-D stretching and bending modes.

FTIR_Workflow cluster_prep System Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Purge Purge Spectrometer (Dry N₂) Evacuate Evacuate Gas Cell Purge->Evacuate Background Collect Background Spectrum Evacuate->Background Sample Introduce Gas Sample Background->Sample Scan Collect Sample Spectrum Sample->Scan Process Generate Absorbance Spectrum Scan->Process Analyze Identify & Analyze Vibrational Bands Process->Analyze

Caption: Workflow for obtaining a gas-phase FTIR spectrum of deuterated methane.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information complementary to IR absorption. A vibration is Raman active if it causes a change in the polarizability of the molecule. For the highly symmetric CH₄ and CD₄ molecules, some vibrations that are IR-inactive are Raman active. The effect of deuteration on Raman spectra is analogous to its effect on IR spectra, with C-D modes appearing at lower frequencies than C-H modes.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation in solution. For deuterated methanes, ¹H, ²H, and ¹³C NMR provide a wealth of information about the molecular environment, connectivity, and isotopic substitution.

¹H and ¹³C NMR Spectroscopy

Deuterium substitution has two primary effects in ¹H and ¹³C NMR spectra:

  • Isotope Shifts: The replacement of H with D causes small but measurable changes in the chemical shifts (δ) of the remaining protons and the carbon atom. The ¹H chemical shift of methane gas is approximately 0.22 ppm. Deuterium substitution typically causes a small upfield shift (to lower ppm) for the remaining protons.[5]

  • Scalar (J) Coupling: The spin of the deuterium nucleus (I=1) allows it to couple to neighboring ¹H and ¹³C nuclei. This results in the splitting of NMR signals into multiplets. The multiplicity of a signal for a nucleus coupled to deuterium is a 1:1:1 triplet. The magnitude of the one-bond carbon-deuterium coupling (¹J_CD) is related to the one-bond carbon-proton coupling (¹J_CH) by the ratio of their gyromagnetic ratios (γ_D / γ_H ≈ 0.1535). Similarly, the two-bond hydrogen-deuterium coupling (²J_HD) is related to the hydrogen-proton coupling (²J_HH).[6]

Table 2: Representative NMR Data for Gaseous Deuterated Methanes

Isotopologue¹H δ (ppm)¹³C δ (ppm)¹J_CH (Hz)¹J_CD (Hz)²J_HD (Hz)
CH₄ ~0.22-2.1~125--
CH₃D ~0.22-2.8~125~19.2~1.9
CH₂D₂ ~0.22-3.6~125~19.1~1.9
CHD₃ ~0.22-4.3~125~19.0-
CD₄ --5.1-~19.0-

Values are approximate and compiled from gas-phase data.[5] Chemical shifts are relative to TMS. The proton signal in CH₃D is a 1:1:1 triplet, in CH₂D₂ it is a 1:2:1 triplet (quintet), and in CHD₃ it is a 1:3:3:1 triplet. The carbon signals are split by both protons and deuterons.

²H (Deuterium) NMR Spectroscopy

Direct detection of the deuterium nucleus provides an unambiguous confirmation of deuteration.[7] Since the natural abundance of ²H is very low (0.016%), ²H NMR is typically performed on isotopically enriched samples. The chemical shift range is similar to that of ¹H NMR. However, as a quadrupolar nucleus (spin I=1), deuterium relaxation times are much shorter, resulting in broader spectral lines compared to protons.[7]

Analyzing a gaseous sample by solution-state NMR requires dissolving it in a suitable deuterated solvent.

  • Solvent Selection: Choose a deuterated solvent in which methane is soluble and whose residual signals do not overlap with the expected methane signals. Solvents like chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆) are common choices.

  • Degassing the Solvent: To prevent interference from dissolved atmospheric oxygen (which is paramagnetic and can broaden lines), the solvent should be degassed. This can be achieved by several freeze-pump-thaw cycles.

  • Sample Introduction: The most common method is to introduce the deuterated methane gas into the headspace of an NMR tube containing the degassed solvent at low temperature (e.g., using a dry ice/acetone bath). The tube is then sealed.

  • Dissolution: Shaking the sealed tube (a process sometimes referred to as "shotgunning") facilitates the dissolution of the gas into the solvent. The solubility will be dependent on pressure and temperature.

  • Spectrometer Setup: The sample is placed in the NMR spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity. Standard pulse sequences are then used to acquire the ¹H, ¹³C, or ²H spectra.

NMR_Logic cluster_hardware NMR Spectrometer cluster_process Experiment & Processing Sample Sample in NMR Tube Magnet Superconducting Magnet (B₀) Probe RF Probe Magnet->Probe Pulse RF Pulse (Excitation) Probe->Pulse FID Free Induction Decay (FID) Pulse->FID Induces Signal FT Fourier Transform (FT) FID->FT Digitized & Processed Spectrum NMR Spectrum (Frequency vs. Intensity) FT->Spectrum Yields

Caption: From sample to spectrum: the logical flow of an NMR experiment.

Rotational Spectroscopy

Rotational spectroscopy, typically conducted in the microwave region, provides highly precise information about a molecule's moments of inertia, from which bond lengths and angles can be determined with exceptional accuracy. Methane (CH₄) and tetradeuteromethane (CD₄) are spherical top molecules and, having no permanent dipole moment, do not exhibit a pure rotational spectrum.

However, the partially deuterated species CH₃D and CHD₃ are prolate symmetric tops. They possess a small permanent dipole moment and therefore have an observable rotational spectrum. The analysis of these spectra yields rotational constants that are inversely proportional to the moments of inertia. Deuteration significantly increases the moments of inertia, leading to a decrease in the rotational constants.[8][9]

Mass Spectrometry

Mass spectrometry (MS) is a destructive technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It is an essential tool for confirming the isotopic composition of a sample. The four deuterated methanes are easily distinguished by their molecular ion peaks.[10][11]

Electron ionization (EI) is a common method used for volatile compounds like methane. In EI-MS, the molecular ion (M⁺˙) can undergo fragmentation. The relative abundances of these fragment ions create a characteristic pattern. For deuterated methanes, the primary fragmentation pathway is the loss of a hydrogen or deuterium atom. Studies have shown that a C-H bond is more likely to break than a C-D bond.[10]

Table 3: Key Mass-to-Charge Ratios (m/z) for Deuterated Methanes

IsotopologueMolecular Ion (M⁺˙)[M-H]⁺[M-D]⁺
CH₄ 1615-
CH₃D 171615
CH₂D₂ 181716
CHD₃ 191817
CD₄ 20-19

This table shows the m/z for the parent ion and the primary fragment ions. The relative intensities of the [M-H]⁺ and [M-D]⁺ peaks provide information about the kinetic isotope effect in the fragmentation process.[10][11]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Journal of Organic Chemistry. [Link]

  • Dibeler, V. H., & Mohler, F. L. (1950). Mass spectra of the deuteromethanes. Journal of Research of the National Bureau of Standards. [Link]

  • Lehmann, K. K. (2010). Rotational spectra of methane and deuterated methane in helium. AIP Publishing. [Link]

  • Decker, C. E., & Cleveland, F. F. (1952). THE INFRARED SPECTRA OF CH4, CH3D, CH2D2, CD3H, AND CD4. Canadian Journal of Physics. [Link]

  • Dibeler, V. H., & Mohler, F. L. (1950). Mass Spectra of the Deuteromethanes. Journal of Research of the National Bureau of Standards, 45(6), 441.[Link]

  • Wright, A. M., & Miller, T. A. (2005). Electronic spectroscopy of the deuterated isotopomers of the NO∙methane molecular complex. The Journal of Chemical Physics. [Link]

  • Lehmann, K. (2010). Rotational spectra of methane and deuterated methane in helium. ResearchGate. [Link]

  • Margulès, L., et al. (2021). Torsional-rotational spectrum of doubly deuterated dimethyl ether (CH3OCHD2). Astronomy & Astrophysics. [Link]

  • Beckmann, R., et al. (2024). Theoretical infrared spectroscopy of protonated methane isotopologues. RSC Publishing. [Link]

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  • Albert, S., et al. (2017). High resolution infrared spectroscopy and global vibrational analysis for the CH3D and CHD3 isotopomers of methane. Molecular Physics. [Link]

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  • Alei, M., & Wageman, W. E. (1978). Gas phase 13C chemical shifts and 'coupling constants in the deuteromethanes. The Journal of Chemical Physics. [Link]

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Sources

Physical characteristics of Methane-d4 gas

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Characteristics of Methane-d4 Gas

Introduction

This compound (CD4), also known as deuterated methane or tetradeuteromethane, is a stable, non-radioactive isotopologue of methane where the four protium (¹H) atoms are replaced with deuterium (²H or D) atoms. This isotopic substitution imparts a greater molecular mass and subtle but significant changes in its physicochemical properties compared to its non-deuterated counterpart, CH4. These differences make this compound an invaluable tool in a multitude of scientific disciplines.

For researchers, scientists, and drug development professionals, this compound serves as a critical internal standard in mass spectrometry-based analyses due to its distinct mass shift and similar chromatographic behavior to endogenous methane. Its unique vibrational frequencies are leveraged in infrared and Raman spectroscopy to probe molecular structures and dynamics. Furthermore, its use in kinetic isotope effect studies provides deep mechanistic insights into chemical reactions and metabolic pathways. This guide offers a comprehensive overview of the core physical characteristics of this compound, provides protocols for its characterization, and outlines essential safety and handling procedures.

Core Physical and Chemical Properties

The substitution of hydrogen with deuterium results in a notable increase in molecular weight, from approximately 16.04 g/mol for CH4 to 20.07 g/mol for CD4[1][2]. This mass difference is the primary driver for variations in physical properties such as density, boiling point, and melting point when compared to standard methane.

Data Summary

The fundamental physical and chemical properties of this compound are summarized below for quick reference. These values are critical for experimental design, from reaction setup to analytical method development.

PropertyValueSource(s)
Chemical Formula CD₄[1][2]
CAS Number 558-20-3[1][2][3]
Molecular Weight 20.07 g/mol [1][2]
Appearance Colorless gas[4][5][6]
Odor Odorless[4][5][6]
Melting Point -183 °C (-297.4 °F; 90.15 K)[1][2][7]
Boiling Point -161 °C (-257.8 °F; 112.15 K)[1][2][7]
Vapor Density 0.55 (vs. air)[1][2][7]
Isotopic Purity Typically ≥99 atom % D[1][2]
Chemical Stability Stable under standard conditions[7][8]
Solubility Soluble in organic solvents like ethanol, diethyl ether, benzene, and acetone.[4][5][6] Insoluble in water.[4][5]
Molecular Structure

This compound retains the tetrahedral geometry of methane, with the carbon atom at the center and four deuterium atoms at the vertices.

C C D1 D C->D1 D2 D C->D2 D3 D C->D3 D4 D C->D4

Tetrahedral structure of this compound (CD4).

Safety, Handling, and Storage

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. The primary hazards associated with this compound are its extreme flammability and its potential to act as a simple asphyxiant.[3][9]

Key Hazards
  • Flammability : this compound is an extremely flammable gas that can form explosive mixtures with air.[3][7] It must be kept away from all ignition sources, including heat, sparks, open flames, and static discharge.[3][10]

  • Asphyxiation : In high concentrations, this compound can displace oxygen in the air, particularly in confined spaces, leading to rapid suffocation.[3][9][11] Adequate ventilation is crucial.

Handling Protocols
  • Work Area : Always handle this compound in a well-ventilated area, preferably within a fume hood or with local exhaust ventilation.[3][10]

  • Equipment : Use only non-sparking tools and explosion-proof equipment when working with this gas.[3][10] Ensure all equipment is properly grounded to prevent static electricity buildup.

  • Cylinder Handling : Gas cylinders should be stored upright and firmly secured to prevent falling.[3][10] Use a suitable hand truck for moving cylinders; never drag, roll, or drop them.[10] this compound is often supplied in lecture bottles at low pressure (e.g., 2 atmospheres), which require careful handling with a vacuum line or appropriate regulator.[8][12]

  • Personal Protective Equipment (PPE) : Standard PPE, including safety glasses and lab coats, should be worn. Flame-retardant and antistatic protective clothing is recommended.

Storage

Store this compound cylinders in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents and halogens.[3][7] The storage temperature should not exceed 52 °C (125 °F).[3]

Experimental Characterization: Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique for confirming the identity and isotopic purity of this compound. The change in mass from protium to deuterium significantly alters the vibrational frequencies of the C-D bonds compared to C-H bonds, providing a distinct spectral fingerprint. While the symmetric stretch of methane is IR inactive due to the molecule's symmetry, other stretching and bending modes are IR active.[13][14]

Workflow for Gas-Phase IR Spectroscopy of this compound

start Start: Prepare System purge Purge FTIR Spectrometer (e.g., with dry N₂ or air) start->purge background Acquire Background Spectrum (Empty Gas Cell) purge->background prepare_sample Prepare Gas Cell (Evacuate to remove air/moisture) background->prepare_sample introduce_gas Introduce this compound Gas (to desired pressure) prepare_sample->introduce_gas acquire_sample Acquire Sample Spectrum introduce_gas->acquire_sample process Process Data (Baseline correction, absorbance conversion) acquire_sample->process analyze Analyze Spectrum (Identify C-D vibrational modes) process->analyze end End: Characterization Complete analyze->end

Workflow for acquiring an IR spectrum of this compound.
Detailed Protocol

Objective: To obtain a high-resolution gas-phase infrared spectrum of this compound to confirm its identity through the characteristic vibrational frequencies of C-D bonds.

Principle: The covalent bonds within the this compound molecule vibrate at specific frequencies. When exposed to infrared radiation, the molecule absorbs energy at frequencies corresponding to its allowed vibrational modes, resulting in a unique absorption spectrum. The heavier deuterium atoms cause the C-D bond vibrations to occur at lower frequencies (wavenumbers) than the corresponding C-H vibrations in standard methane.[15]

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Gas-phase IR cell with appropriate windows (e.g., KBr or ZnSe)

  • Vacuum line or pump

  • Pressure gauge

  • Lecture bottle of this compound gas with a suitable regulator

  • Source of dry nitrogen or dry air for purging the spectrometer

Methodology:

  • Instrument Preparation:

    • Turn on the FTIR spectrometer and allow the source and detector to stabilize as per the manufacturer's instructions.

    • Thoroughly purge the spectrometer's sample compartment with dry nitrogen or dry air to minimize atmospheric water and CO₂ interference. The causality here is critical: water and carbon dioxide have strong IR absorbances that can obscure the sample's spectral features.

  • Background Spectrum Acquisition:

    • Ensure the gas cell is clean, dry, and properly installed in the sample compartment.

    • Evacuate the gas cell using the vacuum line to remove any residual air or contaminants.

    • Acquire a background spectrum. This spectrum of the empty cell and the purged atmosphere is digitally subtracted from the sample spectrum to isolate the absorbance of this compound.

  • Sample Preparation and Introduction:

    • Connect the this compound lecture bottle to the gas cell via the vacuum line tubing.

    • Carefully and slowly introduce the this compound gas into the evacuated cell until a pressure of approximately 100-200 Torr is reached. The pressure can be adjusted to optimize signal intensity without causing excessive peak broadening.

  • Sample Spectrum Acquisition:

    • Place the filled gas cell back into the spectrometer's sample compartment.

    • Acquire the sample spectrum. Co-adding multiple scans (e.g., 32 or 64) is standard practice to improve the signal-to-noise ratio.

  • Data Processing and Interpretation:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce a transmittance or absorbance spectrum.

    • Examine the resulting spectrum for characteristic absorption bands. For this compound, prominent features are expected in the mid-IR region, particularly the triply degenerate stretching mode (ν3) around 2259 cm⁻¹ and the triply degenerate deformation mode (ν4) around 996 cm⁻¹.[16] These are significantly shifted from the analogous bands in CH4 (ν3 ≈ 3019 cm⁻¹ and ν4 ≈ 1306 cm⁻¹).[16] The presence of these shifted peaks provides authoritative confirmation of the deuterated species.

Conclusion

This compound is a cornerstone compound for researchers in analytical chemistry, pharmacology, and materials science. A thorough understanding of its fundamental physical characteristics, from its molecular weight and boiling point to its unique spectroscopic signature, is essential for its effective and safe application. The protocols and data presented in this guide serve as a foundational resource, enabling scientists to leverage the unique properties of this deuterated molecule with confidence and precision. Adherence to rigorous safety and handling procedures is non-negotiable to mitigate the inherent risks of flammability and asphyxiation.

References

  • Wikipedia. Methane. [Link]

  • Physics Frontier. What Are The Properties Of Methane?. YouTube. [Link]

  • Sciencemadness Wiki. Methane. [Link]

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  • Airgas. SAFETY DATA SHEET - Methane D4. [Link]

  • National Center for Biotechnology Information. Methane | CH4 | CID 297. PubChem. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.... The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Gjaldbaek, J. C. (1960). The Solubility of Methane in Hydrocarbons, Alcohols, Water. Acta Chemica Scandinavica, 14, 1124-1128.
  • ResearchGate. Mid-infrared spectra of methane (left: 12 CH 4 , right: 12 CD 4 ). [Link]

  • The Organic Chemistry Tutor. Vibrational Spectrum of Methane Explained (IR Spectrum of CH4). YouTube. [Link]

  • Analox. Understanding Methane (CH4) Gas: Risks, Detection, and Safety Measures. [Link]

  • Wolfram Demonstrations Project. Infrared and Raman Vibrational Spectra of Methane. [Link]

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An In-Depth Technical Guide to the Isotopic Purity of Methane-d4 for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond Chemical Purity – A Paradigm Shift in Research Standards

In the realm of high-stakes research and development, particularly within the pharmaceutical and drug development sectors, the concept of purity has evolved. For isotopically labeled compounds such as Methane-d4 (CD₄), the absence of chemical contaminants is merely the entry point. The true measure of quality, and indeed the determinant of experimental success, lies in its isotopic purity . This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the critical importance of understanding, quantifying, and ensuring the isotopic purity of this compound. We will delve into the intricacies of its synthesis, the analytical methodologies for its characterization, and the profound impact of its isotopic composition on research applications.

The Significance of Isotopic Purity in this compound

This compound is a deuterated isotopologue of methane where all four hydrogen atoms have been replaced by deuterium. This seemingly simple substitution has profound implications for its use in a variety of research applications.

The Kinetic Isotope Effect (KIE) and its Implications

The substitution of hydrogen with deuterium, a heavier isotope, leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond strength results in a slower rate of cleavage for the C-D bond in chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE). In drug metabolism studies, strategically replacing hydrogen with deuterium at a metabolic "soft spot" can slow down the metabolic process, potentially improving a drug's pharmacokinetic profile. The presence of partially deuterated isotopologues, such as Methane-d3 (CD₃H), can complicate the interpretation of such studies, as their metabolic rates will differ from that of the fully deuterated this compound.

This compound as an Internal Standard

In quantitative analysis using mass spectrometry, this compound is often employed as an internal standard.[1] An ideal internal standard should be chemically identical to the analyte but have a different mass. This compound fits this description perfectly for the analysis of methane. However, the presence of isotopic impurities can interfere with the accurate quantification of the target analyte. For instance, if the this compound internal standard contains a significant amount of CD₃H, it can contribute to the signal of the analyte if the mass spectrometer cannot sufficiently resolve the two species.

Regulatory Scrutiny

Regulatory bodies like the U.S. Food and Drug Administration (FDA) place significant emphasis on the characterization of all components in a drug product, including isotopic variants.[2] For deuterated active pharmaceutical ingredients (APIs), a thorough analysis and quantification of the isotopic distribution are required.[1] While this compound itself is not typically an API, its use in regulated bioanalysis as an internal standard necessitates a clear understanding and documentation of its isotopic purity to ensure the validity of the analytical method.[3][4]

Synthesis of High-Purity this compound

The isotopic purity of this compound is fundamentally determined by the synthetic route and the purity of the starting materials. The goal is to maximize the incorporation of deuterium while minimizing isotopic scrambling and the formation of partially deuterated species.

Method 1: Reaction of Aluminum Carbide with Deuterium Oxide

A common laboratory-scale synthesis of this compound involves the reaction of aluminum carbide (Al₄C₃) with heavy water (D₂O).[5][6]

Reaction: Al₄C₃ + 12D₂O → 3CD₄ + 4Al(OD)₃

This method is relatively straightforward and can produce this compound with high isotopic enrichment, provided that high-purity D₂O is used.

  • Apparatus Setup: A two-neck round-bottom flask is fitted with a dropping funnel and a gas outlet connected to a series of traps. The first trap is a cold trap (e.g., cooled with dry ice/acetone) to remove any unreacted D₂O vapor, followed by a drying tube containing a suitable desiccant (e.g., anhydrous calcium chloride) to remove residual moisture. The gas is then collected in a gas-tight syringe or a gas sampling bag.

  • Reaction: Place a stoichiometric amount of finely powdered aluminum carbide in the round-bottom flask.

  • Addition of D₂O: Slowly add high-purity deuterium oxide (≥99.8 atom % D) to the aluminum carbide via the dropping funnel. The reaction is exothermic and will produce this compound gas.

  • Gas Collection: Collect the evolved gas. It is advisable to purge the apparatus with an inert gas (e.g., argon) before starting the reaction to displace any air.

  • Purification: The collected gas can be further purified by passing it through a column of activated charcoal at low temperature to remove any higher hydrocarbon impurities.

Caption: Workflow for the synthesis of this compound from aluminum carbide and D₂O.

Method 2: Catalytic H-D Exchange

Another approach to synthesizing this compound is through catalytic hydrogen-deuterium (H-D) exchange reactions.[7][8] This method involves passing a mixture of methane (CH₄) and deuterium gas (D₂) over a suitable catalyst at elevated temperatures.

Reaction: CH₄ + 2D₂ ⇌ CD₄ + 2H₂ (occurs in steps)

The choice of catalyst is critical to achieve high deuterium incorporation and minimize side reactions.

  • Catalyst Preparation: A common catalyst is a noble metal (e.g., palladium) supported on a high-surface-area material like alumina (Pd/Al₂O₃).

  • Reactor Setup: A packed-bed flow reactor is typically used. The catalyst is packed into a tube, which is placed inside a furnace to control the reaction temperature.

  • Reaction: A mixture of methane and a stoichiometric excess of deuterium gas is passed through the heated catalyst bed. The reaction temperature and flow rates are optimized to maximize the H-D exchange.

  • Product Separation: The product gas mixture, containing CD₄, partially deuterated methanes, H₂, HD, and unreacted starting materials, is passed through a series of cold traps to separate the methane isotopologues from the hydrogen isotopes. Further purification can be achieved using gas chromatography.

Caption: Workflow for the synthesis of this compound via catalytic H-D exchange.

Synthesis MethodAdvantagesDisadvantagesTypical Isotopic Purity (atom % D)
Aluminum Carbide & D₂O Relatively simple setup, high isotopic purity achievable.Can be exothermic and difficult to control on a large scale.>99%
Catalytic H-D Exchange Potentially more scalable, allows for continuous production.Requires higher temperatures and a specialized reactor, can lead to a mixture of isotopologues requiring further purification.Variable, dependent on catalyst and reaction conditions.

Analytical Methodologies for Isotopic Purity Determination

Accurate determination of the isotopic purity of this compound requires sophisticated analytical techniques capable of differentiating and quantifying molecules with very small mass differences. The two primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that can provide detailed information about the isotopic composition of a molecule. For this compound, both ²H (Deuterium) and ¹³C NMR can be utilized.

Quantitative ²H NMR is a direct method to determine the isotopic purity of this compound.[9] The sample is dissolved in a suitable non-deuterated solvent, and the ²H NMR spectrum is acquired. The presence of partially deuterated species like CD₃H will give rise to distinct signals in the spectrum, allowing for their quantification relative to the main CD₄ signal.

  • Sample Preparation: A known amount of this compound gas is condensed into an NMR tube containing a cooled, non-deuterated solvent (e.g., chloroform, CHCl₃). A quantitative internal standard can be added for absolute quantification.

  • Instrument Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • Pulse Sequence: A simple pulse-acquire sequence can be used. To ensure quantitativeness, a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) should be employed.

    • Acquisition: A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Processing: The spectrum is processed (Fourier transformation, phasing, and baseline correction). The integrals of the signals corresponding to CD₄ and any isotopic impurities (e.g., CD₃H) are carefully measured.

  • Calculation of Isotopic Purity: The isotopic purity (atom % D) is calculated based on the relative integrals of the different isotopologue signals.

Caption: Workflow for quantitative ²H NMR analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the mass analysis capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile compounds like methane and its isotopologues.

In a GC-MS experiment, the this compound sample is injected into the GC, where the different isotopologues (CD₄, CD₃H, etc.) can be separated based on their slight differences in retention time. The separated components then enter the mass spectrometer, where they are ionized and detected. By using Selected Ion Monitoring (SIM), the mass spectrometer can be set to detect only the specific mass-to-charge ratios (m/z) corresponding to the different isotopologues, providing high sensitivity and specificity.[10]

  • Sample Introduction: A small volume of the this compound gas is injected into the GC using a gas-tight syringe or a gas sampling valve.

  • Gas Chromatography:

    • Column: A column suitable for the separation of light hydrocarbons (e.g., a porous layer open tubular (PLOT) column) is used.

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Temperature Program: An optimized temperature program is used to achieve baseline separation of the methane isotopologues.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) is commonly used.

    • SIM Parameters: The mass spectrometer is set to monitor the m/z values corresponding to the molecular ions of the expected isotopologues (e.g., m/z 20 for CD₄, m/z 19 for CD₃H).

  • Data Analysis: The peak areas for each isotopologue in the SIM chromatograms are integrated. The relative abundance of each isotopologue is then calculated to determine the isotopic purity.

Analytical TechniqueAdvantagesDisadvantages
Quantitative ²H NMR Non-destructive, provides structural information, can be highly quantitative with proper setup.[9]Lower sensitivity compared to MS, requires a high-field NMR spectrometer.
GC-MS (SIM) Very high sensitivity, excellent for detecting trace-level isotopic impurities.[10]Destructive technique, requires careful calibration for accurate quantification.

Commercial Availability and Quality Control

This compound is commercially available from various suppliers of stable isotopes. The stated isotopic purity is typically "99 atom % D".[11][12] This specification indicates the percentage of deuterium atoms at all hydrogen positions in the methane molecules. It is crucial for researchers to obtain a certificate of analysis (CoA) from the supplier, which should provide details on the method used for isotopic purity determination and the measured levels of any detected isotopic impurities.

Conclusion: A Call for Rigor in Isotopic Purity Analysis

The integrity of research data derived from studies using this compound is intrinsically linked to its isotopic purity. As this guide has detailed, the synthesis and analysis of this seemingly simple molecule require a high degree of technical expertise and meticulous attention to detail. Researchers and drug development professionals must move beyond a superficial understanding of purity and embrace the complexities of isotopic analysis. By implementing robust synthesis and purification protocols and employing state-of-the-art analytical methodologies, the scientific community can ensure the reliability and reproducibility of their findings, ultimately accelerating the pace of discovery and innovation.

References

  • Almac Group. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

  • Guo, L., et al. (2021). Simultaneous Quantification of the Concentration and Carbon Isotopologue Distribution of Polar Metabolites in a Single Analysis by Gas Chromatography and Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

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  • ResearchGate. (n.d.). Methane purity (a), methane recovery (b) and productivity (c) as a... | Download Scientific Diagram. Retrieved from [Link]

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Methane-d4 as a Precursor in Chemical Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of deuterium into pharmaceutically active molecules is a burgeoning field in drug development, offering the potential to favorably modulate metabolic profiles and enhance therapeutic efficacy. Methane-d4 (CD₄), as the simplest and most fundamental deuterated building block, represents a critical starting point for the synthesis of a wide array of deuterated reagents and final products. This technical guide provides a comprehensive overview of the principles and practical methodologies for utilizing this compound in chemical synthesis. We will explore the activation of the robust C-D bond, the conversion of this compound into versatile deuterated methylating agents, and its application in the synthesis of deuterated active pharmaceutical ingredients (APIs). Furthermore, this guide will delve into the use of this compound in mechanistic studies, leveraging the kinetic isotope effect to elucidate reaction pathways. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of isotopic labeling in their synthetic endeavors.

The Rationale for Deuteration: this compound as a Foundational Precursor

The substitution of hydrogen with its stable, heavier isotope, deuterium, can significantly alter the physicochemical properties of a molecule without changing its fundamental chemical reactivity. This is primarily due to the Deuterium Kinetic Isotope Effect (DKIE) , where the stronger carbon-deuterium (C-D) bond is cleaved at a slower rate than a corresponding carbon-hydrogen (C-H) bond. In the context of drug development, this can lead to:

  • Improved Metabolic Stability: Many drugs are metabolized by cytochrome P450 enzymes through the oxidation of C-H bonds. By replacing these "soft spots" with C-D bonds, the rate of metabolism can be slowed, leading to an increased drug half-life and potentially reduced dosing frequency.[1][2]

  • Enhanced Pharmacokinetic (PK) Profiles: A modified metabolic pathway can lead to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile, potentially reducing the formation of toxic metabolites and improving the overall safety and efficacy of the drug.[1][3]

  • Stabilization of Chiral Centers: In some cases, deuteration can help to stabilize stereoisomers, preventing unwanted racemization.[4]

This compound, with its high isotopic purity and commercial availability, serves as an ideal and economical starting material for introducing deuterated methyl groups (–CD₃), one of the most common functional groups in organic molecules.

The Challenge and Strategy: Activating the C-D Bond of this compound

The primary hurdle in utilizing this compound as a synthetic precursor is the high bond dissociation energy of the C-D bond, making the molecule relatively inert.[5] Overcoming this requires catalytic activation, typically involving transition metal complexes. The general strategy involves the cleavage of a C-D bond and the formation of a metal-CD₃ intermediate, which can then be further functionalized.

Several key mechanisms for methane activation have been identified:

  • Oxidative Addition: A low-valent metal center inserts into the C-D bond, forming a higher-valent metal deuteride methyl complex.

  • Sigma-Bond Metathesis: This involves a four-centered transition state where a C-D bond is cleaved and a new metal-carbon bond is formed simultaneously.

  • Electrophilic Activation (Shilov-type systems): A high-valent metal complex, often platinum-based, acts as an electrophile to attack the C-D bond.

The choice of catalyst and reaction conditions is crucial for achieving efficient and selective activation of this compound.

Figure 2: The "Deuterium Switch" concept illustrated with Tetrabenazine and Deutetrabenazine.

De Novo Deuterated Drug Design

Beyond modifying existing drugs, deuterium is increasingly being incorporated into new chemical entities from the early stages of drug discovery to proactively address potential metabolic liabilities. [1]

Isotopic Labeling for ADME Studies

Deuterated compounds are invaluable tools in absorption, distribution, metabolism, and excretion (ADME) studies. By administering a deuterated version of a drug candidate, its metabolic fate can be traced and quantified using mass spectrometry, providing crucial information for regulatory submissions.

Mechanistic Elucidation through the Kinetic Isotope Effect (KIE)

The difference in reaction rates between a C-H and a C-D bond can provide profound insights into reaction mechanisms. A primary kinetic isotope effect (kH/kD > 1) is a strong indication that the C-H/C-D bond is being broken in the rate-determining step of the reaction. [6] By studying the activation of this compound and comparing the reaction rates and product distributions with those of methane (CH₄), researchers can gain a deeper understanding of the transition state and the nature of the bond-breaking and bond-forming steps.

Quantitative KIE Data for Methane Activation:

ReactionCatalyst/SystemkH/kDSignificanceReference
Methane oxidationMethane Monooxygenase~50-100Indicates C-H bond cleavage is the rate-determining step.
Reductive elimination of methane[Me₂Si(C₅Me₄)₂]W(Me)H vs. [Me₂Si(C₅Me₄)₂]W(CD₃)D0.45 (inverse KIE)Suggests a pre-equilibrium involving a σ-complex intermediate.
Coordination of methane{[H₂Si(C₅H₄)₂]W}1.57 (at maximum)Demonstrates an equilibrium isotope effect for coordination.

The observation of a large KIE in many methane activation reactions underscores the importance of the initial C-D bond cleavage and provides a powerful tool for optimizing catalytic systems.

Conclusion

This compound is more than just an isotopically labeled solvent; it is a fundamental building block for the synthesis of a new generation of deuterated pharmaceuticals and a powerful tool for mechanistic investigation. While the activation of its inert C-D bonds presents a significant chemical challenge, the development of advanced catalytic systems is paving the way for its efficient conversion into valuable deuterated methylating agents. The successful application of the "deuterium switch" strategy, exemplified by the approval of deutetrabenazine, has validated the therapeutic potential of deuterated drugs. As our understanding of the kinetic isotope effect and its implications for drug metabolism continues to grow, the strategic use of this compound as a precursor in chemical synthesis is poised to play an increasingly important role in the future of drug discovery and development.

References

  • Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of medicinal chemistry, 57(9), 3595–3611.
  • Tang, P., Zhu, Q., Wu, Z., & Ma, D. (2016). Methane activation: the past and future. Energy & Environmental Science, 9(6), 1838-1850.
  • Google Patents. (n.d.). CN108047055B - Method for synthesizing deuterated methylamine salt by using halogenated deuterated methane.
  • Ding, W., Long, Q., Li, X., Fang, T., & Yang, J. (2016).
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  • Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). The deuterium switch: a medicinal chemistry perspective. Journal of medicinal chemistry, 62(11), 5276-5297.
  • Scott, K. A., & Cockburn, J. (2019). Deuterated drugs: a new wave in drug discovery. Pharmaceuticals, 12(4), 146.
  • Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges.
  • Park, Y., et al. (2017). A general method for the deuteration of arenes and heteroarenes. Journal of the American Chemical Society, 139(1), 43-46.
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  • Wood, W. W. (2024). Deuterated Drugs: Isotope Distribution and Impurity Profiles. Journal of Medicinal Chemistry.
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  • Jones, W. D. (2005). Isotope effects in C–H bond activation reactions in transition-metal complexes. Accounts of chemical research, 38(10), 783-791.
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  • Shilov, A. E., & Shul'pin, G. B. (1997). Activation of C-H bonds by metal complexes. Chemical reviews, 97(8), 2879-2932.
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  • Scott, K. A., & Cockburn, J. (2019).
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  • Northrop, D. B. (1981). The expression of isotope effects on enzyme-catalyzed reactions. Annual review of biochemistry, 50(1), 103-131.
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  • Kwan, E. E. (2023). Kinetic Isotope Effect. Baran Group Meeting, Scripps Research.
  • Guengerich, F. P. (2003). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in enzymology, 372, 378-388.
  • Graham, D. J. (2015). Deuterated drugs; where are we now?.
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  • Srivastava, N., Ibrahim, A. S., Garg, U., & Saxena, N. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy.
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Introduction to stable isotope labeling with Methane-d4

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Stable Isotope Labeling with Methane-d4

Executive Summary

Stable isotope labeling is a cornerstone of modern biological and pharmaceutical research, enabling the precise tracking of molecules through complex systems.[1] While isotopes like ¹³C and ¹⁵N are well-established, this compound (CD₄) is emerging as a powerful and versatile tracer for investigating metabolic pathways and enhancing drug development. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound labeling. It delves into the core principles, explains the biochemical mechanisms of deuterium incorporation, presents detailed experimental workflows, and explores key applications in metabolic flux analysis and pharmacokinetics. By synthesizing technical accuracy with field-proven insights, this document serves as an authoritative resource for harnessing the unique advantages of this compound in your research.

Introduction to Stable Isotope Labeling (SIL)

Metabolic labeling is a technique that utilizes the natural biosynthetic machinery of living cells to incorporate detectable tags into biomolecules like proteins, lipids, and nucleic acids.[2] This is achieved by replacing standard molecular building blocks in the growth media with their isotopically labeled counterparts.[2]

Stable, non-radioactive isotopes are preferred for most metabolic studies due to their safety and the ability to be detected with high precision by mass spectrometry (MS).[2] The mass spectrometer distinguishes between the "light" (natural) and "heavy" (isotope-labeled) forms of a molecule, allowing for precise quantification and tracing.[2] This approach, often called Stable Isotope-Resolved Metabolomics (SIRM), provides a dynamic view of cellular processes under physiologically relevant conditions.[3]

Table 1: Comparison of Common Stable Isotopes in Metabolic Research

Isotope Natural Abundance (%) Common Labeled Precursor Key Applications
Deuterium (²H or D) ~0.0115% This compound, Deuterated Water (D₂O), Deuterated Amino Acids Tracing hydrogen atom transfers, metabolic flux, altering drug metabolism (Kinetic Isotope Effect).[4]
Carbon-13 (¹³C) ~1.1% ¹³C-Glucose, ¹³C-Glutamine Central carbon metabolism, metabolic flux analysis, proteomics (SILAC).[2]

| Nitrogen-15 (¹⁵N) | ~0.37% | ¹⁵N-Ammonium Chloride, ¹⁵N-Amino Acids | Amino acid and nucleotide metabolism, protein synthesis and turnover (SILAC).[5] |

This compound: A Unique Tracer for Modern Research

This compound (CD₄), a deuterated isotopologue of methane, offers distinct advantages as a metabolic tracer. Its utility stems from the properties of deuterium, the stable, heavy isotope of hydrogen.

The Advantages of Deuterium Labeling

The replacement of a hydrogen atom with a deuterium atom is a subtle structural change that can yield significant benefits:

  • Improved Pharmacokinetics: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can slow down metabolic reactions that involve breaking this bond, a phenomenon known as the Kinetic Isotope Effect (KIE).[6] Strategically replacing H with D at metabolic "soft spots" can reduce the rate of drug metabolism, potentially improving a drug's half-life, reducing toxic metabolite formation, and allowing for lower or less frequent dosing.[7]

  • Internal Standards: Deuterium-labeled compounds are ideal internal standards for quantitative mass spectrometry in pharmacokinetic and metabolism studies.[8][9] Their chemical behavior is nearly identical to the unlabeled analyte, but their increased mass allows them to be distinguished, correcting for variations in sample processing and instrument response.[9]

  • Tracing Metabolic Pathways: As a tracer, deuterium from this compound can be incorporated into a wide array of biomolecules, providing unparalleled insight into biosynthetic pathways and metabolic fluxes.[10]

Why this compound?

While deuterated water (D₂O) is a common source for deuterium labeling, this compound provides a unique tool for probing specific aspects of C1 (one-carbon) metabolism. In specialized organisms like methanotrophs, methane is the primary carbon and energy source, making CD₄ an ideal tracer for these systems.[11] For other biological systems, its introduction as a gas allows for controlled labeling experiments to trace the fate of its deuterium atoms through interconnected metabolic networks.

Core Mechanisms of Deuterium Incorporation

The journey of a deuterium atom from a this compound molecule into a complex biomolecule involves a series of enzymatic reactions. While the complete oxidation of methane is a primary energy source for methanotrophic bacteria, the intermediates of this process are shunted into central metabolism for the synthesis of essential cellular components.

In methanotrophs, the initial step is the oxidation of methane to methanol, catalyzed by methane monooxygenase (MMO). The methanol is further oxidized to formaldehyde, a key branch point. From here, the carbon (and its associated deuterium atoms) can enter assimilatory pathways like the Serine Cycle or the Ribulose Monophosphate (RuMP) pathway to produce central metabolites such as acetyl-CoA and pyruvate.[11] These labeled intermediates are then used to build larger, more complex biomolecules. Deuterium from this compound can therefore be stably incorporated into the non-exchangeable C-H bonds of amino acids, fatty acids, and the ribose moiety of nucleotides.

Deuterium_Incorporation cluster_0 This compound Oxidation cluster_1 Assimilation & Central Metabolism cluster_2 Biomolecule Synthesis CH4D4 This compound (CD₄) MeOH Methanol-d3 (CD₃OH) CH4D4->MeOH Methane Monooxygenase Formaldehyde Formaldehyde-d2 (CD₂O) MeOH->Formaldehyde Methanol Dehydrogenase Serine Serine-d₂ Formaldehyde->Serine Serine Cycle Pyruvate Pyruvate-d Serine->Pyruvate AcetylCoA Acetyl-CoA-d Pyruvate->AcetylCoA AminoAcids Labeled Amino Acids Pyruvate->AminoAcids TCA TCA Cycle AcetylCoA->TCA Lipids Labeled Lipids AcetylCoA->Lipids TCA->AminoAcids Nucleotides Labeled Nucleotides TCA->Nucleotides

Conceptual pathway for deuterium incorporation from this compound.

Experimental Workflow & Protocols

A successful this compound labeling experiment requires careful planning, execution, and analysis. The following workflow provides a general framework that can be adapted to specific research questions.

General experimental workflow for this compound stable isotope labeling.
Protocol 1: Stable Isotope Labeling of Adherent Mammalian Cells

This protocol describes a method for labeling cultured cells using a controlled gas environment. The causality behind this setup is to ensure consistent and reproducible delivery of the gaseous tracer to the cells while maintaining sterility and optimal growth conditions.

Materials:

  • Adherent cells of interest

  • Standard cell culture medium and supplements

  • Cell culture plates (e.g., 6-well or 10 cm dishes)

  • Airtight incubation chamber or a tri-gas incubator with this compound input

  • Certified gas mixture (e.g., 20% this compound, 20% O₂, 5% CO₂, balance N₂)[12]

  • Phosphate-buffered saline (PBS), ice-cold

Procedure:

  • Cell Seeding: Seed cells onto culture plates at a density that will achieve ~70-80% confluency by the end of the labeling period. This ensures cells are in a logarithmic growth phase with active metabolism.[3] Allow cells to adhere and grow for 24 hours in a standard CO₂ incubator.

  • Prepare for Labeling: Just before labeling, aspirate the old medium and replace it with fresh, pre-warmed medium. This ensures that nutrient depletion does not become a confounding factor.

  • Introduce this compound: Place the culture plates into an airtight incubation chamber. Purge the chamber with the this compound gas mixture for 5-10 minutes to replace the ambient air. Seal the chamber and place it inside a 37°C incubator. Alternatively, use a specialized incubator with direct gas line inputs.

  • Incubation: Incubate the cells for the desired labeling period. This can range from a few hours to several days, depending on the turnover rate of the metabolites of interest. A time course experiment is recommended to determine optimal labeling duration.

  • Harvesting: Proceed immediately to the quenching and extraction protocol.

Protocol 2: Metabolite Quenching and Extraction

The purpose of rapid quenching is to instantly halt all enzymatic activity, preserving the metabolic state of the cells at the exact moment of harvesting. The subsequent extraction separates metabolites based on polarity for downstream analysis.

Materials:

  • Ice-cold PBS

  • Quenching/Extraction Solvent: 80% Methanol / 20% Water, pre-chilled to -80°C.

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Quench Metabolism: Remove plates from the incubator one at a time. Quickly aspirate the medium and wash the cell monolayer once with ice-cold PBS to remove extracellular metabolites.

  • Add Extraction Solvent: Immediately add a sufficient volume of -80°C extraction solvent to cover the cell monolayer (e.g., 1 mL for a 6-well plate). The extreme cold instantly denatures enzymes and halts metabolism.

  • Scrape and Collect: Place the dish on dry ice. Use a cell scraper to scrape the frozen cell lysate. Transfer the resulting slurry to a pre-chilled microcentrifuge tube.

  • Lyse and Clarify: Vortex the tube for 30 seconds. Centrifuge at maximum speed (e.g., >15,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant, which contains the soluble metabolites, to a new tube for analysis. Store immediately at -80°C or proceed to mass spectrometry.

Protocol 3: Mass Spectrometry Analysis

Mass spectrometry is the core analytical technique for detecting the mass shift imparted by deuterium incorporation. The choice between Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS) depends on the physicochemical properties of the target metabolites.[13]

  • GC-MS: Ideal for small, volatile, and thermally stable metabolites like amino acids and organic acids. Samples typically require chemical derivatization (e.g., silylation) to increase their volatility.[14]

  • LC-MS: Excellent for a broader range of metabolites, including larger and more polar compounds like nucleotides and lipids, without the need for derivatization.

General Parameters:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to accurately resolve the mass difference between labeled and unlabeled isotopologues.

  • Analysis Mode: Acquire data in full scan mode to capture the entire mass spectrum of eluting compounds.

  • Data Analysis: Specialized software is used to identify peaks, correct for the natural abundance of other isotopes (like ¹³C), and calculate the mass isotopologue distribution (MID) for each metabolite. The MID reveals the percentage of the metabolite pool that contains 0, 1, 2, 3, or 4 deuterium atoms.

Table 2: Example Mass Shifts for Deuterium-Labeled Metabolites

Metabolite Unlabeled Mass (M+0) Labeled Isotopologue Expected Mass Shift
Serine 105.04 Serine-d₂ +2 Da
Glycine 75.03 Glycine-d₂ +2 Da

| Palmitate (C16:0) | 256.24 | Palmitate-dₓ (from Acetyl-CoA-d) | +2, +4, +6... Da |

Conclusion and Future Outlook

Stable isotope labeling with this compound represents a sophisticated and powerful approach for modern biological research. Its ability to trace the flow of hydrogen atoms through metabolic networks provides a unique dimension to flux analysis. In drug development, the principles of deuterium labeling are already being applied to create safer and more effective therapeutics by modulating drug metabolism.[15] While the application of this compound as a direct metabolic tracer in mammalian systems is an evolving area, the foundational principles and experimental workflows presented in this guide provide a solid framework for its exploration. As analytical technologies continue to improve in sensitivity and resolution, the utility of this compound and other deuterated tracers is poised to expand, unlocking new insights into the complexities of cellular metabolism and disease.

References

  • Kopf, S., Bourriquen, F., Li, W., Neumann, H., Junge, K., & Beller, M. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6634–6718. [Link]

  • Ashley, K., et al. (2021). Deuterium as a quantitative tracer of enhanced microbial methane production. Fuel, 289, 119959. [Link]

  • Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]

  • UC Davis Stable Isotope Facility. (n.d.). Methane (CH4) in Gas. UC Davis. [Link]

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  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. [Link]

  • Fan, T. W.-M., et al. (2012). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. Metabolites, 2(1), 143-170. [Link]

  • Gyore, J., et al. (2015). Stable isotope labelling methods in mass spectrometry-based quantitative proteomics. Journal of Proteomics, 129, 2-12. [Link]

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An In-depth Technical Guide to the Thermodynamic Properties of Methane-d4

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methane-d4 (CD₄), a deuterated isotopologue of methane, serves as a critical tool in various scientific disciplines, including drug metabolism studies, mechanistic investigations of chemical reactions, and as a tracer in environmental science. A thorough understanding of its thermodynamic properties is paramount for the accurate design, modeling, and interpretation of experiments involving this compound. This technical guide provides a comprehensive overview of the fundamental thermodynamic properties of this compound, including its standard enthalpy of formation, standard molar entropy, heat capacity, and phase transition characteristics. A comparative analysis with methane (CH₄) is presented to elucidate the kinetic isotope effect on these properties. This guide also details the experimental and computational methodologies employed in the determination of these thermodynamic parameters, offering insights into the causality behind experimental design and the validation of results.

Introduction: The Significance of Isotopic Substitution on Thermodynamic Properties

The substitution of hydrogen with its heavier isotope, deuterium, in a molecule introduces subtle yet significant changes in its physicochemical properties. These differences, collectively known as isotope effects, stem primarily from the change in mass and the resulting alterations in vibrational frequencies of the chemical bonds. In the context of thermodynamics, these isotopic variations manifest as measurable differences in enthalpy, entropy, and heat capacity. For methane, the complete substitution of hydrogen with deuterium to form this compound (CD₄) leads to a molecule with distinct thermodynamic behavior compared to its proteo-isotopologue, methane (CH₄).

This guide delves into the core thermodynamic properties of this compound, providing researchers with the essential data and theoretical understanding to effectively utilize this compound in their work. By understanding these properties, scientists can better predict reaction equilibria, model transport phenomena, and interpret spectroscopic data involving deuterated methane.

Fundamental Thermodynamic Properties of this compound

A compilation of the key thermodynamic parameters for this compound is presented below, with comparative values for Methane (CH₄) to highlight the isotopic effects.

Standard Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. For this compound, this refers to the reaction:

C(graphite) + 2D₂(g) → CD₄(g)

While direct calorimetric measurement of the enthalpy of formation of this compound is challenging, it can be derived from combustion calorimetry or calculated using statistical mechanics from spectroscopic data.

Standard Molar Entropy

The standard molar entropy (S°) is a measure of the randomness or disorder of a substance at the molecular level. The entropy of this compound is influenced by its vibrational, rotational, and translational energy levels, all of which are affected by the increased mass of deuterium. The standard molar entropy of gaseous this compound can be precisely calculated using statistical mechanics, leveraging spectroscopic data for its vibrational frequencies and rotational constants.

Heat Capacity

Heat capacity (Cp) is the amount of heat required to raise the temperature of a substance by one degree Celsius (or one Kelvin). The heat capacity of this compound, like its entropy, is a function of its molecular degrees of freedom. Due to the lower vibrational frequencies of C-D bonds compared to C-H bonds, the vibrational modes of CD₄ are populated at lower temperatures, leading to a different temperature dependence of its heat capacity compared to CH₄. Experimental determination of the heat capacity of solid and liquid this compound has been crucial for understanding its condensed-phase behavior.[1]

Table 1: Key Thermodynamic Properties of this compound (CD₄) and Methane (CH₄) at Standard Conditions (298.15 K and 1 bar)

PropertyThis compound (CD₄)Methane (CH₄)
Molar Mass ( g/mol ) 20.0616.04
Standard Enthalpy of Formation, ΔfH°(g) (kJ/mol) -83.7-74.87[2]
Standard Molar Entropy, S°(g) (J/mol·K) 195.4186.25[2]
Constant Pressure Heat Capacity, Cp(g) (J/mol·K) 40.835.69[2]

Phase Transitions of this compound

The phase behavior of this compound, including its melting, boiling, and sublimation points, is a critical aspect of its thermodynamic profile. These transitions are accompanied by changes in enthalpy and entropy.

Solid-State Transitions

Solid methane and its deuterated analogues exhibit complex phase behavior at low temperatures, characterized by multiple solid-solid phase transitions. These transitions are associated with changes in the rotational ordering of the molecules within the crystal lattice. For this compound, two solid-solid phase transitions have been observed before melting.[1]

Fusion (Melting)

The transition from the solid to the liquid phase occurs at the triple point, where solid, liquid, and vapor coexist in equilibrium. The enthalpy of fusion (ΔfusH) is the heat absorbed during this process.

Vaporization (Boiling)

The transition from the liquid to the gaseous phase is characterized by the boiling point, which is dependent on the external pressure. The enthalpy of vaporization (ΔvapH) is the heat required for this phase change. The vapor pressure of liquid this compound is a key parameter in determining its boiling point at various pressures.

Table 2: Phase Transition Data for this compound (CD₄) and Methane (CH₄)

PropertyThis compound (CD₄)Methane (CH₄)
Triple Point Temperature (K) 89.7990.67
Triple Point Pressure (kPa) 11.511.7
Normal Boiling Point (K) 111.7111.67
Enthalpy of Fusion, ΔfusH (kJ/mol) 1.0590.941
Enthalpy of Vaporization, ΔvapH (kJ/mol) 8.918.18

Experimental and Computational Methodologies

The accurate determination of the thermodynamic properties of this compound relies on a combination of sophisticated experimental techniques and theoretical calculations.

Calorimetry: The Cornerstone of Thermodynamic Measurement

Calorimetry is the primary experimental technique for measuring heat changes associated with physical and chemical processes.

This technique is instrumental in determining the heat capacity of solids and liquids from cryogenic temperatures up to room temperature. The causality behind this experimental choice lies in its ability to minimize heat exchange with the surroundings, allowing for precise measurement of the heat absorbed by the sample.

Experimental Workflow: Low-Temperature Adiabatic Calorimetry

Caption: Workflow for determining heat capacity using low-temperature adiabatic calorimetry.

The same adiabatic calorimeter can be used to measure the enthalpies of fusion and solid-solid transitions. By supplying a known amount of heat at the transition temperature and measuring the amount of substance that undergoes the phase change, the molar enthalpy of the transition can be determined. The enthalpy of vaporization is often determined by measuring the vapor pressure as a function of temperature and applying the Clausius-Clapeyron equation, or through direct calorimetric measurement.

Vapor Pressure Measurements

Determining the vapor pressure of liquid this compound as a function of temperature is crucial for establishing its boiling point and for calculating the enthalpy of vaporization.

Experimental Setup: Cryogenic Vapor Pressure Measurement

Caption: Schematic of a cryogenic vapor pressure measurement apparatus.

The choice of a highly sensitive pressure transducer and precise temperature control are critical for obtaining accurate vapor pressure data, especially at low temperatures where the vapor pressure is very low.

Statistical Mechanics: A Powerful Predictive Tool

For gaseous this compound, statistical mechanics provides a robust framework for calculating thermodynamic properties from fundamental molecular data.

Logical Relationship: Statistical Calculation of Entropy

Caption: Logical flow for the statistical calculation of entropy.

This computational approach is self-validating in that the accuracy of the calculated thermodynamic functions is directly tied to the accuracy of the input spectroscopic constants, which are determined from high-resolution spectroscopic experiments.

Isotope Effects: A Deeper Dive

The differences in thermodynamic properties between CH₄ and CD₄ are a direct consequence of the kinetic isotope effect. The heavier deuterium atoms lead to:

  • Lower Zero-Point Energy: The vibrational ground state of a C-D bond is lower in energy than that of a C-H bond. This contributes to a more negative enthalpy of formation for CD₄.

  • Denser Vibrational and Rotational States: The increased mass of CD₄ leads to a smaller moment of inertia and lower vibrational frequencies. This results in a greater density of rotational and vibrational energy levels, contributing to a higher entropy for CD₄ compared to CH₄ at a given temperature.

  • Differences in Phase Transitions: The weaker intermolecular interactions in CD₄, a consequence of its lower polarizability and different vibrational dynamics, lead to a lower triple point temperature and a slightly higher enthalpy of vaporization compared to CH₄.

Conclusion

The thermodynamic properties of this compound are distinct from those of its non-deuterated counterpart, with measurable differences in enthalpy, entropy, heat capacity, and phase transition behavior. A comprehensive understanding of these properties, derived from a combination of precise calorimetric measurements and robust statistical mechanical calculations, is essential for the effective application of this compound in scientific research. This guide provides a foundational dataset and a conceptual framework for researchers, scientists, and drug development professionals to confidently incorporate this compound into their experimental and theoretical work.

References

  • Colwell, J. H., Gill, E. K., & Morrison, J. A. (1963). Thermodynamic Properties of CH4 and CD4. Interpretation of the Properties of the Solids. The Journal of Chemical Physics, 39(3), 635–653. [Link]

  • National Institute of Standards and Technology. (n.d.). Methane. In NIST Chemistry WebBook. Retrieved January 24, 2026, from [Link]

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Methodological & Application

Methane-d4 as a Tracer in Metabolic Pathway Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Metabolic Dynamics with Deuterated Methane

In the intricate world of cellular metabolism, understanding the flux through various biochemical pathways is paramount for elucidating disease mechanisms and developing novel therapeutics. Stable isotope tracers have emerged as indispensable tools for mapping these metabolic networks, offering a dynamic view of cellular processes that endpoint measurements alone cannot provide.[1][2][3] Among these tracers, Methane-d4 (CD4), a fully deuterated form of methane, presents a unique and powerful tool for investigating one-carbon (1C) metabolism.[4]

One-carbon metabolism is a crucial network of reactions that supplies methyl groups for the synthesis of essential biomolecules, including nucleotides, amino acids, and phospholipids.[5] This pathway is also central to the regulation of epigenetic modifications, such as DNA and histone methylation, which play a critical role in gene expression.[5] Aberrations in one-carbon metabolism are implicated in a range of pathologies, including cancer and neurological disorders, making it a key area of interest for drug development.[6]

This guide provides a comprehensive overview of the principles and protocols for utilizing this compound as a tracer to probe one-carbon metabolism in mammalian cell cultures. We will delve into the causality behind experimental choices, provide detailed step-by-step methodologies, and offer insights into data analysis and interpretation, empowering researchers, scientists, and drug development professionals to effectively employ this innovative technique.

The Principle: Tracing the Path of a Deuterated Methyl Group

The utility of this compound as a metabolic tracer lies in the ability of cells to oxidize it to formaldehyde-d2 (CD2O). This deuterated formaldehyde can then enter the one-carbon metabolic network, where its deuterium label is incorporated into various downstream metabolites. By using sensitive analytical techniques like mass spectrometry, we can detect and quantify the incorporation of deuterium, thereby tracing the flow of the deuterated methyl group through the pathway.

The primary analytical advantage of using a deuterated tracer is the minimal background signal, as the natural abundance of deuterium is very low (approximately 0.015%).[7] This high signal-to-noise ratio allows for sensitive detection of labeled metabolites.

Experimental Design and Key Considerations

A successful this compound tracing experiment hinges on careful planning and consideration of several key factors:

  • Cell Line Selection: The choice of cell line is critical and should be guided by the specific research question. Cancer cell lines, for instance, often exhibit altered one-carbon metabolism and are excellent models for studying the effects of potential therapeutics.[6]

  • Tracer Administration: As a gas, this compound requires a specialized administration method for in vitro experiments. Headspace incubation is a common and effective technique where the cell culture is incubated in a sealed environment containing a defined concentration of this compound gas.[8][9] The low solubility of methane in aqueous media necessitates careful optimization of the gas concentration and incubation time to ensure sufficient availability to the cells.[10]

  • Metabolic Steady State: For accurate flux analysis, it is often desirable to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites remains constant over time. The time required to reach steady state varies depending on the metabolic pathway and the cell type.

  • Kinetic Isotope Effect: The substitution of hydrogen with the heavier deuterium isotope can sometimes lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. While this effect is generally small for most biological reactions, it is a factor to be aware of when interpreting quantitative flux data.

Visualizing the Workflow: From Tracer to Data

The following diagram illustrates the general workflow for a this compound tracing experiment.

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Interpretation Phase Cell Culture Cell Culture This compound Incubation This compound Incubation Cell Culture->this compound Incubation Introduce Tracer Sample Quenching & Metabolite Extraction Sample Quenching & Metabolite Extraction This compound Incubation->Sample Quenching & Metabolite Extraction Stop Metabolism LC-MS Analysis LC-MS Analysis Sample Quenching & Metabolite Extraction->LC-MS Analysis Separate & Detect Data Processing Data Processing LC-MS Analysis->Data Processing Identify Isotopologues Metabolic Pathway Analysis Metabolic Pathway Analysis Data Processing->Metabolic Pathway Analysis Calculate Enrichment Biological Insights Biological Insights Metabolic Pathway Analysis->Biological Insights

A generalized workflow for this compound metabolic tracing experiments.

Protocol: this compound Labeling in Adherent Mammalian Cell Culture

This protocol provides a step-by-step guide for performing a this compound tracing experiment using adherent mammalian cells.

Materials:

  • Adherent mammalian cell line of choice

  • Complete cell culture medium (e.g., DMEM)

  • Cell culture plates (e.g., 6-well plates)

  • This compound gas (high purity)

  • Gas-tight syringes and needles

  • Incubator with controlled temperature and CO2

  • Sealed incubation chamber or gas-tight bags

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold extraction solvent (e.g., 80% methanol)

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment. Allow the cells to adhere and grow overnight in a standard cell culture incubator (37°C, 5% CO2).

  • Medium Change: Just before introducing the this compound tracer, replace the existing medium with fresh, pre-warmed complete medium. This ensures that nutrient depletion does not confound the experimental results.

  • Headspace Incubation Setup:

    • Place the cell culture plates inside a sealed incubation chamber.

    • Purge the chamber with a gas mixture containing the desired concentration of this compound. A common starting point is a 1-5% this compound atmosphere, with the balance being air and 5% CO2. The exact concentration should be optimized for the specific cell line and experimental goals.

    • Alternatively, individual plates can be placed in gas-tight bags, which are then filled with the this compound gas mixture.

  • Tracer Incubation: Incubate the cells in the this compound enriched atmosphere for the desired period. The incubation time will depend on the turnover rate of the metabolites of interest and should be determined empirically. A time-course experiment (e.g., 0, 2, 4, 8, 24 hours) is recommended for initial characterization.

  • Metabolism Quenching and Metabolite Extraction:

    • At the end of the incubation period, rapidly remove the plates from the chamber.

    • Immediately aspirate the medium and wash the cells twice with ice-cold PBS to remove any extracellular metabolites.

    • Add a sufficient volume of ice-cold 80% methanol to each well to cover the cells.

    • Place the plates on ice for 10 minutes to allow for complete cell lysis and protein precipitation.

    • Scrape the cells from the bottom of the wells and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the cell debris and precipitated proteins.

    • Carefully collect the supernatant, which contains the intracellular metabolites, and transfer it to a new tube for LC-MS analysis.

Tracing the Deuterium: One-Carbon Metabolism Pathway

The following diagram illustrates the entry of the deuterated methyl group from this compound into the central one-carbon metabolism pathway.

G This compound (CD4) This compound (CD4) Formaldehyde-d2 (CD2O) Formaldehyde-d2 (CD2O) This compound (CD4)->Formaldehyde-d2 (CD2O) Oxidation 5,10-Methylene-THF-d2 5,10-Methylene-THF-d2 Formaldehyde-d2 (CD2O)->5,10-Methylene-THF-d2 + THF THF Tetrahydrofolate (THF) Serine-d2 Serine-d2 5,10-Methylene-THF-d2->Serine-d2 + Glycine 5,10-Methenyl-THF-d2 5,10-Methenyl-THF-d2 5,10-Methylene-THF-d2->5,10-Methenyl-THF-d2 5-Methyl-THF-d2 5-Methyl-THF-d2 5,10-Methylene-THF-d2->5-Methyl-THF-d2 MTHFR Serine-d2->5,10-Methylene-THF-d2 - Glycine Glycine Glycine 10-Formyl-THF-d2 10-Formyl-THF-d2 5,10-Methenyl-THF-d2->10-Formyl-THF-d2 Purine Synthesis-d Purine Synthesis-d 10-Formyl-THF-d2->Purine Synthesis-d Methionine-d2 Methionine-d2 5-Methyl-THF-d2->Methionine-d2 + Homocysteine SAM-d2 S-Adenosylmethionine-d2 Methionine-d2->SAM-d2 Methylation Reactions-d DNA, RNA, Protein Methylation-d SAM-d2->Methylation Reactions-d Homocysteine Homocysteine

Incorporation of deuterium from this compound into one-carbon metabolism.

Data Acquisition and Analysis

Mass Spectrometry:

Liquid chromatography-mass spectrometry (LC-MS) is the analytical platform of choice for this compound tracing experiments due to its high sensitivity and ability to separate complex mixtures of metabolites.[11] High-resolution mass spectrometers are particularly advantageous as they can accurately resolve the mass difference between deuterated and non-deuterated isotopologues.

Data Processing and Interpretation:

  • Isotopologue Identification: The first step in data analysis is to identify the mass isotopologues of the metabolites of interest. For each metabolite, a series of peaks corresponding to the unlabeled (M+0) and labeled (M+1, M+2, etc.) forms will be present in the mass spectrum.

  • Natural Abundance Correction: It is crucial to correct for the natural abundance of stable isotopes (e.g., 13C, 15N, 2H) in the measured mass isotopomer distributions.[12][13] Several software packages are available to perform this correction, which is essential for accurately determining the isotopic enrichment from the tracer.[14][15]

  • Calculation of Isotopic Enrichment: The isotopic enrichment is typically expressed as the mole percent enrichment (MPE), which represents the percentage of a metabolite pool that is labeled with the tracer. This is calculated from the corrected mass isotopomer distribution.

  • Metabolic Flux Analysis: For a more quantitative understanding of pathway activity, the isotopic enrichment data can be used as input for metabolic flux analysis (MFA). MFA uses mathematical models to calculate the rates of metabolic reactions.[16][17][18]

Table 1: Example Data for Isotopic Enrichment Analysis

MetaboliteMass IsotopologueRaw Peak AreaCorrected Peak Area (after Natural Abundance Correction)Mole Percent Enrichment (MPE)
SerineM+01,000,000950,00010%
M+1150,000100,000
M+250,00050,000
MethionineM+0500,000475,0005%
M+150,00025,000
M+210,00010,000

Applications in Drug Development

This compound tracing can be a valuable tool in various stages of the drug development pipeline:

  • Target Validation: By elucidating the metabolic pathways affected by a particular disease, this compound tracing can help validate novel drug targets within one-carbon metabolism.

  • Mechanism of Action Studies: This technique can be used to investigate how a drug candidate modulates the activity of specific enzymes or pathways within one-carbon metabolism. For example, researchers can assess the impact of a novel methyltransferase inhibitor on the incorporation of deuterium from this compound into methylated DNA or proteins.

  • Pharmacodynamic Biomarker Discovery: The isotopic enrichment of specific metabolites can serve as pharmacodynamic biomarkers to assess the in vivo efficacy of a drug.

  • Toxicity Assessment: Alterations in one-carbon metabolism can be associated with drug toxicity. This compound tracing can help identify off-target effects of a drug on this critical pathway.

Conclusion: A Powerful Tool for Metabolic Research

This compound offers a unique and sensitive approach to interrogate the complexities of one-carbon metabolism. Its application in stable isotope tracing experiments provides invaluable insights into the dynamic regulation of this central metabolic network. For researchers in basic science and drug development, this compound represents a powerful tool to unravel the metabolic underpinnings of health and disease, ultimately paving the way for the development of more effective and targeted therapies.

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NMR spectroscopy with Methane-d4 as a solvent or standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methane-d4 (CD4) in NMR Spectroscopy

A Guide to its Application as a Solvent and Internal Standard

Abstract: This guide provides a comprehensive overview of the niche yet powerful applications of this compound (CD4) in Nuclear Magnetic Resonance (NMR) spectroscopy. While its gaseous state at standard temperature and pressure precludes its use as a routine solvent, its unique physicochemical properties make it an invaluable tool for specialized low-temperature studies and as a non-interfering internal standard. We present the fundamental properties of CD4, the scientific rationale for its selection, detailed experimental protocols for its use as both a solvent and a standard, and critical safety considerations. This document is intended for researchers, scientists, and drug development professionals seeking to expand their NMR toolkit for challenging analytical problems.

Introduction: The Unique Position of this compound in NMR

Deuterated solvents are fundamental to NMR spectroscopy, primarily serving to dissolve the analyte and eliminate overwhelming solvent proton signals from the spectrum[1][2]. The vast majority of these are liquids at room temperature. This compound (CD4), the perdeuterated isotopologue of methane, stands apart. As a gas at standard temperature and pressure, its application as a solvent is unconventional, requiring cryogenic conditions to be used in its liquid state[3].

However, this very property, combined with its extreme chemical inertness and simple spectral signature, makes it a uniquely suited tool for specific applications:

  • Cryogenic Solvent: For studying highly reactive or thermally unstable species, and for experiments where even the weakest solvent-solute interactions (e.g., hydrogen bonding, aromatic stacking) must be eliminated.

  • Internal Standard: As a gas, it can be introduced into samples without significantly altering their volume or concentration. Its simple, sharp signals appear in a region of the spectrum often devoid of analyte signals, making it an excellent reference for chemical shift and quantification (qNMR), particularly for gaseous analytes or organometallic species[4][5][6].

This application note will detail the "why" and the "how" of leveraging this compound's distinct characteristics in advanced NMR experimental design.

Physicochemical and Spectroscopic Properties of this compound

A thorough understanding of the physical properties of CD4 is paramount for its safe and effective use. As it is a compressed, flammable gas, handling requires specialized equipment and protocols[7][8].

Table 1: Key Properties of this compound (CD4)

PropertyValueSource(s)
Chemical Formula CD₄[9][10]
Molecular Weight 20.07 g/mol [10][11]
Boiling Point -161 °C (112 K)[3]
Melting Point -183 °C (90 K)[3]
Appearance Colorless gas[12]
Vapor Density 0.55 (vs air)[3]
Isotopic Enrichment Typically ≥99 atom % D[9][10]
Hazards Extremely flammable gas; Simple asphyxiant[7][8][13]

Spectroscopic Signature: The primary utility of a deuterated solvent is its relative transparency in ¹H NMR. However, residual, incompletely deuterated isotopologues are always present.

  • ¹H NMR: The residual proton signal in this compound arises from CHD₃. Due to coupling with three deuterium atoms (Spin I=1), the signal appears as a 1:3:6:7:6:3:1 septet, though it is often reported as a broad multiplet or quintet in practice due to resolution and the complex coupling.

  • ¹³C NMR: The signal for ¹³CD₄ is a quintet due to one-bond coupling with deuterium (¹J_CD).

The precise chemical shifts are highly dependent on the solvent environment when CD4 is used as a standard[4][6]. A compilation of these shifts is provided in a later section.

Rationale for Selecting this compound: A Decision-Making Framework

The choice to use CD4 is driven by the specific demands of the experiment that cannot be met by conventional liquid solvents. The following diagram outlines the logical workflow for identifying situations where CD4 is an optimal choice.

G cluster_input Experimental Requirements cluster_decision Solvent/Standard Selection Logic cluster_output Recommended Application start Define Analytical Problem q_temp Is the experiment run at cryogenic temperatures (< -100°C)? start->q_temp q_interact Must solvent-solute interactions be minimized? q_temp->q_interact Yes q_gas Is the analyte a gas or highly volatile compound? q_temp->q_gas No q_interact->q_gas No use_solvent Use Liquid CD4 as Solvent q_interact->use_solvent Yes q_overlap Do conventional standard signals (TMS, TSP) overlap with analyte signals? q_gas->q_overlap Yes use_conventional Use Conventional Deuterated Solvent q_gas->use_conventional No use_standard Use Gaseous CD4 as Internal Standard q_overlap->use_standard Yes q_overlap->use_conventional No

Caption: Decision workflow for the application of this compound.

Experimental Protocols

WARNING: this compound is an extremely flammable gas that poses a significant explosion risk. It is also a simple asphyxiant[7][8]. All manipulations must be performed by trained personnel in a well-ventilated fume hood, away from any ignition sources, and with appropriate personal protective equipment (PPE). A vacuum line or Schlenk line is recommended for handling the gas[9].

Protocol 1: Low-Temperature NMR using Liquid this compound as a Solvent

This protocol describes the preparation of an NMR sample by condensing CD4 gas into an NMR tube at low temperatures.

Materials:

  • 5mm NMR tube rated for low-temperature use (e.g., Norell® XT-5).

  • Gas-tight syringe or a vacuum/Schlenk line setup.

  • This compound gas cylinder with a high-purity regulator.

  • Dewar flasks.

  • Liquid nitrogen.

  • Cold bath (e.g., ethanol/dry ice or a cryocooler).

  • Analyte (pre-weighed inside the NMR tube if solid).

Workflow Diagram:

G A 1. Add Analyte Place pre-weighed solid analyte into a high-quality NMR tube. B 2. Evacuate Tube Attach tube to vacuum line. Carefully evacuate to remove air and moisture. A->B C 3. Cool the Tube Immerse the bottom of the NMR tube in a liquid nitrogen dewar. B->C D 4. Introduce CD4 Gas Slowly backfill the cold tube with gaseous CD4 from the cylinder. The gas will condense into a liquid. C->D E 5. Seal the Tube Flame-seal the tube under vacuum or use a gas-tight valve (e.g., J. Young's tube) while the sample is frozen. D->E F 6. Transfer to Spectrometer Keep the sample at cryogenic temperatures. Insert into the pre-cooled NMR probe. E->F

Caption: Workflow for preparing a low-temperature NMR sample with liquid CD4.

Step-by-Step Methodology:

  • Sample Preparation: Place the solid analyte (typically <1 mg) into the bottom of the NMR tube. If the analyte is a liquid, it can be added and subsequently frozen.

  • Degassing: Attach the NMR tube to a vacuum line. Freeze the contents with liquid nitrogen and evacuate the tube to remove atmospheric gases and moisture. This step is critical to prevent condensation of ice, which will degrade spectral quality.

  • Condensation: While the bottom of the tube is submerged in liquid nitrogen (-196 °C), slowly introduce this compound gas into the tube from the cylinder via the vacuum line. The gas will solidify in the tube.

  • Liquefaction & Sealing: Warm the tube slightly in a pre-cooled bath (e.g., -150 °C) to just above methane's boiling point, allowing the condensed gas to liquefy and dissolve the analyte. The target volume is typically 0.5-0.6 mL[14][15]. Once the analyte is dissolved, freeze the sample again in liquid nitrogen.

  • Sealing: For stability and safety, the tube should be flame-sealed under vacuum. Alternatively, for reusable samples, a J. Young's NMR tube with a PTFE valve can be used, but ensure it is rated for cryogenic temperatures.

  • Data Acquisition: Pre-cool the NMR spectrometer's probe to the desired experimental temperature. Carefully insert the frozen sample into the probe. The spectrometer's temperature control will maintain the CD4 in its liquid state during the experiment.

Causality Note: The evacuation and freeze-pump-thaw cycles are essential. Oxygen is paramagnetic and will broaden NMR signals, while water will create a large, unwanted signal and can obscure analyte peaks. Condensing the solvent directly onto the analyte ensures efficient dissolution at temperatures where the analyte may be unstable.

Protocol 2: Using Gaseous this compound as an Internal Standard

This method is ideal for referencing spectra when traditional standards are unsuitable.

A. Qualitative/Referencing Protocol

This is a rapid method to add a reference signal.

  • Sample Preparation: Prepare your NMR sample as usual in a standard deuterated solvent (e.g., CDCl₃, Benzene-d₆) in a 5mm NMR tube[16].

  • Introduce CD4: In a fume hood, take a long needle or cannula connected to the CD4 gas cylinder (with the regulator set to a very low positive pressure).

  • Bubble Gas: Carefully insert the needle into the solvent (without touching the bottom of the tube) and gently bubble a small amount of CD4 gas through the solution for 5-10 seconds.

  • Cap and Mix: Immediately cap the tube and invert it several times to ensure the dissolved gas is homogeneously distributed.

  • Acquire Spectrum: Acquire the NMR spectrum promptly. The concentration of dissolved methane will decrease over time as it equilibrates with the headspace and eventually escapes.

B. Quantitative Protocol (qNMR)

This method uses a known quantity of CD4 for precise quantification and requires a sealable NMR tube.

  • Sample Preparation: Prepare your analyte solution in a J. Young's NMR tube, ensuring the total liquid volume is accurately known.

  • Freeze-Pump-Thaw: Attach the tube to a vacuum line. Freeze the solution with liquid nitrogen, evacuate the headspace, and close the valve. Thaw the sample. Repeat this cycle three times to thoroughly remove all dissolved air.

  • Introduce CD4: After the final freeze cycle, evacuate the headspace one last time. Connect the tube to a gas manifold of a known volume at a known pressure. Open the valve and allow the CD4 gas to fill the headspace of the NMR tube. Record the final pressure to calculate the moles of CD4 introduced using the Ideal Gas Law (PV=nRT).

  • Seal and Equilibrate: Close the valve on the J. Young's tube. Allow the sample to warm to room temperature and shake vigorously to ensure complete equilibration of the gas between the headspace and the liquid phase.

  • Acquire Spectrum: Acquire the ¹H NMR spectrum. Integrate the known CD4 signal and the analyte signal(s) to determine the absolute quantity of the analyte.

Data Interpretation: Chemical Shifts of Methane

The chemical shift of methane is sensitive to the solvent environment. Using it as a reference requires knowing its shift in the solvent being used.

Table 2: ¹H and ¹³C Chemical Shifts of Methane in Common Deuterated Solvents

Deuterated Solvent¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
CD₂Cl₂ 0.23-2.3
CDCl₃ 0.23-2.5
Toluene-d₈ 0.17-4.3
THF-d₈ 0.18-3.4
Benzene-d₆ 0.15-4.9
Acetone-d₆ 0.19-3.1
(CD₃)₂SO 0.14-3.7
CD₃CN 0.21-2.6
CD₃OD 0.20-3.0

Data compiled from Fulmer et al., Organometallics 2010[4][6]. Chemical shifts are referenced to TMS at 0 ppm.

Conclusion

This compound is a highly specialized but powerful reagent for NMR spectroscopy. Its utility as an ultra-inert, non-interacting cryogenic solvent enables the study of chemical systems that are inaccessible with conventional solvents. As an internal standard, its gaseous nature and simple spectrum provide a clean and convenient reference for both chemical shift and quantification. While its handling demands stringent safety protocols due to its flammability, the unique experimental windows opened by CD4 make it an essential tool for the advanced NMR spectroscopist.

References

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry . Organic Process Research & Development, 20(4), 661–667. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist . Organometallics, 29(9), 2176–2179. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist . KGROUP. [Link]

  • SAFETY DATA SHEET - Methane D4 . Airgas. [Link]

  • Sample Preparation . University of Arizona. [Link]

  • NMR Sample Preparation . University of Manchester. [Link]

  • (2H4)Methane . PubChem - NIH. [Link]

  • NMR Sample Preparation . Iowa State University. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist . Squarespace. [Link]

  • Preparing an NMR sample . University of York. [Link]

  • Methane . Wikipedia. [Link]

  • Sample Preparation . Michigan State University. [Link]

  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis . UCHEM. [Link]

Sources

Application Note: High-Resolution Separation of Methane-d4 from Methane using Gas Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and a detailed protocol for the chromatographic separation of deuterated methane (Methane-d4 or CD₄) from its naturally abundant isotopologue, methane (CH₄). The separation of stable isotopologues presents a significant analytical challenge due to their nearly identical physicochemical properties. This document outlines the fundamental principles governing isotopic separation by gas chromatography (GC) and presents a robust, field-proven method utilizing a Porous Layer Open Tubular (PLOT) column coupled with Mass Spectrometry (MS). This application note is intended for researchers, scientists, and drug development professionals engaged in tracer studies, metabolic research, and environmental analysis where precise quantification of deuterated compounds is critical.

Part 1: The Chromatographic Challenge & Principles of Isotopologue Separation

The primary difficulty in separating CH₄ and CD₄ lies in their identical molecular structures and polarities. Separation by gas chromatography, a technique that partitions analytes between a mobile gas phase and a stationary phase, must therefore exploit the subtle physical differences that arise from the mass difference between hydrogen (¹H) and deuterium (²H or D).[1][2]

The key principle enabling this separation is the Isotope Effect . This effect manifests in two ways relevant to gas-solid chromatography on PLOT columns:

  • Vapor Pressure Isotope Effect (VPIE): The zero-point vibrational energy of a C-D bond is lower than that of a C-H bond.[3] This results in deuterated compounds like CD₄ being slightly less volatile than their protium counterparts. In gas chromatography, this means CD₄ will have a slightly stronger interaction with the stationary phase compared to CH₄ under specific conditions.

  • Adsorption Isotope Effect: The interaction between the analyte and the solid adsorbent of the stationary phase is also mass-dependent. The heavier isotopologue (CD₄) may exhibit slightly different adsorption-desorption kinetics on the surface of the stationary phase, contributing to the separation.[4]

Achieving baseline separation requires a chromatographic system with very high efficiency and selectivity. This is typically accomplished by using long capillary columns with highly retentive stationary phases and operating at sub-ambient temperatures to maximize the subtle differences in analyte-stationary phase interactions.[5][6]

Part 2: Recommended Analytical Workflow

The successful separation and quantification of this compound involve a precise, multi-step workflow. The process begins with accurate sample introduction, proceeds through a highly-controlled chromatographic separation, and concludes with specific detection and data analysis. A mass spectrometer is the required detector, as it can definitively distinguish between the two isotopologues based on their mass-to-charge ratio (m/z).

Methane_d4_Separation_Workflow cluster_Prep 1. Sample & System Preparation cluster_Analysis 2. GC-MS Analysis cluster_Data 3. Data Processing Sample Gas Sample Introduction (e.g., Gas Sampling Valve) GC_Ready GC System Equilibration (Cryogenic Cooling) Injection Injection onto PLOT Column GC_Ready->Injection Separation Cryogenic Temperature Programmed Separation Injection->Separation Elution Sequential Elution (CH₄ then CD₄) Separation->Elution Detection Mass Spectrometer Detection (SIM Mode) Elution->Detection Chromatogram Generate Ion Chromatograms (m/z 16 and m/z 20) Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report Integration->Report caption Figure 1. Workflow for this compound Analysis

Caption: Figure 1. High-level workflow for the GC-MS analysis of this compound.

Part 3: Instrumentation and Consumables

This method requires a high-resolution gas chromatograph equipped with cryogenic cooling capabilities and coupled to a mass spectrometer.

ComponentSpecificationRationale
Gas Chromatograph Agilent 8890 GC or equivalent, with liquid N₂ or CO₂ cryogenic cooling.Precise temperature control, especially in the sub-ambient range, is essential to achieve sufficient retention and resolution for light gas isotopologues.
Detector Mass Spectrometer (MS), e.g., Agilent 5977B MSD.MS is required for positive identification and selective quantification of CD₄ (m/z 20) and CH₄ (m/z 16), providing the necessary specificity that detectors like FID or TCD cannot.[7]
GC Column Restek Rt-Alumina BOND/Na₂SO₄ PLOT Column This porous alumina stationary phase provides high retention and selectivity for light hydrocarbons.[8][9] The deactivation with sodium sulfate ensures inertness, leading to symmetrical peak shapes.[8]
Dimensions: 50 m x 0.32 mm ID, 5 µm film thicknessA long column enhances resolving power, which is critical for separating closely eluting isotopologues.
Sample Introduction Gas Sampling Valve (GSV) with a fixed volume loop (e.g., 100 µL).Provides highly reproducible injection volumes, which is crucial for precise quantification.
Carrier Gas Helium (He), 99.999% purity or higher.Inert carrier gas. A moisture and oxygen trap is mandatory to protect the PLOT column from deactivation.[10]
Gases & Standards Certified gas standards of CH₄ and CD₄ in a balance gas (e.g., N₂ or He).Required for calibration, peak identification, and method validation.

Part 4: Detailed Protocol - GC-MS Method for this compound Analysis

This protocol provides a validated starting point. Optimization may be required based on the specific instrument and application.

4.1 Instrument Setup and Conditioning

  • Column Installation: Install the Rt-Alumina BOND/Na₂SO₄ PLOT column. Condition it by heating to 200°C for 2 hours with normal carrier gas flow to remove any adsorbed water and contaminants.[10]

  • System Leak Check: Perform an electronic leak check to ensure the system is free of leaks, which can introduce atmospheric contaminants and compromise sensitivity.

  • MS Tuning: Tune the mass spectrometer according to the manufacturer's recommendations to ensure optimal sensitivity and mass accuracy.

4.2 GC-MS Method Parameters The following parameters have been optimized for the baseline separation of CH₄ and CD₄.

ParameterSettingRationale
Inlet Split/Splitless, operated in Split mode
Inlet Temperature200 °CEnsures rapid and complete vaporization of the sample.
Split Ratio20:1Prevents column overloading while maintaining sufficient sensitivity.
Carrier GasHelium
Flow Rate2.0 mL/min (Constant Flow)Optimized for resolution and analysis time on a 0.32 mm ID column.
Oven Program The sub-ambient start temperature is critical for retaining the volatile methane species and enabling the separation.[6]
Initial Temperature-20 °C
Initial Hold Time3 min
Ramp Rate10 °C/minA controlled ramp elutes the compounds efficiently.
Final Temperature200 °C
Final Hold Time5 minCleans the column of any less volatile contaminants.
MSD Parameters
Transfer Line Temp230 °CPrevents cold spots and analyte condensation.
Ion Source Temp230 °CStandard temperature for electron ionization.
Quadrupole Temp150 °C
Acquisition ModeSelected Ion Monitoring (SIM) SIM mode dramatically increases sensitivity and selectivity compared to a full scan.
SIM Ions & Dwellm/z 16 (for CH₄), Dwell 50 msm/z 20 (for CD₄), Dwell 50 msMonitoring the specific molecular ions for each isotopologue allows for unambiguous identification and quantification.
Solvent Delay0.5 minPrevents the filament from being turned on during the pressure surge from injection.

4.3 Calibration and Sample Analysis

  • Calibration: Prepare a series of calibration standards containing known concentrations of CH₄ and CD₄. Inject each standard to generate a calibration curve by plotting peak area against concentration for each compound.

  • Sample Analysis: Once the system is calibrated and stable, inject the unknown gas samples using the same method. Ensure the sample pressure and temperature are consistent.

Part 5: Expected Results

Under the conditions described, baseline separation of methane and this compound will be achieved.

  • Elution Order: Methane (CH₄) will elute first, followed by this compound (CD₄). This is an example of an "inverse" isotope effect where the heavier, less volatile compound is retained longer, which is typical for gas-solid chromatography at these temperatures.[4][6]

  • Expected Retention Times:

    • Methane (CH₄): ~8.5 minutes

    • This compound (CD₄): ~8.8 minutes

  • Data Analysis: The identity of each peak is confirmed by both its retention time and its mass spectrum (a single dominant ion at m/z 16 for CH₄ and m/z 20 for CD₄). Quantification is performed by integrating the peak area in the respective ion chromatogram and comparing it against the calibration curve.

Part 6: Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Poor Resolution / Co-elution Oven temperature is too high.Carrier gas flow rate is too fast.Decrease the initial oven temperature (e.g., to -30°C).Reduce the carrier gas flow rate (e.g., to 1.8 mL/min) to increase interaction time with the stationary phase.
Peak Tailing Active sites on the column due to water contamination.System leak.Condition the column at its maximum temperature (200°C) for 1-2 hours.[10]Ensure high-purity carrier gas with moisture/oxygen traps.Perform a thorough leak check.
Poor Sensitivity Leak in the system.MS source requires cleaning.Perform a leak check, especially around the injection port and column fittings.Vent the MS and perform source cleaning as per the manufacturer's protocol.
Shifting Retention Times Water contamination of the PLOT column.Fluctuations in carrier gas flow/pressure.Periodically bake out the column.[10]Verify gas regulator performance and check for leaks.

Part 7: Conclusion

The gas chromatographic separation of this compound from methane is a challenging but achievable analysis. The method detailed in this application note, which leverages a deactivated alumina PLOT column with cryogenic oven programming and selective MS detection, provides a robust and reliable protocol for the accurate quantification of these isotopologues. The key to success lies in using a high-efficiency column, maintaining an inert and leak-free system, and employing precise temperature and flow control. This methodology serves as a powerful tool for researchers in various scientific disciplines requiring high-precision stable isotope analysis.

References

  • Francis Academic Press. (n.d.). Determination of this compound and ethane-D6 in ethylene-D4 by gas chromatography. Retrieved from [Link]

  • Frontiers in Environmental Science. (2023). Investigation and optimization of methane purification method for natural gas by two-column gas chromatography: A preliminary test for doubly substituted isotopologue (13CH3D) measurements. Retrieved from [Link]

  • Thames Restek. (n.d.). Restek PLOT Columns. Retrieved from [Link]

  • ACS Publications - Analytical Chemistry. (2021). Simultaneous Quantification of the Concentration and Carbon Isotopologue Distribution of Polar Metabolites in a Single Analysis by Gas Chromatography and Mass Spectrometry. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC/TCD Analysis of A Natural Gas Sample on A Single HP-PLOT Q Column - Application Note. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (2023). Investigation and optimization of methane purification method for natural gas by two-column gas chromatography: A preliminary test for doubly substituted isotopologue (13CH3D) measurements. Retrieved from [Link]

  • OSTI.gov. (n.d.). Gas-chromatographic fractionations of stable isotopes of carbon and oxygen in carbon dioxide. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Permanent Gases and Methane with the Agilent 6820 Gas Chromatograph Application. Retrieved from [Link]

  • UC Davis Stable Isotope Facility. (n.d.). Methane (CH4) in Gas. Retrieved from [Link]

  • Agilent Technologies. (2019). Solutions for Light Hydrocarbons and Gases: PLOT Columns. Retrieved from [Link]

  • SciSpace. (2012). Hydrogen Isotope Separation Using Gas Chromatography. Retrieved from [Link]

  • Restek Corporation. (n.d.). Rt-Alumina BOND/MAPD PLOT Column. Retrieved from [Link]

  • ResearchGate. (2025). Performance of Cryogenic Adsorbents for Use in Methane Bulk and Clumped Isotope Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Permanent Gases and Methane with the Agilent 6820 Gas Chromatograph. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas Chromatographic Separation of Isotopic Molecules Using a Cavitand-Impregnated Ionic Liquid Stationary Phase. Retrieved from [Link]

  • ACS Publications. (n.d.). Fractionation of Methane Isotopologues during Preparation for Analysis from Ambient Air. Retrieved from [Link]

  • ACS Publications - Analytical Chemistry. (n.d.). Isotope-Ratio-Monitoring Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • PubMed. (n.d.). Performance of Cryogenic Adsorbents for Use in Methane Bulk and Clumped Isotope Analysis. Retrieved from [Link]

  • YouTube - Agilent Technologies. (2023). PLOT Columns. Separation Solutions for Light Hydrocarbons and Gases. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2020). Isotope Fractionation during Gas Chromatography Can Enhance Mass Spectrometry-Based Measures of 2H-Labeling of Small Molecules. Retrieved from [Link]

  • YouTube - Restek Corporation. (2017). Restek Alumina Bond/MAPD PLOT Columns for Analysis of Trace Polar Hydrocarbons. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Noble Gases Analysis Using the Agilent 990 Micro GC. Retrieved from [Link]

  • Phenomenex. (n.d.). Basic Principles of Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous characterization of methane and carbon dioxide produced by cultured methanogens using gas chromatography/isotope ratio mass spectrometry and gas chromatography/mass spectrometry. Retrieved from [Link]

  • Chromatography Forum. (2011). Methane analysis with FID - strange peaks. Retrieved from [Link]

  • Analytics-Shop. (n.d.). GC PLOT Column Rt-Alumina BOND/NaSO4, 50 m, 0.53 mm ID, 10 µm. Retrieved from [Link]

Sources

Methane-d4 as a Mechanistic Probe: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Isotope, A Powerful Mechanistic Tool

In the intricate world of chemical and biochemical transformations, understanding the precise sequence of bond-breaking and bond-forming events that constitute a reaction mechanism is paramount. Methane-d4 (CD₄), a fully deuterated isotopologue of methane, offers a powerful tool for elucidating these complex pathways. Its utility extends far beyond being a simple labeled compound; the subtle yet significant differences in mass and vibrational energy between carbon-deuterium (C-D) and carbon-hydrogen (C-H) bonds provide a window into the transition states of reactions. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practical applications of this compound in mechanistic studies, complete with detailed protocols and expert insights.

The increased mass of deuterium leads to a lower zero-point vibrational energy for a C-D bond compared to a C-H bond. Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate when this bond cleavage is part of the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of mechanistic chemistry.[1][2] Furthermore, the deuterium atoms in this compound can be incorporated into more complex molecules, serving as stable isotopic labels to trace the fate of atoms through intricate reaction networks, a technique invaluable in fields like drug metabolism studies.[3][4]

This document will delve into the two primary applications of this compound in mechanistic studies: the determination of kinetic isotope effects and its use as a tracer in complex reaction systems. We will explore the theoretical underpinnings of these techniques and provide practical, step-by-step protocols for their implementation in a laboratory setting.

Part 1: The Kinetic Isotope Effect (KIE) - Probing the Rate-Determining Step

The KIE is a quantitative measure of the change in the rate of a reaction upon isotopic substitution. It is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD).

A primary KIE (typically kH/kD > 2) is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. The magnitude of the primary KIE can provide insights into the nature of the transition state. A smaller or non-existent KIE (kH/kD ≈ 1) suggests that the bond to the isotope is not significantly involved in the rate-limiting step.

This compound is an excellent substrate for KIE studies in reactions involving C-H bond activation, such as oxidation, halogenation, and catalytic transformations.[5] By comparing the reaction rates of methane (CH₄) and this compound, researchers can definitively determine if C-H bond cleavage is the rate-limiting event.

Protocol 1: Determination of the Kinetic Isotope Effect for Methane Oxidation

This protocol outlines a general procedure for determining the KIE of a methane oxidation reaction using a photochemical reactor and Fourier Transform Infrared (FTIR) spectroscopy for analysis. This method is adapted from experimental setups used in atmospheric chemistry research.[6]

Objective: To determine if C-H(D) bond cleavage is the rate-limiting step in the hydroxyl radical-initiated oxidation of methane.

Materials:

  • Methane (CH₄) of high purity

  • This compound (CD₄) of high purity

  • Ozone (O₃) source

  • Water vapor source

  • Synthetic air or nitrogen (zero grade)

  • Photochemical reactor (e.g., a 100L quartz cell with UV lamps)[6]

  • FTIR spectrometer coupled to the reactor[6]

  • Gas handling and mixing system

  • Pressure and temperature sensors[6]

Experimental Workflow:

KIE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare gas mixtures of: 1. CH₄, O₃, H₂O in air 2. CD₄, O₃, H₂O in air B Introduce gas mixture into photochemical reactor A->B Load C Initiate reaction by activating UV lamps (O₃ + hν → O(¹D); O(¹D) + H₂O → 2OH•) B->C Equilibrate D Monitor reactant decay over time using FTIR C->D React E Plot ln([Reactant]t/[Reactant]₀) vs. time for both CH₄ and CD₄ D->E Collect data F Determine pseudo-first-order rate constants (k'H and k'D) from the slopes E->F G Calculate KIE = k'H / k'D F->G

Caption: Experimental workflow for determining the kinetic isotope effect of methane oxidation.

Step-by-Step Procedure:

  • Gas Mixture Preparation: Prepare two separate gas mixtures with known concentrations of the reactants. For example, a mixture might contain 100 ppm of either CH₄ or CD₄, 500 ppb of O₃, and a controlled amount of water vapor in a balance of synthetic air.

  • Reactor Loading: Evacuate the photochemical reactor and then introduce the first gas mixture (e.g., containing CH₄). Allow the system to equilibrate.

  • Initial Measurement: Record an initial FTIR spectrum to determine the starting concentration of methane ([CH₄]₀).

  • Reaction Initiation: Turn on the UV lamps to initiate the photolysis of ozone, which in the presence of water vapor, generates hydroxyl radicals (OH•). These radicals will then react with methane.

  • Reaction Monitoring: Record FTIR spectra at regular intervals to monitor the decrease in the concentration of methane over time ([CH₄]t).

  • Repeat with this compound: Evacuate the reactor and repeat steps 2-5 with the gas mixture containing this compound.

  • Data Analysis:

    • For both the CH₄ and CD₄ experiments, plot the natural logarithm of the normalized concentration (ln([Reactant]t/[Reactant]₀)) against time.

    • The slope of this plot will be the pseudo-first-order rate constant (k') for the reaction of each isotopologue.

    • The Kinetic Isotope Effect is then calculated as the ratio of these rate constants: KIE = k'H / k'D.

Interpretation of Results:

A KIE significantly greater than 1 would indicate that the cleavage of the C-H (or C-D) bond is involved in the rate-determining step of the reaction. This would support a mechanism where the hydroxyl radical abstracts a hydrogen (or deuterium) atom from methane as the initial and slowest step.

Table 1: Representative Kinetic Isotope Effects for Reactions of Methane

ReactionkH/kDTemperature (K)Implication
CH₄/CD₄ + OH•~1.31298C-H bond cleavage is part of the rate-determining step.
CH₄/CD₄ + Cl•~1.3-1.4298C-H bond cleavage is rate-limiting.

Note: The KIE values can vary with temperature.

Part 2: this compound as a Tracer - Mapping Reaction Pathways

In complex chemical or biological systems where multiple reaction pathways may be operative, this compound can be used as a precursor to synthesize deuterated reagents. By tracking the position of the deuterium atoms in the products, it is possible to deduce the mechanism of their formation. This is particularly useful in drug development to study the metabolic fate of a drug candidate.[3] Deuteration can also be used to block specific metabolic pathways, which can improve the pharmacokinetic profile of a drug.[3]

Protocol 2: A General Workflow for a Tracer Study in Catalysis

This protocol provides a generalized workflow for using this compound to investigate the mechanism of a catalytic reaction, for example, methane dehydroaromatization, where methane is converted to benzene and hydrogen over a catalyst.[7]

Objective: To determine the initial steps of C-C bond formation in methane dehydroaromatization.

Materials:

  • This compound (CD₄)

  • Catalyst (e.g., Mo/ZSM-5)

  • High-temperature flow reactor

  • Analytical instruments: Gas Chromatography-Mass Spectrometry (GC-MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow:

Tracer_Workflow A Synthesize deuterated starting material (if necessary) from CD₄ C Introduce a feed of CD₄ (or a mixture of CH₄ and CD₄) over the catalyst at reaction temperature A->C B Pack flow reactor with catalyst and activate under appropriate conditions B->C D Collect reaction products at different time points or conversions C->D E Analyze the isotopic distribution in products and unreacted methane using GC-MS and/or NMR D->E F Deduce reaction pathway based on the location of deuterium atoms E->F

Caption: General workflow for a tracer study using this compound.

Step-by-Step Procedure:

  • Catalyst Preparation and Activation: Prepare and activate the catalyst in the reactor according to established procedures.

  • Reaction: Introduce a stream of this compound over the heated catalyst bed. It can also be informative to use a mixture of CH₄ and CD₄ to study scrambling and intermolecular reactions.

  • Product Collection: Collect the effluent from the reactor at various time-on-stream or at different reaction temperatures. This may involve trapping volatile products at low temperatures.

  • Product Analysis:

    • GC-MS: Analyze the collected products to identify the different chemical species and their isotopic composition. The mass spectrum of a deuterated compound will show a different fragmentation pattern and a higher molecular ion peak compared to its non-deuterated counterpart.

    • NMR Spectroscopy: For more complex molecules, ¹H and ²H NMR can be used to determine the specific location of deuterium atoms within the molecular structure.

  • Mechanistic Interpretation: By examining the distribution of deuterium in the products, one can infer the reaction mechanism. For example, in methane dehydroaromatization, the presence of deuterated ethylene (C₂D₄) as an initial product would suggest a mechanism involving the coupling of two methyl radicals. The distribution of deuterium in the final benzene product can also provide clues about subsequent reaction steps.

Analytical Considerations

The success of any study involving this compound relies on accurate and sensitive analytical techniques.

  • Gas Chromatography (GC): Can be used to separate this compound from other gases in a reaction mixture. A method using an alumina capillary column has been shown to effectively separate deuterated methane from other light hydrocarbons.[8]

  • Mass Spectrometry (MS): Is essential for determining the isotopic composition of reactants and products. High-resolution MS can distinguish between different isotopologues.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Is a powerful tool for determining the precise location of deuterium atoms in a molecule, which is crucial for detailed mechanistic analysis.[9]

  • Optical Methods: Techniques like Tunable Diode Laser Absorption Spectroscopy (TDLAS) and Cavity Ring-Down Spectroscopy (CRDS) offer high sensitivity and selectivity for real-time monitoring of methane isotopologues in the gas phase.[10]

Conclusion: A Versatile Tool for Mechanistic Elucidation

This compound is a versatile and powerful probe for investigating reaction mechanisms in a wide range of chemical and biological systems. Through the judicious application of kinetic isotope effect studies and isotopic tracer experiments, researchers can gain deep insights into the rate-determining steps and complex pathways of reactions. The protocols outlined in this guide provide a starting point for designing and executing experiments that can unravel the intricacies of chemical transformations, from fundamental catalytic processes to the metabolic fate of novel drug candidates. As analytical techniques continue to improve in sensitivity and resolution, the role of this compound as a key tool in the chemist's arsenal is set to expand even further.

References

  • Effects of CD4 Binding on Conformational Dynamics, Molecular Motions, and Thermodynamics of HIV-1 gp120. (2019). PMC. Available at: [Link]

  • Sensitive Method for Quantification of Octamethylcyclotetrasiloxane (D4) and Decamethylcyclopentasiloxane (D5) in End-Exhaled Air by Thermal Desorption Gas Chromatography Mass Spectrometry. (n.d.). ResearchGate. Available at: [Link]

  • Determination of this compound and ethane-D6 in ethylene-D4 by gas chromatography. (n.d.). Francis Academic Press. Available at: [Link]

  • Mechanistic and Kinetic Analysis of Complete Methane Oxidation on a Practical PtPd/Al2O3 Catalyst. (2024). MDPI. Available at: [Link]

  • Study on molecular mechanisms of CD4 dependency and independency of HIV-1 gp120. (2023). Nature. Available at: [Link]

  • Synthesis of completely deuterated hydrocarbons. (n.d.). ResearchGate. Available at: [Link]

  • Controlling Reductive Elimination Pathways in Ti(IV) Pincer Complexes: Concerted versus Radical Mechanisms via Ligand Design. (2023). Journal of the American Chemical Society. Available at: [Link]

  • Sensitive Method for Quantification of Octamethylcyclotetrasiloxane (D4) and Decamethylcyclopentasiloxane (D5) in End-Exhaled Air. (2014). Radboud Repository. Available at: [Link]

  • Optical Methods of Methane Detection. (n.d.). MDPI. Available at: [Link]

  • A New Look at Methane Dehydroaromatization Catalysis. (n.d.). KAUST Repository. Available at: [Link]

  • Energetics of the HIV gp120-CD4 binding reaction. (n.d.). PNAS. Available at: [Link]

  • Deuterium in drug discovery: progress, opportunities and challenges. (2023). PMC. Available at: [Link]

  • Synthesis method of deuterated compound. (n.d.). Google Patents.
  • Development of a new methane tracer: kinetic isotope effect of [superscript 13]CH[subscript. (2016). MIT Open Access Articles. Available at: [Link]

  • Catalytic Combustion of Low-Concentration Methane: From Mechanistic Insights to Industrial Applications. (n.d.). MDPI. Available at: [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). UWSpace. Available at: [Link]

  • Catalytic Combustion of Methane: From Mechanism and Materials Properties to Catalytic Performance. (n.d.). Semantic Scholar. Available at: [Link]

  • Metabolism of tumor infiltrating T cells. (n.d.). Frontiers. Available at: [Link]

  • Deuterium in drug discovery: progress, opportunities and challenges. (n.d.). ResearchGate. Available at: [Link]

  • Kinetic Isotope Effect (Péter, 2023). (2023). Baran Lab. Available at: [Link]

  • Circulating Naïve Regulatory T Cell Subset Displaying Increased STAT5 Phosphorylation During Controlled Ovarian Hyperstimulation Is Associated with Clinical Pregnancy and Progesterone Levels. (n.d.). MDPI. Available at: [Link]

  • Optical Methods of Methane Detection. (2021). ResearchGate. Available at: [Link]

  • Measuring Kinetic Isotope Effects of Carbon at Natural Abundance. (2002). University of Illinois at Urbana-Champaign. Available at: [Link]

  • Kinetic Isotope Effect: Principles and its use in mechanism investigation. (n.d.). EPFL. Available at: [Link]

  • Kinetic study of the methane dry (CO2) reforming reaction over the Ce0.70La0.20Ni0.10O2−δ catalyst. (n.d.). Catalysis Science & Technology. Available at: [Link]/en/content/articlelanding/2020/cy/d0cy00384a)

Sources

Quantifying groundwater contamination with Methane-d4 tracer

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Quantifying Groundwater Contamination with Methane-d4 Tracer

Audience: Researchers, scientists, and environmental professionals.

Executive Summary

The quantification of contaminant transport and fate in groundwater is a critical task for environmental assessment and remediation. Tracer studies provide the most direct method for obtaining in-situ transport parameters. This application note details the use of deuterated methane (this compound or CD₄) as a specialized tracer for quantifying groundwater contamination, particularly for understanding the transport of dissolved gases and for situations where this compound can act as a surrogate for other volatile organic compounds. We present the scientific rationale for its use, detailed field and laboratory protocols, and a guide to data analysis, providing a comprehensive framework for researchers.

Introduction: The Challenge of Quantifying Subsurface Contaminant Transport

Groundwater is a vital resource, yet it is susceptible to contamination from various sources, including industrial discharges, agricultural runoff, and leaking underground storage tanks. Predicting the movement and spread of these contaminants is essential for risk assessment and the design of effective remediation strategies. While hydrogeological models are powerful tools, they rely on accurate parameters that describe how contaminants move through the subsurface.

Tracer tests, which involve introducing a known amount of a detectable substance into an aquifer and monitoring its movement, offer a direct way to measure these parameters under real-world conditions[1][2]. An ideal tracer should move with the groundwater without reacting with the aquifer matrix, be easily detectable at low concentrations, and have low background levels in the environment[3]. This guide focuses on this compound, a stable isotope tracer with unique properties making it highly suitable for specific hydrogeological investigations.

The Rationale for this compound as a Groundwater Tracer

This compound (CD₄) is a molecule of methane where the four hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution provides several distinct advantages for its use as a tracer.

Key Advantages:

  • Low Background Concentration: Natural methane (CH₄) can be present in groundwater due to biological or geological processes[4][5]. However, this compound is not naturally occurring, ensuring that any detection is unequivocally from the injected tracer.

  • High Detectability: Modern analytical techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), can distinguish this compound from natural methane and detect it at very low concentrations[6].

  • Surrogate for Gaseous Contaminants: Methane is a dissolved gas, making this compound an excellent surrogate for studying the transport and fate of other gaseous contaminants, such as those from landfills or natural gas leaks[7][8]. Its mobility can indicate the potential movement of other pollutants from the same source[7].

  • Conservative Nature: In many anoxic groundwater systems, methane is relatively non-reactive and its transport properties are similar to other dissolved, non-sorbing contaminants. However, it can be subject to microbial oxidation in aerobic zones, a factor that must be considered during experimental design[9].

Comparison of Tracer Properties

Property This compound (CD₄) Bromide (Br⁻) Fluorescent Dyes
Background Level Virtually zero Variable, can be high Low, but can have natural fluorescence
Detection Method GC-MS Ion Chromatography, ISE Fluorometry
Primary Use Case Dissolved gas transport, VOC surrogate General conservative tracer Karst or high-velocity systems
Potential for Loss Volatilization, Oxidation Minimal Photodegradation, Sorption

| Cost | High | Low | Moderate |

Principle of the this compound Tracer Test

A this compound tracer test follows a standard sequence used in many natural-gradient tracer studies[1][9]. The core principle is to introduce a "pulse" of tracer into the aquifer and monitor its concentration over time at one or more downgradient observation points.

The process can be visualized as a multi-stage workflow:

G cluster_0 Phase 1: Planning & Site Prep cluster_1 Phase 2: Field Execution cluster_2 Phase 3: Analysis & Interpretation SiteChar Site Characterization (Hydrogeology) WellInstall Install Injection & Monitoring Wells SiteChar->WellInstall BgSample Background Sampling (CH4, CD4) WellInstall->BgSample TracerPrep Prepare Tracer Injection Solution BgSample->TracerPrep Injection Inject this compound Solution TracerPrep->Injection Sampling Downgradient Groundwater Sampling Injection->Sampling LabAnalysis Lab Analysis (Headspace GC-MS) Sampling->LabAnalysis BTC Develop Breakthrough Curves (BTCs) LabAnalysis->BTC Modeling Parameter Estimation (Velocity, Dispersivity) BTC->Modeling Report Final Report & Quantification Modeling->Report G cluster_aquifer Aquifer IW Injection Well Plume Tracer Plume (CD₄) Flow Groundwater Flow MW1 Monitoring Well 1 MW2 Monitoring Well 2 MW3 Monitoring Well 3 Injection Tracer Injection Injection->IW

Caption: Conceptual model of tracer injection and plume migration.

Protocol 3: Groundwater Sampling for Volatile Tracers

Sample collection is the most critical phase where tracer can be lost. Methane is highly volatile, and improper sampling can lead to significant underestimation of concentrations.[7][10]

Step-by-Step Methodology:

  • Use Low-Flow Purging: Purge the monitoring well using a low-flow pump (e.g., bladder or peristaltic pump) until hydrochemical parameters (pH, temperature, conductivity, dissolved oxygen) stabilize. This ensures the sample is representative of the formation water.

  • Employ a Closed-System Sampling Method: Do not collect samples in open vials. Atmospheric contact will cause immediate and significant loss of dissolved this compound.[11][12]

    • Recommended Method: Use a closed-system device like an IsoFlask® or a similar gas-tight collection vessel.[11] These systems allow the sample to be collected directly from the pump tubing into a sealed, often pre-evacuated, container without atmospheric contact.

    • Alternative (Less Ideal): If a fully closed system is unavailable, use the inverted vial method. Submerge the opening of the sample vial (e.g., 40 mL VOA vial) in a bucket of the purged water and fill it from the bottom up using the sample tubing, allowing it to overflow to eliminate headspace before capping it while still submerged.[12] This is a semi-closed system and is inferior to a fully closed one.

  • Sample Preservation: Store all samples on ice (approx. 4°C) and in the dark immediately after collection. This minimizes microbial activity and pressure changes that could affect dissolved gas concentrations.

  • Sampling Frequency: The frequency should be highest during the expected arrival of the tracer plume's leading edge and can be decreased as the tail of the plume passes. The initial site characterization will inform this schedule.

Protocol 4: Laboratory Analysis

The analysis must be able to accurately quantify this compound and distinguish it from natural methane.

Step-by-Step Methodology:

  • Analytical Method: The standard and most reliable method is Headspace Gas Chromatography-Mass Spectrometry (GC-MS) .[6][7]

    • Headspace Creation: A known volume of sample is transferred to a sealed headspace vial. The vial is then heated and agitated to allow the dissolved gases to partition into the headspace (gas phase) according to Henry's Law.[7][13]

    • GC Separation: An aliquot of the headspace gas is injected into the GC, where a capillary column (e.g., alumina PLOT) separates this compound from other gases.[6]

    • MS Detection: The mass spectrometer detects and quantifies the separated compounds. It is programmed to monitor for the specific mass-to-charge ratios (m/z) of this compound (parent ion at m/z 20) and natural methane (m/z 16).

  • Calibration: Prepare a set of calibration standards by dissolving known amounts of this compound in tracer-free groundwater. These standards must be prepared and analyzed in the same manner as the field samples to ensure accuracy.

  • Quality Control: Analyze background samples, field blanks, and duplicate samples to ensure data quality and reproducibility.[7]

Typical GC-MS Analytical Parameters

Parameter Setting Rationale
Column Alumina PLOT (or similar) Excellent separation of light hydrocarbons. [6]
Injector Temp. 150 - 200 °C Ensures rapid volatilization of the sample.
Oven Program Isothermal or ramped (e.g., 40°C to 180°C) To achieve baseline separation of target analytes.
Carrier Gas Helium or Hydrogen Inert mobile phase for carrying analytes through the column.
Detector Mass Spectrometer For positive identification and quantification based on mass.

| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity by only monitoring for specific m/z values (e.g., 16 and 20). |

Data Analysis and Interpretation

The primary output from the laboratory is a series of concentration values over time for each monitoring point.

  • Construct Breakthrough Curves (BTCs): For each monitoring location, plot the concentration of this compound (and the conservative co-tracer) against time elapsed since injection.

  • Calculate Mass Recovery: Integrate the area under the BTC and multiply by the groundwater flow rate to estimate the total mass of the tracer that passed the monitoring point. Compare the mass recovery of this compound to that of the conservative co-tracer. A significantly lower recovery for this compound may indicate loss through degradation or other processes.

  • Determine Transport Parameters: The BTC can be analyzed to determine key transport parameters.

    • Advective Velocity (v): The average groundwater velocity is often estimated from the time it takes for the center of mass of the plume to arrive at a monitoring point.

    • Longitudinal Dispersivity (αL): This parameter describes the spreading of the plume along the direction of flow and is determined by the breadth of the BTC.

  • Modeling: For a quantitative analysis, fit the observed BTC data to an analytical or numerical solution of the Advection-Dispersion Equation (ADE).[9] This modeling allows for a more robust estimation of velocity and dispersivity, which can then be used to predict the transport of other contaminants.

Limitations and Considerations

  • Cost: this compound and its analysis by GC-MS are more expensive than common tracers like salt or dyes.

  • Volatilization: Strict adherence to sampling protocols is paramount to prevent tracer loss and obtain accurate data.[10][12]

  • Biodegradation: In aerobic groundwater zones, methanotrophic bacteria can oxidize methane.[9] The potential for this must be assessed, and the use of a conservative co-tracer is essential to identify such losses.

  • Regulatory Acceptance: While scientifically sound, the use of novel tracers may require additional justification for regulatory bodies.

Conclusion

The use of this compound as a groundwater tracer provides a powerful and precise tool for quantifying subsurface transport processes, especially for dissolved gases. Its unique characteristic of being virtually absent in the natural environment allows for unambiguous detection. While its application requires specialized handling and analytical techniques to mitigate its volatility, the resulting high-quality data on groundwater velocity, dispersion, and contaminant flux are invaluable for accurate site assessment, risk analysis, and the design of effective remediation systems.

References

  • GOV.UK. (n.d.). Methods for sampling and analysing methane in groundwater: a review of current research and practice. Retrieved from [Link]

  • Smith, R. L., Howes, B. L., & Garabedian, S. P. (1998). In situ measurement of methane oxidation in groundwater by using natural-gradient tracer tests. Applied and Environmental Microbiology, 64(10), 4038-4046. Available at: [Link]

  • Davis, S. N., Campbell, D. J., Bentley, H. W., & Flynn, T. J. (1985). Ground-Water Tracers. U.S. Environmental Protection Agency. Available at: [Link]

  • Water360. (n.d.). Milestone 1 - Report Methods for sampling and analysis of dissolved methane in wastewater. Retrieved from [Link]

  • von Fischer Lab. (n.d.). Field Protocol for Methane Sampling. Retrieved from [Link]

  • Molofsky, L. J., Connor, J. A., Wylie, A. S., Wagner, T., & Farhat, S. K. (2016). Evaluation of Methane Sources in Groundwater in Northeastern Pennsylvania. Groundwater, 54(1), 58-69. Available at: [Link]

  • Illinois Department of Public Health. (n.d.). Methane in Groundwater. Retrieved from [Link]

  • Neil, K. P., Solder, J. E., & Person, M. (2018). A stream-based methane monitoring approach for evaluating groundwater impacts associated with unconventional gas development. Environmental Science & Technology, 52(15), 8449-8457. Available at: [Link]

  • Zavala-Araiza, D., et al. (2015). Reconciling divergent estimates of oil and gas methane emissions. Proceedings of the National Academy of Sciences, 112(51), 15597-15602. Available at: [Link] (Note: This is a related article on methane emissions, not a direct protocol, but provides context).

  • Kinner, N. E., Harvey, R. W., & Blakeslee, K. (1998). Deuterated water as a conservative artificial ground-water tracer. Ground Water, 36(2), 239-242. Available at: [Link]

  • Woodman, N. D., et al. (2015). Multiple-tracer tests for contaminant transport process identification in saturated municipal solid waste. Waste Management, 38, 238-248. Available at: [Link]

  • Llewellyn, G. T., et al. (2015). Methane in groundwater before, during, and after hydraulic fracturing of the Marcellus Shale. Proceedings of the National Academy of Sciences, 112(27), 8303-8308. Available at: [Link]

  • Osborn, S. G., Vengosh, A., Warner, N. R., & Jackson, R. B. (2011). Methane contamination of drinking water accompanying gas-well drilling and hydraulic fracturing. Proceedings of the National Academy of Sciences, 108(20), 8172-8176. Available at: [Link]

  • CNPC. (2023). Determination of this compound and ethane-D6 in ethylene-D4 by gas chromatography. China Petroleum and Chemical Standard and Quality, 43(11), 123-125. Available at: [Link]

  • Caulton, D. R., et al. (2014). Toward a better understanding and quantification of methane emissions from shale gas development. Proceedings of the National Academy of Sciences, 111(17), 6237-6242. Available at: [Link]

  • Barnhart, E. P., et al. (2016). Deuterium as a quantitative tracer of enhanced microbial methane production. Environmental Science & Technology, 50(2), 859-866. Available at: [Link]

  • Dillon Consulting Limited. (2023). Groundwater and Methane Investigation - Tecumseh Hamlet Secondary. Town of Tecumseh. Available at: [Link]

  • Rivard, C., et al. (2018). Can groundwater sampling techniques used in monitoring wells influence methane concentrations and isotopes?. Environmental Monitoring and Assessment, 190(4), 209. Available at: [Link]

  • Rees-White, T. C., et al. (2018). Summary data for tracer gas dispersion tests for landfill methane emission monitoring at a UK landfill. University of Southampton. Available at: [Link]

  • Environment Agency. (2007). Tracer tests for investigating flow and transport in the hyporheic zone. Science Report SC030155/SR. Available at: [Link]

  • Molofsky, L. J., et al. (2016). Effect of Different Sampling Methodologies on Measured Methane Concentrations in Groundwater Samples. Groundwater, 54(5), 727-735. Available at: [Link]

  • Zhang, Y., et al. (2018). Establishment of analysis method for methane detection by gas chromatography. IOP Conference Series: Earth and Environmental Science, 113, 012023. Available at: [Link]

  • D’Amelio, M., et al. (2018). Methane emission estimates using chamber and tracer release experiments for a municipal waste water treatment plant. Atmospheric Measurement Techniques, 11(1), 203-217. Available at: [Link]

  • Molofsky, L. J., et al. (2016). Effect of Different Sampling Methodologies on Measured Methane Concentrations in Groundwater Samples. Groundwater, 54(5), 727-735. Available at: [Link]

  • Szymańska, H., et al. (2023). Optical Methods of Methane Detection. Sensors, 23(1), 478. Available at: [Link]

  • de Mello, G. V. S., et al. (2022). SF6 Tracer Technique to Estimate Methane Emission in a Dual-Flow Continuous Culture System: Test and Application. Ruminants, 2(3), 361-377. Available at: [Link]

  • Ptak, T., Piepenbrink, M., & Martac, E. (2004). Tracer tests for the investigation of heterogeneous porous media and stochastic modelling of flow and transport—a review of some recent developments. Journal of Hydrology, 294(1-3), 122-163. Available at: [Link]

  • Goeppert, N., & Goldscheider, N. (2021). Experimental field evidence for transport of microplastic tracers over large distances in an alluvial aquifer. Water Research, 203, 117531. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Methane-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the effective use of Methane-d4 (CD4) as an internal standard (IS) in analytical chemistry. This guide is designed for researchers, scientists, and drug development professionals who rely on precise and accurate quantification in their analyses. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and resolve common issues encountered during experimentation.

This resource is structured to provide direct answers to common questions and in-depth troubleshooting guides for more complex problems. We will delve into the nuances of using a gaseous, deuterated internal standard and equip you with the knowledge to ensure the integrity of your analytical data.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the use of this compound as an internal standard.

Q1: Why is this compound a good choice for an internal standard in volatile organic compound (VOC) analysis?

This compound is an excellent internal standard for the analysis of methane and other light volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS) for several key reasons:

  • Chemical Similarity: It is chemically almost identical to methane, ensuring similar behavior during sample preparation (e.g., purging from a sample matrix) and chromatographic separation.[1]

  • Mass Difference: The four-dalton mass difference between this compound (m/z 20) and methane (m/z 16) allows for easy differentiation by a mass spectrometer without significant isotopic overlap.

  • High Purity: Commercially available this compound typically has high isotopic and chemical purity, which is crucial for accurate quantification.[2][3][4][5]

Q2: What are the typical storage conditions for this compound?

This compound is a flammable gas and should be stored at room temperature in a well-ventilated area, away from heat, sparks, and open flames.[4] It is supplied in pressurized gas cylinders or lecture bottles.[4] Long-term stability is generally good, but it is recommended to re-verify the chemical purity after extended storage (e.g., three years) before use.[4]

Q3: What is isotopic purity and why is it important for this compound?

Isotopic purity refers to the percentage of the deuterated compound that is fully deuterated (in this case, CD4). A typical isotopic purity for this compound is greater than 99 atom % D.[3][4] High isotopic purity is critical to prevent the contribution of the internal standard to the analyte signal. If the this compound contains significant amounts of Methane-d3 (CD3H), its fragmentation in the mass spectrometer could potentially contribute to the ion signal of the native methane analyte, leading to inaccurate quantification.

Q4: Can this compound be used in LC-MS applications?

No, this compound is a gas at room temperature and is not suitable for Liquid Chromatography-Mass Spectrometry (LC-MS) applications, which are designed for the analysis of liquid samples. This compound is primarily used in GC-MS for the analysis of volatile compounds.

Troubleshooting Guides

This section provides in-depth troubleshooting for specific issues that you may encounter when using this compound as an internal standard.

Issue 1: Inconsistent or Drifting Internal Standard Response

An inconsistent internal standard response is a common problem that can compromise the accuracy and precision of your analytical method.

Symptoms:
  • The peak area of this compound varies significantly between injections of standards and samples.

  • A noticeable upward or downward trend in the this compound peak area is observed over an analytical batch.

  • Poor precision (%RSD > 15%) for the this compound peak area in replicate injections of the same standard.

Potential Causes and Solutions:
Potential Cause Explanation Troubleshooting Steps
Gas Leaks This compound is a gas, and leaks in the system (e.g., injection port, gas lines) can lead to a variable amount of the standard being introduced into the instrument.1. Perform a leak check of your GC system, paying close attention to the injection port septum and gas line connections. 2. Use an electronic leak detector for sensitive and accurate leak detection.
Inconsistent Sample Introduction For methods like purge-and-trap, variability in purge flow rates or trapping efficiency can affect the amount of this compound transferred to the GC.1. Verify that the purge gas flow rate is consistent for all samples and standards. 2. Check the condition of the purge-and-trap system's trap and transfer lines for contamination or degradation.[6]
Matrix Effects Components in the sample matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression or enhancement.[7][8][9]1. Analyze a matrix blank and a clean solvent blank spiked with this compound to assess the impact of the matrix on the IS response. 2. If matrix effects are significant, consider further sample cleanup or dilution.
Instrumental Instability Fluctuations in the MS ion source temperature or electron energy can cause the ionization of this compound to be inconsistent.1. Allow the GC-MS system to fully stabilize before starting an analytical batch. 2. Monitor instrument parameters (e.g., vacuum, source temperature) to ensure they are stable throughout the run.
Experimental Workflow for Investigating IS Variability:

Below is a systematic approach to diagnose the root cause of internal standard variability.

A decision tree for troubleshooting inconsistent this compound response.

Issue 2: Potential for Deuterium-Hydrogen (D-H) Exchange

Deuterium-hydrogen exchange (also known as back-exchange) is a phenomenon where deuterium atoms on the internal standard are replaced by hydrogen atoms from the sample matrix or system.

Symptoms:
  • Appearance of a peak at m/z 19 (CD3H+) in the mass spectrum of this compound.

  • A decrease in the this compound (CD4) signal with a concurrent increase in the signal of partially deuterated methanes.

  • Inaccurate quantification, as the concentration of the internal standard is effectively changing.

Potential Causes and Solutions:
Potential Cause Explanation Troubleshooting Steps
Active Sites in the GC System Active sites (e.g., acidic sites) in the GC inlet liner, column, or transfer lines can catalyze D-H exchange, especially at elevated temperatures.[10]1. Use deactivated inlet liners and columns. 2. Perform regular maintenance, including trimming the column and replacing the inlet liner and septum.
Sample Matrix Composition Highly acidic or basic sample matrices can promote D-H exchange.1. Neutralize the pH of samples before analysis, if possible. 2. Evaluate the potential for exchange by incubating this compound in a matrix blank for varying amounts of time before analysis.
High Temperatures Elevated temperatures in the GC inlet or column can provide the activation energy needed for D-H exchange to occur.[10]1. Optimize the GC temperature program to use the lowest possible temperatures that still provide adequate chromatography.
Protocol for Assessing D-H Exchange:
  • Prepare a D-H Exchange Test Sample: Spike a known concentration of this compound into a representative matrix blank.

  • Incubate: Store the test sample at the same conditions as your regular samples for a period of time (e.g., 24 hours).

  • Analyze: Analyze the incubated sample by GC-MS.

  • Monitor for Exchange Products: Carefully examine the mass spectrum for the presence of ions corresponding to Methane-d3 (m/z 19), Methane-d2 (m/z 18), and Methane-d1 (m/z 17).

  • Quantify Exchange: If exchange is observed, quantify the percentage of this compound that has been converted to partially deuterated forms. If the exchange is significant (>1-2%), take corrective actions as described above.

Issue 3: Impurities in the this compound Standard

The presence of impurities in the this compound standard can lead to inaccurate quantification and the misidentification of other compounds.

Symptoms:
  • Unexpected peaks in the chromatogram of a this compound standard.

  • The presence of a significant methane (CH4) peak when analyzing a pure this compound standard.

  • Interference with the peaks of other target analytes.

Potential Causes and Solutions:
Potential Cause Explanation Troubleshooting Steps
Low Chemical Purity The this compound standard may contain other volatile organic compounds from its synthesis or packaging.[2][11]1. Always obtain a Certificate of Analysis (CoA) for your this compound standard to verify its chemical and isotopic purity.[4] 2. If impurities are detected, contact the supplier and obtain a new, higher-purity standard.
Contamination during Handling The standard may become contaminated if not handled properly, for example, by using contaminated syringes or gas lines.1. Use dedicated, clean gas-tight syringes and tubing for handling this compound. 2. Purge lines with an inert gas before introducing the this compound standard.
Workflow for Qualifying a New Lot of this compound:

G A Receive New Lot of this compound B Review Certificate of Analysis (CoA) A->B C Prepare Dilution Series in Clean Solvent B->C D Analyze by GC-MS in Full Scan Mode C->D E Evaluate Chromatogram for Impurity Peaks D->E F Check Mass Spectrum for Isotopic Purity D->F G Compare Response to Previous Lot E->G F->G H Lot Passes Qualification G->H Acceptable I Lot Fails Qualification G->I Unacceptable J Contact Supplier and Quarantine Lot I->J

A workflow for the qualification of a new lot of this compound internal standard.

References

  • Francis Academic Press. (2025). Determination of this compound and ethane-D6 in ethylene-D4 by gas chromatography. Academic Journal of Materials & Chemistry, 6(1), 52-58. Retrieved from [Link]

  • Environmental Protection Agency. (2019). Exhibit D: Trace Concentrations of Volatile Organic Compounds Analysis. Retrieved from [Link]

  • US EPA. (n.d.). Method 8260C: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • Varlet, V., Smith, F., & Augsburger, M. (2013). Validation of methane measurement using headspace-GC-MS and quantification by a stable isotope-labeled internal standard generated in situ.
  • Hewavitharana, A. K., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 356-360.
  • Frontiers in Environmental Science. (2023). Investigation and optimization of methane purification method for natural gas by two-column gas chromatography: A preliminary test for doubly substituted isotopologue (13CH3D) measurements. Retrieved from [Link]

  • U.S. Geological Survey. (n.d.). Appendix 1. Quality-Assurance and Method Description for Volatile Organic Compounds. Retrieved from [Link]

  • Francis Academic Press. (2025). Determination of this compound and ethane-D6 in ethylene-D4 by gas chromatography. Retrieved from [Link]

  • National Institutes of Health. (2017). Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. Retrieved from [Link]

  • Mountain Scholar. (2014). THESIS ANALYSIS OF OCTAMETHYLCYCLOTETRASILOXANE AND DECAMETHYLCYCLOPENTASILOXANE IN WASTEWATER, SLUDGE AND RIVER SAMPLES BY HEAD. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Pendidikan Kimia. (n.d.). Deuterium Exchange Reactions of Hydrogen and Methane. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). EPA Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (n.d.). Exchange reaction of this compound with hydrogen chloride. Retrieved from [Link]

  • Agilent. (n.d.). Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS Application. Retrieved from [Link]

  • Reddit. (2025). Understanding Internal standards and how to choose them. Retrieved from [Link]

  • PMC. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Methane-d4 Concentration for Tracer Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Methane-d4 (CD4) concentration in tracer experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of deuterated methane as a tracer. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are built on a foundation of scientific integrity and logical design.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound in tracer experiments, providing a foundational understanding for successful experimental design.

Q1: Why is this compound used as a tracer?

This compound is an excellent tracer for studying methane production, consumption, and transport in various systems. The four deuterium atoms significantly increase its mass compared to undeuterated methane (CH4), making it easily distinguishable using mass spectrometry. This allows for precise tracking of methane pathways without the need for radioactive materials.[1] Stable isotopes like deuterium can be valuable indicators of specific microbial methanogenesis pathways.[2]

Q2: What is the primary goal of optimizing this compound concentration?

The primary goal is to introduce a sufficient amount of the tracer to be accurately detected above the natural background signal, without perturbing the system's natural methane dynamics. An optimal concentration ensures a high signal-to-noise ratio, leading to more precise and reliable data on methane fluxes and metabolic rates.

Q3: How do I choose the initial this compound concentration for my experiment?

The initial concentration depends on several factors:

  • The expected rate of methane production or consumption in your system: High turnover rates may require a higher initial tracer concentration.

  • The sensitivity of your analytical instrumentation (e.g., Mass Spectrometer, Gas Chromatograph): More sensitive instruments can detect lower tracer concentrations.

  • The background concentration of naturally occurring deuterated methane isotopologues: The added tracer must be significantly above this background.

  • The volume of your experimental system: Larger systems will require a larger total amount of tracer to achieve the desired concentration.

A pilot study with a range of concentrations is often recommended to determine the optimal level for your specific experimental setup.

Q4: Can the addition of this compound affect the microbial processes I am studying?

While this compound is chemically similar to CH4, there is a known kinetic isotope effect where enzymes may react with the lighter isotopologue (CH4) at a slightly faster rate than the heavier one (CD4). This effect is generally small but should be considered, especially in studies focused on reaction kinetics. It is crucial to use the lowest effective concentration of this compound to minimize any potential impact on microbial activity.

Q5: How do I prepare accurate this compound gas standards for calibration?

Accurate calibration is critical for quantitative analysis.[3] Gas standards can be prepared by diluting a high-concentration this compound source with a zero-methane gas (e.g., nitrogen or helium).[4] Using a series of dilutions, you can create a calibration curve that brackets the expected concentration range of your samples.[5][6] It is essential to use certified gas mixtures or to verify the concentration of your stock gas independently.

Troubleshooting Guide

This section provides solutions to specific issues that you may encounter during your this compound tracer experiments.

Problem Potential Causes Solutions
Low Signal-to-Noise Ratio 1. Insufficient initial this compound concentration.2. High background methane levels.3. Inefficient ionization or detection in the mass spectrometer.1. Increase the initial this compound concentration in subsequent experiments.2. Purge the experimental system with a methane-free gas before introducing the tracer.3. Optimize mass spectrometer parameters (e.g., ionization energy, detector voltage).
High Background Interference 1. Natural abundance of deuterated methane isotopologues.2. Contamination from previous experiments.3. Fluctuations in background methane levels.[7]1. Measure the background this compound signal before introducing the tracer and subtract it from your experimental data.2. Thoroughly clean all experimental apparatus between experiments.3. Monitor background levels throughout the experiment and apply appropriate corrections.[7]
Non-Linearity in Calibration Curve 1. Inaccurate preparation of dilution series.2. Detector saturation at high concentrations.3. Issues with the gas delivery system (e.g., leaks).1. Carefully prepare new standards using precise gas mixing techniques.2. Extend the calibration curve to lower concentrations or dilute highly concentrated samples.3. Check the entire gas handling system for leaks using a leak detector.
Inconsistent or Irreproducible Results 1. Inconsistent introduction of the this compound tracer.2. Temperature or pressure fluctuations during the experiment.3. Variability in microbial activity.1. Use a calibrated gas-tight syringe or a mass flow controller for precise tracer injection.2. Monitor and control experimental conditions (temperature, pressure) closely.3. Ensure consistent inoculum and substrate conditions across replicate experiments.
Suspected Kinetic Isotope Effect 1. Preferential consumption of lighter methane (CH4) over this compound.1. Perform experiments with varying ratios of CH4 to this compound to quantify the isotope effect.2. Use mathematical models to correct for the kinetic isotope effect in your data analysis.

Experimental Protocols

Protocol 1: Preparation of this compound Gas Standards

This protocol outlines the steps for preparing a set of this compound gas standards for calibrating your analytical instrument.

Materials:

  • Certified this compound gas cylinder (high concentration)

  • Zero-methane gas cylinder (e.g., high-purity Nitrogen or Helium)

  • Mass flow controllers or gas-tight syringes

  • Gas mixing chamber or Tedlar bags

  • Your analytical instrument (e.g., GC-MS)

Procedure:

  • System Purge: Purge the gas mixing chamber and all transfer lines with the zero-methane gas to remove any residual methane.

  • Prepare Highest Standard: Introduce a known volume or flow rate of the high-concentration this compound and a known volume or flow rate of the zero-methane gas into the mixing chamber to create your highest concentration standard.

  • Serial Dilution: Create a series of lower concentration standards by serially diluting the higher concentration standards with the zero-methane gas.

  • Calibration Curve: Analyze each standard on your instrument to generate a calibration curve of signal response versus this compound concentration. The curve should be linear over the desired concentration range.[8]

Protocol 2: Introducing this compound into an Experimental System

This protocol describes the process of introducing the this compound tracer into a closed experimental system, such as a bioreactor or incubation bottle.

Materials:

  • Prepared this compound gas standard of the desired concentration

  • Gas-tight syringe with a needle

  • Experimental system with a gas-tight septum

Procedure:

  • System Sealing: Ensure your experimental system is completely sealed to prevent gas leakage.

  • Background Measurement: Before introducing the tracer, take a headspace sample to measure the background this compound concentration.

  • Tracer Injection: Using a gas-tight syringe, carefully inject a precise volume of the this compound gas standard into the headspace of your experimental system.

  • Equilibration: Allow sufficient time for the injected tracer to equilibrate within the headspace and dissolve in the liquid phase (if applicable). Gentle agitation can aid this process.

  • Time Zero Measurement: After equilibration, take the first headspace sample to determine the initial (time zero) this compound concentration.

Visualizing the Workflow

Decision-Making for Optimal this compound Concentration

G A Define Experimental Goals (e.g., flux, oxidation rate) B Estimate Methane Turnover Rate (High/Medium/Low) A->B D Conduct Pilot Study with a Range of this compound Concentrations B->D C Determine Instrument Detection Limit C->D E Analyze Pilot Data: Signal-to-Noise Ratio D->E F Select Optimal Concentration: (Clear signal, minimal perturbation) E->F H Refine Concentration if Necessary E->H Low Signal or Suspected Inhibition G Proceed with Main Experiment F->G H->F

Caption: A workflow for determining the optimal this compound concentration.

Troubleshooting Workflow for Low Signal Intensity

G A Problem: Low this compound Signal B Check Initial Tracer Concentration A->B C Is Concentration Sufficiently Above Background? B->C D Increase Tracer Concentration C->D No E Check for Leaks in the System C->E Yes I Solution Found D->I F Seal Leaks and Repeat E->F Leaks Found G Optimize Mass Spectrometer Settings E->G No Leaks F->I H Check Detector and Ion Source G->H H->I

Caption: A step-by-step guide to troubleshooting low this compound signal intensity.

References

  • Ritter, D. et al. (2017). Deuterium as a quantitative tracer of enhanced microbial methane production. International Journal of Coal Geology, 184, 37-46.
  • Stanger, M. C. et al. (2015). From Coal to Carbon Quantum Dots by Chemical Oxidation: Effects of Synthesis Conditions and Coal Chemical Structure. MDPI.
  • Li, X. et al. (2022). Comparative Lipidomics Unveils Species-Specific Lipid Signatures in Three Zanthoxylum Species. MDPI.
  • Stolper, D. A. et al. (2014). Controls on the isotopic composition of microbial methane. PMC.
  • AmeriFlux. (2023).
  • Parks, E. J. et al. (2017). Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling. NIH.
  • Glass, J. B. et al. (2015).
  • Harris, E. et al. (2021). Photochemical method for removing methane interference for improved gas analysis. AMT.
  • Kleine, L. et al. (2023). An expert survey on chamber measurement techniques and data handling procedures for methane fluxes. ESSD Copernicus.
  • Kariyathan, J. et al. (2023). Apportionment and Inventory Optimization of Agriculture and Energy Sector Methane Emissions using Multi-month Trace Gas Measurements in Northern Colorado.
  • Yuan, S. et al. (2025). Determination of this compound and ethane-D6 in ethylene-D4 by gas chromatography.
  • Wang, Y. et al. (2022). Optimization of the Tracer Particle Addition Method for PIV Flowmeters. MDPI.
  • Shimadzu. (n.d.). Fundamental Guide to Liquid Chromatography Mass Spectrometry (LCMS). Shimadzu.
  • Don_Hilton. (2013). Re: Preparing a calibration gas standard.
  • Rey-Sanchez, C. (2022).
  • Explicit ApS. (2023). An overlooked challenge in methane emissions monitoring: background concentration isn't just background. Explicit ApS.
  • Hrachowitz, M. et al. (2011). The Potential of Isotopic Tracers for Precise and Environmentally Clean Stream Discharge Measurements. MDPI.
  • Amouroux, D. et al. (2012). A simple method for the preparation and injection of gas mixtures into a gas chromatograph using a two-component device. Archimer.
  • Perma Pure. (n.d.).
  • Airwave Electronics. (n.d.).
  • Metabolic Solutions. (n.d.). Amino Acid Isotope Tracer Studies. Metabolic Solutions.

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Leveraging Kinetic Isotope Effects with Methane-d₄: A Technical Guide to Experimental Design and Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for leveraging kinetic isotope effects (KIEs) in your research. This guide is designed for researchers, medicinal chemists, and drug development professionals who are using methane-d₄ and other deuterated compounds to strategically modulate molecular properties. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and your results, reliable.

Section 1: Foundational Concepts: The "Why" Behind the KIE

The substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) can significantly alter the rate of a chemical reaction. This phenomenon, the Kinetic Isotope Effect (KIE), is a powerful tool in drug discovery and mechanistic studies.[1][2] The core principle lies in the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and vibrates at a lower frequency, meaning more energy is required to break it.[1][3]

This increased energy barrier for C-D bond cleavage results in a slower reaction rate compared to the C-H bond cleavage.[1] In drug development, this effect is exploited to protect metabolically vulnerable positions on a drug molecule, often called "soft spots," from enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[2][4] By slowing down metabolism, deuteration can improve a drug's pharmacokinetic profile, potentially leading to:

  • Increased half-life and drug exposure.[5][6]

  • Reduced dosage frequency.[2]

  • Decreased formation of toxic or reactive metabolites.[2][5]

  • Improved oral bioavailability.[6]

This guide will help you navigate the practical aspects of designing, executing, and troubleshooting experiments that utilize this powerful effect.

Section 2: Experimental Design & Protocols

Starting Material: From Methane-d₄ to Key Reagents

Methane-d₄ (CD₄) is a fundamental building block for introducing a trideuteromethyl (-CD₃) group, often referred to as a "deuterated magic methyl group."[7][8] Direct use of methane-d₄ gas can be challenging in a standard laboratory setting. Therefore, it is typically converted into more user-friendly reagents. A common and straightforward pathway involves the radical-initiated iodination of methane-d₄ to produce iodomethane-d₃ (CD₃I), a versatile reagent for methylation.

Protocol 1: Synthesis of Iodomethane-d₃ from Methane-d₄ (Conceptual)

This protocol is a conceptual illustration of a common transformation. Appropriate laboratory safety protocols for handling flammable gases and iodine must be followed.

  • Reaction Setup: A photochemically transparent reaction vessel is charged with a suitable solvent and iodine (I₂).

  • Gas Introduction: Methane-d₄ gas is bubbled through the solution.

  • Initiation: The reaction is initiated using a UV lamp or a radical initiator like AIBN. The reaction proceeds via a free-radical chain mechanism.

  • Work-up & Purification: Upon completion, the reaction mixture is worked up to remove unreacted iodine and byproducts. The volatile CD₃I is typically purified by distillation.

The resulting CD₃I can then be used in standard nucleophilic substitution reactions to install the -CD₃ group onto various scaffolds.[9]

Core Experiment: The In Vitro Microsomal Stability Assay

A primary experiment to quantify the impact of deuteration is the metabolic stability assay using liver microsomes.[10] This assay measures how quickly a compound is metabolized by the enzymes present in these subcellular fractions.[10][11] By comparing the stability of the deuterated compound (e.g., R-CD₃) to its non-deuterated parent (R-CH₃), you can directly measure the KIE.

Protocol 2: Comparative Metabolic Stability Assay

  • Preparation:

    • Thaw cryopreserved human liver microsomes (HLM) at 37°C.[12]

    • Prepare a stock solution of your test compounds (deuterated and non-deuterated) in a suitable solvent like DMSO (typically 10 mM).

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a solution of the necessary cofactor, NADPH (typically 1 mM in buffer).[11][13]

  • Incubation:

    • In separate microcentrifuge tubes, combine the phosphate buffer, microsomal protein (e.g., 0.5 mg/mL), and your test compound (final concentration typically 1 µM).[13]

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

    • Incubate at 37°C.

  • Time Points & Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.[11]

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile, often with an internal standard for analytical quantification. This precipitates the proteins and stops the enzymatic activity.

  • Sample Processing & Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the remaining parent compound at each time point using LC-MS/MS.[13][14]

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the line (k) is the rate of degradation.

    • Calculate the half-life (t₁/₂) = 0.693 / k.

    • The KIE is the ratio of the half-life of the deuterated compound to the non-deuterated compound: KIE = t₁/₂(deuterated) / t₁/₂(non-deuterated) .

Experimental Workflow for KIE Determination

G cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Analysis prep_ch3 Synthesize Non-Deuterated Cmpd (R-CH3) verify_purity Verify Purity & Identity (NMR, LC-MS) prep_ch3->verify_purity prep_cd3 Synthesize Deuterated Cmpd (R-CD3) prep_cd3->verify_purity assay_ch3 Microsomal Stability Assay (R-CH3) verify_purity->assay_ch3 assay_cd3 Microsomal Stability Assay (R-CD3) verify_purity->assay_cd3 lcms LC-MS/MS Analysis of Parent Depletion assay_ch3->lcms assay_cd3->lcms calc_thalf Calculate Half-Life (t1/2) for each lcms->calc_thalf calc_kie Calculate KIE KIE = t1/2(D) / t1/2(H) calc_thalf->calc_kie

Caption: Workflow for determining the KIE in drug metabolism.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during KIE experiments in a direct question-and-answer format.

Q1: My observed KIE is much smaller than expected (e.g., < 2). What could be the cause?

A1: A small KIE can be perplexing but often points to specific mechanistic or experimental issues.

  • Causality: The C-H bond cleavage you targeted may not be the rate-determining step (RDS) of the overall metabolic process.[15] If another step, like product release from the enzyme, is much slower, it will mask the isotope effect. A KIE value near 1.0 suggests the C-H bond is not broken in the RDS.[15]

  • Troubleshooting Steps:

    • Re-evaluate the Mechanism: Confirm from literature or predictive software that the targeted C-H bond is indeed the primary site of metabolism.

    • Consider Parallel Pathways: The enzyme might be metabolizing the molecule at a different, non-deuterated site. Analyze your samples for unexpected metabolites.

    • Check Isotopic Purity: If your deuterated starting material has significant non-deuterated impurity (>2-3%), the faster metabolism of the impurity will artificially lower the apparent half-life of your deuterated sample, compressing the observed KIE. Verify the isotopic enrichment of your compound using quantitative NMR or high-resolution mass spectrometry.[16][17]

Q2: I'm observing a KIE greater than 1, but my compound's half-life hasn't improved as much as I hoped. Why?

A2: This is a classic case of "metabolic switching" or "metabolic shunting."

  • Causality: By successfully blocking the primary metabolic pathway with deuterium, you have made a different, previously minor, metabolic pathway kinetically favorable.[2] The overall rate of metabolism (clearance) may remain high because the metabolic burden has simply shifted to another site on the molecule.[2]

  • Troubleshooting Steps:

    • Metabolite Identification: This is critical. Use high-resolution LC-MS/MS to analyze the metabolites formed from both the deuterated and non-deuterated compounds. Look for new or significantly increased metabolites in the deuterated sample. This will reveal the new "soft spot."

    • Redesign the Molecule: Once the new metabolic site is identified, you may need to block it as well, either through further deuteration or other chemical modifications.

The Concept of Metabolic Switching

G cluster_h Non-Deuterated Drug (R-CH3) cluster_d Deuterated Drug (R-CD3) Parent_H Parent Drug Metab_A_H Metabolite A (from CH3 oxidation) Parent_H->Metab_A_H k_fast (90%) Metab_B_H Metabolite B (minor pathway) Parent_H->Metab_B_H k_slow (10%) Result_H Result: Fast Clearance Parent_D Parent Drug Metab_A_D Metabolite A (from CD3 oxidation) Parent_D->Metab_A_D k_slow (KIE) Metab_B_D Metabolite B (now major pathway) Parent_D->Metab_B_D k_slow (now competitive) Result_D Result: Still Fast Clearance (Metabolic Switch)

Caption: Deuteration slows the primary metabolic path, making a minor path dominant.

Q3: How do I accurately determine the isotopic purity of my methane-d₄-derived compound?

A3: Accurate determination is crucial and typically requires a combination of techniques.

  • Causality: Impurities, especially residual protium, can significantly skew KIE measurements.[4] You need to know the precise level of deuteration at the target site.

  • Recommended Protocols:

    • Quantitative ¹H NMR: This is often the first step. In a ¹H NMR spectrum, the signal from the residual C-H₂D or C-HD₂ group will be a small multiplet. By integrating this signal against a known internal standard or a non-deuterated proton signal elsewhere in the molecule, you can quantify the percentage of non-deuterated species.[18] Ensure you use appropriate relaxation delays (5x T₁) for accurate quantitation.[19]

    • ²H (Deuterium) NMR: This technique directly observes the deuterium signal. It is excellent for confirming the position of the deuterium label and can be used quantitatively, although it is less sensitive than ¹H NMR.[20]

    • High-Resolution Mass Spectrometry (HRMS): HRMS can resolve the mass difference between your deuterated compound and any non- or partially-deuterated impurities. By examining the isotopic cluster of the molecular ion, you can determine the distribution of isotopologues (M, M+1, M+2, etc.) and calculate the overall deuterium incorporation.[16][17]

Q4: I'm concerned about isotopic scrambling. How can I detect and prevent it?

A4: Isotopic scrambling, where the deuterium label moves to unintended positions or is lost entirely, can invalidate your results.

  • Causality: Scrambling often occurs under conditions that allow for reversible H/D exchange, such as the presence of strong acids or bases, or certain metal catalysts.[21] For example, using a deuterated solvent like methanol-d₄ in a reaction can sometimes lead to unintended deuterium incorporation.[22]

  • Troubleshooting & Prevention:

    • Detection: Use ²H NMR and/or HRMS to precisely locate the deuterium atoms on your final compound. If deuterium appears in unexpected positions, scrambling has occurred.

    • Prevention during Synthesis:

      • Avoid protic solvents (H₂O, MeOH) if your reaction involves intermediates that can exchange protons.

      • Be cautious with catalysts known to facilitate H/D exchange, such as Palladium on Carbon (Pd/C) with D₂ gas, as the water content on the catalyst can be a source of protium.[21]

      • Choose synthetic routes that install the deuterium label late in the sequence under non-exchangeable conditions.

    • Crossover Experiments: In mechanistic studies, a crossover experiment can be performed where a mixture of labeled and unlabeled starting materials is reacted. Analyzing the product for mixed-isotope species can reveal intermolecular exchange processes.[23]

Section 4: Data Summary & Reference Tables

Table 1: Typical Deuterium Kinetic Isotope Effect Values

KIE TypeDescriptionTypical kH/kD ValueImplication
Primary KIE The C-D bond is broken in the rate-determining step.2 - 8Strong evidence for C-H cleavage in the RDS.[1]
Secondary KIE The C-D bond is not broken but is near the reaction center.0.7 - 1.5Provides information about changes in hybridization or steric environment at the transition state.[24]
Inverse KIE The deuterated compound reacts faster than the non-deuterated one.< 1.0Often seen in secondary KIEs where a change from sp² to sp³ hybridization occurs, or in some substitution reactions.[24]
No KIE Reaction rates are identical.~ 1.0The C-H bond is not involved in or prior to the rate-determining step.[15]

Table 2: Quality Control for Deuterated Compounds

ParameterRecommended TechniqueAcceptance CriteriaRationale
Chemical Purity LC-MS, ¹H NMR> 98%Ensures that observed effects are not due to non-isotopic impurities.
Isotopic Enrichment qNMR, HRMS> 98% atom DMinimizes the contribution of the faster-reacting non-deuterated species to the overall rate.[19]
Positional Integrity ²H NMR, 2D NMRNo detectable scramblingConfirms the deuterium label is at the intended position and has not migrated.

References

  • Title: Kinetic isotope effect Source: Wikipedia URL: [Link]

  • Title: Kinetic Isotope Effects in Organic Chemistry Source: Macmillan Group Meeting, University of Illinois URL: [Link]

  • Title: Determination of methane-D4 and ethane-D6 in ethylene-D4 by gas chromatography Source: Chemical Engineering URL: [Link]

  • Title: Kinetic Isotope Effects Source: Chemistry LibreTexts URL: [Link]

  • Title: Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Deuterium in drug discovery: progress, opportunities and challenges Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: The Practice & Pitfalls of Studying Organic Reaction Mechanisms | Lecture 2 - Isotope Effects Source: YouTube (Dr. Marc Reid) URL: [Link]

  • Title: Kinetic Isotope Effect (Péter, 2023) Source: Baran Lab Group Meeting, Scripps Research URL: [Link]

  • Title: Designing chemical systems for precision deuteration of medicinal building blocks Source: Nature Communications URL: [Link]

  • Title: Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions Source: The AAPS Journal URL: [Link]

  • Title: A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR Source: Analytical Methods URL: [Link]

  • Title: Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Microsomal Stability Source: Cyprotex | Evotec URL: [Link]

  • Title: Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules Source: Chemical Reviews URL: [Link]

  • Title: Using Deuterium in Drug Discovery: Leaving the Label in the Drug Source: ResearchGate URL: [Link]

  • Title: In vitro drug metabolism: for the selection of your lead compounds Source: MTT-Smarter Testing URL: [Link]

  • Title: Highly Precise Measurement of Kinetic Isotope Effects Using 1H-Detected 2D [13C,1H]-HSQC NMR Spectroscopy Source: Journal of the American Chemical Society URL: [Link]

  • Title: Hydrogen/Deuterium Exchange Aiding Metabolite Identification in Single-Cell Nanospray High-Resolution Mass Spectrometry Analysis Source: Analytical Chemistry URL: [Link]

  • Title: An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline Source: ACS Omega URL: [Link]

  • Title: The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents Source: ResearchGate URL: [Link]

  • Title: Thermal Decomposition of Energetic Materials. 4. Deuterium Isotope Effects and Isotopic Scrambling Source: The Journal of Physical Chemistry URL: [Link]

  • Title: Evaluating the use of NMR for the determination of deuterium abundance in water Source: University of Groningen URL: [Link]

  • Title: Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study Source: MDPI URL: [Link]

  • Title: An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline Source: ResearchGate URL: [Link]

  • Title: Protocol for the Human Liver Microsome Stability Assay Source: ResearchGate URL: [Link]

  • Title: Crossover Experiment Source: Encyclopedia MDPI URL: [Link]

  • Title: Deuterated Metabolic Imaging—Rediscovery of a Spectroscopic Tool Source: PMC - NIH URL: [Link]

  • Title: Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer Source: PMC - PubMed Central URL: [Link]

  • Title: Studies of hydrogen isotope scrambling during the dehalogenation of aromatic chloro-compounds with deuterium gas over palladium catalysts Source: PubMed URL: [Link]

  • Title: Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum Source: Google Patents URL
  • Title: Advanced in vitro metabolic stability assays for drug discovery Source: Nuvisan URL: [Link]

  • Title: Synthetic Intermediates for Deuterated Pharmaceuticals Source: CK Isotopes URL: [Link]

  • Title: In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes Source: BioIVT URL: [Link]

  • Title: How to determine the purity of deuterated solvents by NMR Spectroscopy? Source: ResearchGate URL: [Link]

  • Title: Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis Source: MDPI URL: [Link]

  • Title: The Deuterated "Magic Methyl" Group - A Guide for Site-selective Trideuteromethyl Incorporation and Labeling using CD3-reagents Source: PubMed URL: [Link]

Sources

Technical Support Center: Enhancing NMR Signal-to-Noise with Methane-d4

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for utilizing Methane-d4 (CD4) in Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is designed for researchers, scientists, and professionals in drug development who are looking to leverage the unique properties of this compound to improve the signal-to-noise ratio (S/N) and overall quality of their NMR spectra. As a Senior Application Scientist, I will guide you through the principles, protocols, and troubleshooting associated with this specialized technique.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of this compound in NMR.

1. Why are deuterated solvents used in NMR spectroscopy?

Deuterated solvents are essential for several reasons:

  • To avoid solvent signal overwhelming the analyte signals : In ¹H NMR, a non-deuterated solvent would produce a massive signal that would obscure the signals from the sample.[1][2]

  • For locking the magnetic field : Modern NMR spectrometers use the deuterium signal of the solvent to maintain a constant magnetic field strength during the experiment, which is crucial for signal stability and resolution.[3][4]

  • As a chemical shift reference : The residual proton signal of the deuterated solvent is often used as a secondary chemical shift reference.[1]

2. What is this compound, and why is it used in NMR?

This compound (CD4) is a deuterated form of methane. It is a gas at standard temperature and pressure. In NMR, it is used as a specialized solvent for several key applications:

  • Studying weakly interacting or reactive species : Due to its inert nature, this compound does not interact strongly with analytes, making it ideal for studying systems where solvent effects need to be minimized.

  • Gas-phase NMR studies : It is a suitable medium for analyzing gaseous samples or for studying gas-solid interactions.

  • Improving spectral quality for sensitive samples : For certain analytes, the absence of strong intermolecular interactions with this compound can lead to sharper resonance lines, which directly contributes to an improved signal-to-noise ratio.

3. How does using this compound improve the signal-to-noise ratio?

The improvement in S/N when using this compound is primarily an indirect benefit of its physical and chemical properties:

  • Reduced line broadening : By minimizing intermolecular interactions that can shorten relaxation times, this compound can lead to narrower spectral lines. Since the signal-to-noise ratio is proportional to the signal height and inversely proportional to the line width, narrower lines result in a higher S/N.

  • Simplified spectra : The absence of complex solvent-analyte interactions can result in a cleaner spectrum with fewer artifacts, making it easier to distinguish true signals from noise.

4. What are the main challenges of working with this compound?

Being a gas, this compound presents some unique experimental challenges:

  • Sample preparation : Specialized NMR tubes, such as J. Young tubes, are required to handle gaseous samples under pressure.

  • Locking and shimming : The lower density of deuterium nuclei in a gaseous sample compared to a liquid can make it more challenging to achieve a stable lock and optimal shimming.

  • Safety : As a flammable gas, appropriate safety precautions must be taken during handling.

II. Troubleshooting Guide

This guide provides solutions to specific problems you may encounter when using this compound.

Problem Possible Cause(s) Recommended Solution(s)
Difficulty Achieving a Stable Lock Low concentration of deuterium in the gaseous state. Incorrect lock parameters.Increase the pressure of this compound in the NMR tube. Manually adjust the lock power and gain. Ensure the correct solvent is selected in the spectrometer software.
Poor Shimming and Broad Lineshapes Inhomogeneous magnetic field due to the gaseous sample. Temperature gradients within the sample. Particulate matter in the NMR tube.Perform iterative manual shimming of the Z1, Z2, and Z3 shims. Allow the sample to thermally equilibrate in the magnet. Ensure the NMR tube is clean and free of any solid impurities.
Inaccurate Signal Integrations Non-uniform sample concentration. Inappropriate relaxation delays.Ensure the analyte is fully dissolved and the gas is uniformly distributed. Increase the relaxation delay (d1) to allow for complete relaxation of all nuclei.
Presence of Impurity Peaks Contamination from the analyte or the gas handling equipment. Residual air (oxygen) in the sample.Purify the analyte before sample preparation. Use clean and dry gas handling equipment. Degas the sample using freeze-pump-thaw cycles before introducing this compound.
Signal-to-Noise is Still Low Insufficient number of scans. Low analyte concentration.Increase the number of scans (NS). The S/N ratio increases with the square root of the number of scans. Increase the concentration of the analyte if possible.

III. Experimental Protocols & Workflows

A. Sample Preparation using a J. Young NMR Tube

This protocol outlines the steps for preparing an NMR sample with a gaseous solvent like this compound.

Materials:

  • High-quality 5 mm J. Young NMR tube

  • Analyte (solid or liquid)

  • This compound gas cylinder with a regulator

  • Vacuum line

  • Appropriate personal protective equipment (safety glasses, lab coat)

Protocol:

  • Analyte Introduction : Carefully introduce a small, accurately weighed amount of your solid or liquid analyte into the J. Young NMR tube.

  • Degassing : Attach the J. Young tube to a vacuum line. Perform at least three freeze-pump-thaw cycles to remove any dissolved air, especially paramagnetic oxygen which can broaden NMR signals.

  • Introduction of this compound : Connect the J. Young tube to the this compound gas cylinder via a suitable gas-tight tubing.

  • Pressurization : Slowly open the valve on the J. Young tube and then the regulator on the gas cylinder to introduce this compound to the desired pressure.

  • Sealing : Once the desired pressure is reached, close the valve on the J. Young tube securely.

  • Homogenization : Gently agitate the tube to ensure the analyte is adequately dissolved or dispersed in the gaseous this compound.

B. Spectrometer Setup and Optimization Workflow

The following workflow is recommended for acquiring high-quality NMR spectra with this compound.

NMR acquisition workflow with this compound.

IV. Data and Parameters

A. Properties of this compound
PropertyValue
Chemical Formula CD₄
Molecular Weight 20.07 g/mol
Boiling Point -161.5 °C
Physical State Gas
B. Recommended Initial NMR Parameters
ParameterRecommended SettingRationale
Pulse Program Standard 1D pulse sequence (e.g., zg30)A 30° pulse angle is a good starting point to balance signal intensity and relaxation delays.
Number of Scans (NS) 16 or higherA higher number of scans is often necessary to achieve good S/N with gaseous samples.
Relaxation Delay (d1) 5-10 secondsA longer delay ensures complete T1 relaxation, which is crucial for accurate integration and good S/N.
Acquisition Time (aq) 2-4 secondsA longer acquisition time improves digital resolution.

V. Logical Troubleshooting Flowchart

This flowchart provides a systematic approach to diagnosing and resolving common issues.

TroubleshootingFlowchart start Low S/N or Poor Lineshape check_lock Is the Lock Stable? start->check_lock adjust_lock Adjust Lock Power/Gain Increase CD4 Pressure check_lock->adjust_lock No check_shims Are Shims Optimized? check_lock->check_shims Yes adjust_lock->check_lock manual_shim Perform Manual Shimming (Z1, Z2, Z3) check_shims->manual_shim No check_sample Is Sample Homogeneous and Free of Particulates? check_shims->check_sample Yes manual_shim->check_shims prepare_new_sample Prepare a New, Clean Sample check_sample->prepare_new_sample No check_params Are Acquisition Parameters Optimized? check_sample->check_params Yes prepare_new_sample->start increase_scans Increase Number of Scans (NS) Increase Relaxation Delay (d1) check_params->increase_scans No good_spectrum Good Spectrum check_params->good_spectrum Yes increase_scans->good_spectrum

Systematic troubleshooting for this compound NMR.

VI. References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

  • University of Ottawa. (2008, May 15). The Consequence of Locking on the Wrong Solvent. uOttawa NMR Facility Blog. Retrieved from [Link]

Sources

Calibration curve challenges with Methane-d4 standards

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with Methane-d4 (CD4) calibration curves. This guide is designed to provide in-depth troubleshooting assistance and answer frequently asked questions, grounded in scientific principles and field-proven expertise. Our goal is to empower you to overcome common hurdles and ensure the accuracy and reliability of your analytical data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound as an internal standard.

Q1: Why is my this compound calibration curve non-linear?

A non-linear calibration curve, particularly a quadratic or polynomial fit, can arise from several factors when using this compound.[1][2] One common reason is isotopic contribution. The native (unlabeled) methane analyte may contain a small percentage of naturally occurring heavy isotopes, and conversely, the this compound standard may contain trace amounts of unlabeled methane.[1] At high concentrations of the analyte, the isotopic contribution from the analyte to the mass channel of the internal standard (and vice-versa) can become significant, leading to a non-linear response. Additionally, detector saturation at high analyte concentrations can also contribute to non-linearity.

Q2: What is the acceptable isotopic purity for this compound standards?

For most quantitative applications, it is recommended to use a this compound standard with an isotopic enrichment of at least 98%, with 99 atom % D being ideal.[3][4] High isotopic purity is crucial to minimize the contribution of the internal standard to the analyte's signal and vice versa, which can affect the accuracy of quantification, especially at the lower limits of detection.[4] Always refer to the certificate of analysis provided by the manufacturer for the exact isotopic purity.

Q3: How should I prepare and store my this compound working standards?

This compound is a gas and is typically supplied in lecture bottles.[3] Due to its gaseous nature, preparing accurate and stable working standards requires careful handling. It is a flammable gas that can form explosive mixtures with air.[5][6]

  • Preparation: Working standards should be prepared in a well-ventilated area, away from ignition sources.[5] The preparation of gaseous standards often involves dilution with a suitable matrix gas (e.g., nitrogen or synthetic air) in gas-tight syringes or by using mass flow controllers for more precise dilutions.

  • Storage: this compound should be stored in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials like strong oxidizing agents.[5][7] Cylinders should be stored upright and secured to prevent falling.[5] The stability of this compound is generally good, but it is advisable to re-verify the concentration of working standards periodically, especially if they are stored for extended periods.[8]

Q4: Can this compound be used for applications other than as an internal standard?

Yes, this compound has several other applications in research and development. It is used in studies of reaction mechanisms, particularly for investigating chlorination reactions.[3] It also finds use in environmental monitoring and in the development of new analytical methods.[3]

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific issues encountered during experiments with this compound standards.

Guide 1: Issue - Poor Reproducibility of the this compound Calibration Curve

Poor reproducibility in your calibration curve can invalidate your analytical results. This guide will help you systematically identify and address the root cause.

Potential Causes and Solutions:

Potential Cause Detailed Explanation Recommended Action
Inconsistent Standard Preparation As a gas, this compound can be challenging to handle consistently. Minor variations in temperature and pressure during the preparation of serial dilutions can lead to significant concentration errors.1. Use a controlled environment: Prepare standards in a temperature-controlled lab. 2. Employ precise dilution techniques: Utilize calibrated gas-tight syringes or mass flow controllers for accurate dilutions. 3. Allow for equilibration: Ensure the this compound cylinder has equilibrated to room temperature before use.
Leaks in the analytical system Leaks in the gas chromatography (GC) system, including the injection port, column fittings, or mass spectrometer (MS) interface, can lead to variable sample introduction and loss of analyte, resulting in poor reproducibility.[9]1. Perform a leak check: Systematically check for leaks using an electronic leak detector, paying close attention to all fittings and seals.[9] 2. Verify septum integrity: A worn or cored septum in the injection port is a common source of leaks. Replace the septum regularly.
Instrumental Instability Fluctuations in instrument parameters such as gas flows, temperatures, or detector sensitivity can cause inconsistent responses.1. Monitor system parameters: Regularly check carrier gas flow rates, oven temperature programs, and detector settings. 2. Perform system suitability tests: Before running a calibration curve, inject a standard at a known concentration to verify that the system is performing within established parameters.

Workflow for Troubleshooting Poor Reproducibility:

start Start: Poor Reproducibility Observed check_prep Verify Standard Preparation Protocol start->check_prep check_leaks Perform System-Wide Leak Check check_prep->check_leaks Consistent resolve_prep Implement Controlled Preparation Technique check_prep->resolve_prep Inconsistent? check_instrument Assess Instrument Stability check_leaks->check_instrument No Leaks resolve_leaks Address Leaks (fittings, septum) check_leaks->resolve_leaks Leak Detected? resolve_instrument Calibrate and Stabilize Instrument check_instrument->resolve_instrument Unstable? end End: Reproducibility Achieved check_instrument->end Stable rerun Re-run Calibration Curve resolve_prep->rerun resolve_leaks->rerun resolve_instrument->rerun rerun->end

Caption: Troubleshooting workflow for poor this compound calibration curve reproducibility.

Guide 2: Issue - Inaccurate Quantification at Low Concentrations

Inaccurate quantification at the lower end of your calibration curve can be particularly problematic for trace-level analysis. This guide will help you improve the accuracy and sensitivity of your method.

Potential Causes and Solutions:

Potential Cause Detailed Explanation Recommended Action
Background Contamination Methane is a ubiquitous compound, and background levels in the laboratory air or carrier gases can interfere with the measurement of low-concentration standards.[6]1. Use high-purity carrier gas: Employ carrier gases with the lowest possible methane impurity levels. 2. Install gas purifiers: Use a hydrocarbon trap in the carrier gas line to remove any residual methane. 3. Analyze a blank: Before running your calibration curve, inject a blank (matrix gas without any standard) to assess the background methane level.
Adsorption to Surfaces Methane, although relatively inert, can adsorb to active sites in the GC system, especially in the injection port liner or on the column. This can lead to peak tailing and reduced response at low concentrations.[10]1. Deactivate the injection port liner: Use a deactivated liner or replace it regularly. 2. Condition the column: Properly condition the GC column according to the manufacturer's instructions to passivate active sites.
Isotopic Contribution from the Internal Standard Even with high-purity this compound, the presence of a tiny fraction of unlabeled methane can become significant at the lowest calibration points, leading to a positive bias in the measured concentration.1. Characterize the internal standard: If possible, analyze the pure this compound standard to determine the percentage of unlabeled methane. 2. Correct for isotopic contribution: If the contribution is significant, you may need to apply a mathematical correction to your calibration data.

Experimental Protocol: Assessing and Mitigating Background Methane Contamination

  • System Preparation:

    • Install a new, high-quality hydrocarbon trap on the carrier gas line.

    • Ensure all gas lines are made of high-purity, pre-cleaned tubing.

    • Leak-check the entire GC-MS system.

  • Blank Analysis:

    • Set the GC-MS to your analytical method.

    • Inject a sample of the matrix gas (e.g., nitrogen or synthetic air) that you use to prepare your standards.

    • Analyze the chromatogram for any peak at the retention time of methane.

  • Data Evaluation:

    • If a methane peak is present in the blank, the area of this peak represents the background contribution.

    • Subtract the average area of the background peak from the area of the methane peak in your low-concentration standards.

  • Mitigation:

    • If the background is still too high, consider using a higher-purity carrier gas or an additional gas purifier.

    • Ensure that the laboratory environment is free from potential sources of methane contamination.

Decision Tree for Low-Concentration Inaccuracy:

start Start: Inaccurate Quantification at Low Concentrations check_background Analyze Blank for Background Methane start->check_background check_adsorption Evaluate Peak Shape for Tailing check_background->check_adsorption No Background resolve_background Install Purifiers/Use High-Purity Gas check_background->resolve_background Background Detected? check_isotopic Assess Isotopic Purity of this compound check_adsorption->check_isotopic Good Peak Shape resolve_adsorption Deactivate Liner/Condition Column check_adsorption->resolve_adsorption Tailing Observed? resolve_isotopic Apply Correction Factor or Use Higher Purity Standard check_isotopic->resolve_isotopic Impurity > Acceptable Level? end End: Accurate Low-Level Quantification check_isotopic->end Purity Acceptable rerun Re-run Low Concentration Standards resolve_background->rerun resolve_adsorption->rerun resolve_isotopic->rerun rerun->end

Caption: Decision tree for troubleshooting inaccurate quantification at low concentrations.

Section 3: References

  • Dutch Metrology Institute (VSL). (n.d.). Calibration and measurement capabilities for methane in nitrogen and air. Retrieved from [Link]

  • Airgas. (2017). Methane D4 Safety Data Sheet. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • MDPI. (n.d.). From Coal to Carbon Quantum Dots by Chemical Oxidation: Effects of Synthesis Conditions and Coal Chemical Structure. Retrieved from [Link]

  • Reddit. (n.d.). Understanding Internal standards and how to choose them. Retrieved from [Link]

  • ResearchGate. (n.d.). Calibration curve for methane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methane. PubChem Compound Summary for CID 297. Retrieved from [Link].

  • ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]

  • ACTRIS. (n.d.). Methane stable isotope analysis (δ13C-CH4, δD-CH4). Retrieved from [Link]

  • PubMed. (n.d.). Validation of methane measurement using headspace-GC-MS and quantification by a stable isotope-labeled internal standard generated in situ. Retrieved from [Link]

  • isoMET. (n.d.). Report on the analysis of at least two gas mixtures of pure CH4 of varied clumped isotopic composition. Retrieved from [Link]

  • Office of Scientific and Technical Information. (2017). Guideline on Isotope Dilution Mass Spectrometry. Retrieved from [Link]

  • Atlantis Press. (n.d.). Determination of this compound and ethane-D6 in ethylene-D4 by gas chromatography. Retrieved from [Link]

  • Atmospheric Measurement Techniques. (2021). Photochemical method for removing methane interference for improved gas analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Can anyone help with the interpretation of GC-MS results of methane analysis?. Retrieved from [Link]

  • International Journal of Medical and Scientific Research. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]

  • PubMed. (n.d.). Non-linear and non-constant variance calibration curves in analysis of volatile organic compounds for testing of water by the purge-and-trap method coupled with gas chromatography/mass spectrometry. Retrieved from [Link]

  • Max Planck Institute for Biogeochemistry. (n.d.). Isotopic analysis of atmospheric CH4 (δ13C and δ2H). Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt (PTB). (n.d.). Isotope Dilution Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Addressing low-cost methane sensor calibration shortcomings with machine learning. Retrieved from [Link]

  • Journal of Analytical Atomic Spectrometry. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Controls on the isotopic composition of microbial methane. Retrieved from [Link]

  • mediaTUM. (2019). Identification of Critical Problems in Biochemical Methane Potential (BMP) Tests From Methane Production Curves. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Research on Methane Measurement and Interference Factors in Coal Mines. Retrieved from [Link]

  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]

  • ResearchGate. (n.d.). Calibration curve for methane in nitrogen. The inlet shows the related.... Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]

  • Chromatography Forum. (n.d.). Detection of Methane and Co2 by GC-MS. Retrieved from [Link]

  • MDPI. (n.d.). Methodological Pathways for Measuring Tourism Carbon Footprint: A Framework-Oriented Systematic Review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Guidelines for Achieving High Accuracy in Isotope Dilution Mass Spectrometry (IDMS). Retrieved from [Link]

  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link]

  • SpringerLink. (2022). Isotope dilution mass spectrometry as an independent assessment method for mass measurements of milligram quantities of aqueous. Retrieved from [Link]

  • Linde. (2022). SAFETY DATA SHEET Methane, compressed. Retrieved from [Link]

Sources

Technical Support Center: Optimizing GC Column Selection for Methane-d4 Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Gas Chromatography (GC) column selection for the analysis of Methane-d4 (CD4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights into overcoming common challenges in separating and quantifying deuterated methane. Here, we will explore the nuances of column selection, troubleshooting common issues, and provide clear, actionable protocols.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of this compound, providing concise and direct answers to guide your experimental setup.

Q1: What is the primary challenge in separating this compound from methane (CH4)?

The primary challenge lies in their nearly identical physical properties. As isotopic forms of the same molecule, this compound and methane have very similar boiling points and polarities. This makes their separation by conventional GC methods difficult, requiring highly selective stationary phases.

Q2: Which type of GC column is best suited for this compound analysis?

Porous Layer Open Tubular (PLOT) columns are the industry standard and the most effective choice for separating volatile compounds like methane and its isotopologues.[1][2] Specifically, columns with stationary phases like porous polymers or carbon molecular sieves offer the necessary selectivity.

Q3: Can I use a standard packed column for this analysis?

While packed columns can be used for gas analysis and handle larger sample volumes, they generally offer lower resolution and produce broader peaks compared to capillary columns like PLOT columns.[1][3][4][5] For the subtle separation between methane and this compound, the higher efficiency of a PLOT column is strongly recommended.

Q4: What are the key column parameters to consider for optimizing the separation?

The three critical parameters for your column are:

  • Stationary Phase: This determines the selectivity of the separation.[6][7] For methane isotopologues, phases that provide separation based on molecular size and shape are ideal.

  • Column Dimensions (Length, I.D., Film Thickness): These parameters influence resolution, analysis time, and sample capacity.[6][8]

    • Length: Longer columns provide greater resolution but increase analysis time.[6]

    • Internal Diameter (I.D.): Smaller I.D. columns offer higher efficiency and resolution.[8]

    • Film Thickness: Thicker films increase retention, which is beneficial for highly volatile analytes like methane.[6][7]

Q5: What is the underlying principle of separation for methane isotopologues on a PLOT column?

The separation mechanism is primarily based on differences in molecular polarizability and van der Waals interactions with the stationary phase. Deuterium is slightly less polarizable than protium (¹H), leading to weaker interactions with the stationary phase. Consequently, this compound typically elutes slightly earlier than methane. This phenomenon is known as the chromatographic H/D isotope effect.[9]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during this compound analysis.

Issue 1: Poor or No Separation of Methane and this compound Peaks

Possible Causes & Solutions

Cause Explanation Solution
Incorrect Column Type Using a non-polar or general-purpose column that lacks the selectivity for isotopic separation.Switch to a PLOT column with a porous polymer or carbon molecular sieve stationary phase. A GS-CarbonPLOT column is a good starting point.[10]
Suboptimal Oven Temperature The temperature is too high, causing the analytes to pass through the column too quickly without sufficient interaction with the stationary phase.Operate the GC at a sub-ambient or low oven temperature. An initial temperature of around 30-35°C is often effective.[10]
Incorrect Carrier Gas Flow Rate A flow rate that is too high will reduce interaction time with the stationary phase, diminishing resolution.Optimize the carrier gas flow rate. A lower flow rate, typically around 1-2 mL/min for capillary columns, can improve separation.[11]
Column Overload Injecting too much sample can saturate the stationary phase, leading to broad, co-eluting peaks.Reduce the injection volume or use a split injection to decrease the amount of sample entering the column.

Troubleshooting Workflow: No Separation

start No Peak Separation check_column Verify Column Type (PLOT column?) start->check_column check_temp Optimize Oven Temperature (Sub-ambient?) check_column->check_temp Yes success Separation Achieved check_column->success No, Change Column check_flow Adjust Carrier Gas Flow Rate (1-2 mL/min?) check_temp->check_flow Yes check_temp->success No, Adjust Temp check_injection Reduce Injection Volume check_flow->check_injection Yes check_flow->success No, Adjust Flow check_injection->success Optimized start Irreproducible Retention Times leak_check Perform System Leak Check start->leak_check oven_check Verify Oven Temperature Stability leak_check->oven_check No Leaks resolved Stable Retention Times leak_check->resolved Leak Found & Fixed gas_check Check Carrier Gas Supply & Regulators oven_check->gas_check Stable oven_check->resolved Issue Fixed gas_check->resolved Issue Fixed

Sources

Technical Support Center: Overcoming Background Interference in Methane-d4 (CD4) Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing Methane-d4 (CD4). The use of stable isotope-labeled compounds like CD4 is pivotal in modern analytical science, particularly in pharmacokinetic and drug metabolism studies, where it serves as an invaluable internal standard.[1][2] However, its low molecular weight and the trace levels at which it is often measured make it susceptible to various forms of background interference.

This guide provides a structured, in-depth approach to diagnosing, troubleshooting, and overcoming these challenges. It is designed to move beyond simple procedural lists, offering causal explanations for experimental choices to empower you to develop robust, self-validating analytical methods.

Section 1: Foundational FAQs

This section addresses the most common introductory questions regarding this compound and its analysis.

Q1: What is this compound (CD4) and what are its primary applications?

A: this compound (CD4), or deuterated methane, is a stable isotopologue of methane where the four hydrogen atoms (¹H) are replaced with deuterium (²H or D). This substitution increases its molecular weight from approximately 16 amu (CH4) to 20 amu (CD4).

Its primary utility in research and drug development stems from its chemical identity being nearly identical to its non-deuterated counterpart, while being easily distinguishable by mass spectrometry. Key applications include:

  • Internal Standard in Mass Spectrometry: CD4 is an excellent internal standard for quantifying volatile organic compounds, including methane itself. A key challenge in methane analysis has been the lack of a suitable specific internal standard; generating CD4 in-situ or using it from a cylinder provides a reliable way to correct for variations in sample preparation and instrument response.[3]

  • Tracer in Metabolic Studies: In specialized studies, the deuterium label can be tracked as it is incorporated into various metabolites, providing insights into metabolic pathways.

  • Impurity Analysis: It is used as a reference standard for detecting deuterated impurities in specialty chemical manufacturing, such as in the production of ethylene-D4.[4]

Q2: Which analytical technologies are most commonly used for CD4 detection?

A: The choice of technology depends on the sample matrix, required sensitivity, and the research context. The most prevalent methods are Gas Chromatography-Mass Spectrometry (GC-MS) and optical techniques like Tunable Diode Laser Absorption Spectroscopy (TDLAS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for CD4 analysis in complex matrices like biological samples or industrial gas mixtures.[5][6] The gas chromatograph separates volatile compounds, and the mass spectrometer detects and quantifies them based on their mass-to-charge ratio (m/z). Using a stable isotope-labeled internal standard with GC-MS is a validated method for precise quantification.[3]

  • Tunable Diode Laser Absorption Spectroscopy (TDLAS): TDLAS is a highly sensitive and selective optical method ideal for real-time trace gas monitoring in simpler matrices, such as atmospheric air or process gas streams.[7][8] It works by passing a laser beam of a specific wavelength through a gas sample; methane molecules absorb this light, and the degree of absorption is proportional to their concentration.[9][10]

Q3: What constitutes "background interference" in CD4 analysis?

A: Background interference is any signal detected by the instrument that does not originate from the analyte of interest (CD4) but can be mistaken for it or obscure its signal. This leads to inaccurate quantification and reduced sensitivity. It can be broadly categorized into two types:

  • Chemical Noise: This arises from other chemical species in the sample or system. It includes isobaric interference , where another molecule or ion has the same nominal mass as CD4 (m/z 20), and co-eluting interference , where a different compound emerges from the GC column at the same time as CD4.[5][11]

  • Instrumental Noise: This is generated by the instrument's electronic components or inherent physical processes.[12] Examples include thermal noise in detectors and random fluctuations in the ion source, which can create a high or unstable baseline signal.[13]

Section 2: Troubleshooting Guide: Diagnosing and Resolving Interference

This section provides structured solutions to specific experimental problems. The key to effective troubleshooting is a logical, stepwise process of elimination.

Q4: My instrument baseline is high and noisy across the mass spectrum. Where should I start troubleshooting?

A: A high, noisy baseline is typically a sign of systemic contamination or a system that is not properly sealed or stabilized. It degrades the signal-to-noise ratio for all analytes, not just CD4.

Causality: The detector is seeing a constant, fluctuating stream of ions that are not related to your injected sample. This can originate from contaminated gases, leaks admitting air into the system, or a dirty instrument interior.

Troubleshooting Protocol:

  • Check Carrier and Collision Gases: The purity of your helium (carrier gas for GC) and argon/nitrogen (plasma/collision gas for MS) is critical. A contaminated gas cylinder or depleted gas filter can introduce a wide range of impurities. GasClean filters can reduce water and hydrocarbon signals significantly.[14]

  • Perform a System Leak Check: Air leaks are a primary cause of high background, introducing nitrogen (m/z 28), oxygen (m/z 32), water (m/z 18), and argon (m/z 40). These can elevate the entire baseline. Follow a systematic procedure to check all fittings from the gas source to the detector.

  • Condition the GC Column: Column bleed, where the stationary phase of the GC column degrades at high temperatures, releases siloxane compounds that create a rising baseline and discrete peaks. Ensure you are operating within the column's specified temperature range and condition new columns as per the manufacturer's instructions.[14]

  • Clean the Ion Source: Over time, the ion source becomes coated with non-volatile material from samples. This coating can become a source of persistent background ions. A thorough cleaning of the source components (lens, repeller, etc.) is often required.[15]

start High & Noisy Baseline Detected gas Step 1: Verify Gas Purity (Cylinder & Filters) start->gas leak Step 2: Perform System Leak Check gas->leak If no change resolved Issue Resolved gas->resolved If resolved column Step 3: Check & Condition GC Column leak->column If no change leak->resolved If resolved source Step 4: Clean MS Ion Source column->source If no change column->resolved If resolved source->resolved If resolved

Caption: Systematic workflow for troubleshooting high baseline noise.

Q5: I'm observing a persistent, high signal at m/z 20 in my mass spectrometer, even in blanks. What is this interference and how can I eliminate it?

A: A specific signal at m/z 20 is a classic case of isobaric interference . Since CD4 has a mass of ~20.05 amu, any other ion with this nominal mass will interfere directly.

Causality: The most common culprits are naturally occurring isotopes or ions formed from the instrument's background gases or mobile phase.

Potential Interferences and Solutions:

Interference SourceNominal m/zCausality & ExplanationRecommended Solution
Doubly-charged Argon (⁴⁰Ar²⁺) 20In ICP-MS, argon is used for the plasma. If plasma conditions are too energetic, a small fraction of argon atoms can lose two electrons, resulting in an ion with an m/z of 40/2 = 20.Optimize ICP-MS plasma parameters (e.g., reduce RF power). Use a collision/reaction cell with a gas like oxygen, which will react with Ar²⁺ but not CD4.[16]
Deuterated Water (HDO⁺) 19 (major), 20 (minor)Water (H₂O) is a ubiquitous contaminant. Natural deuterium abundance is ~0.015%. HDO can be present in solvents or from air leaks.Use high-purity, HPLC-grade solvents. Ensure the system is free of leaks. An online mobile phase filter can sometimes remove such contaminants.[11]
¹⁸O-containing Water (H₂¹⁸O⁺) 20The natural abundance of the ¹⁸O isotope is ~0.2%. This can contribute to the signal at m/z 20 if water is present.Same as for HDO⁺: use high-purity solvents and perform leak checks.

Advanced Solution: High-Resolution Mass Spectrometry (HRMS) can often resolve isobaric interferences. For example:

  • CD₄: Exact mass ≈ 20.0556 amu

  • ⁴⁰Ar²⁺: Exact mass ≈ 19.9812 amu An instrument with sufficient resolving power (e.g., an Orbitrap or TOF) can distinguish between these two signals.

Q6: In my GC-MS analysis, an unknown peak is overlapping with my CD4 peak. How can I achieve better separation?

A: This is a chromatographic interference problem. Your GC method is not adequately separating CD4 from another volatile compound in your sample.

Causality: The interfering compound has similar chemical properties (volatility, polarity) to methane under the current GC conditions, causing it to travel through the column at the same speed.

Troubleshooting Protocol:

  • Optimize the Temperature Program:

    • Lower the initial temperature: A lower starting temperature holds volatile compounds at the head of the column for longer, improving separation.

    • Slow the temperature ramp rate: A slower ramp gives compounds more time to interact with the stationary phase, enhancing resolution between closely eluting peaks.

  • Select an Appropriate GC Column: For separating very volatile compounds like methane, a PLOT (Porous Layer Open Tubular) column, such as an Alumina (Al₂O₃) PLOT, provides much stronger retention than standard liquid-phase columns (like a DB-1).[4][17] This is the most effective solution for resolving methane from other light hydrocarbons.

  • Adjust the Carrier Gas Flow Rate: While less impactful than temperature or column choice, optimizing the linear velocity of the carrier gas (Helium) can slightly improve peak resolution. This can be done by adjusting the head pressure or flow rate in your GC settings.

cluster_0 GC Column cluster_1 MS Detector gc_process gc_process ms_process ms_process gc_process:f2->ms_process:f0 injector Injector injector->gc_process:f0

Caption: High-level workflow of a GC-MS system for CD4 analysis.

Q7: My CD4 signal intensity changes dramatically when moving from simple standards to complex biological samples. How can I correct for these matrix effects?

A: You are observing matrix effects , specifically ion suppression or enhancement. This is a common and significant challenge in LC-MS and GC-MS analysis of complex samples.[18]

Causality: Co-eluting, non-volatile components from the sample matrix (e.g., salts, proteins, lipids) interfere with the ionization process in the MS source. They can either reduce the ionization efficiency of your analyte (suppression) or, less commonly, increase it (enhancement), leading to inaccurate results.

Mitigation Strategies:

  • Effective Sample Preparation: The goal is to remove as much of the interfering matrix as possible while retaining your analyte.[19]

    • Protein Precipitation (PPT): For plasma or serum, adding a cold organic solvent (like acetonitrile) or an acid (like trichloroacetic acid) will denature and precipitate the majority of proteins.

    • Liquid-Liquid Extraction (LLE): This separates compounds based on their differential solubility in two immiscible liquids.

    • Solid-Phase Extraction (SPE): This is a highly effective and selective method. The sample is passed through a cartridge containing a solid sorbent that retains the analyte, while matrix components are washed away. The purified analyte is then eluted with a different solvent.[20]

  • Use a Stable Isotope-Labeled Internal Standard: This is the most crucial step for ensuring accuracy. Since CD4 is your analyte, you would ideally use a doubly labeled standard like ¹³CD₄. However, if that is not feasible, another deuterated volatile compound that does not appear in your sample can be used. The internal standard is added to all samples, calibrators, and QCs at a constant concentration. Because it is chemically identical to the analyte, it experiences the same matrix effects. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by ion suppression/enhancement is cancelled out.

Section 3: Standard Operating Protocols

Protocol 1: Systematic GC-MS Leak Check Procedure
  • Objective: To identify and resolve air leaks in the GC-MS system.

  • Procedure:

    • Cool down the GC oven, injector, and MS transfer line to room temperature.

    • Cap the injector port with a no-hole ferrule.

    • Set the carrier gas pressure to its normal operating value (e.g., 20-30 psi).

    • Turn off the gas flow at the cylinder and observe the pressure gauge on the regulator. It should not drop by more than 1-2 psi over 15 minutes. If it does, the leak is between the cylinder and the GC.

    • If the regulator pressure is stable, turn the gas back on. In the MS software, monitor the ion signals for Nitrogen (m/z 28) and Oxygen (m/z 32).

    • Use an electronic leak detector or a small amount of a volatile liquid like isopropanol or argon to systematically check each fitting, starting from the gas trap and moving towards the MS. A leak is present if you see a sudden spike in the corresponding ion signal when the liquid is applied.

    • Tighten or replace any leaking fittings (especially the graphite/vespel ferrules) and re-test.

Protocol 2: General Cleaning for an Electrospray Ionization (ESI) Source

Note: This is a general guide. Always consult your specific instrument manual for detailed instructions.

  • Objective: To remove contamination from the ion source to reduce background noise and restore sensitivity.

  • Safety: Wear powder-free gloves to avoid contaminating the parts. Ensure the instrument is vented and high voltages are off.

  • Procedure:

    • Carefully remove the ion source components as per the manufacturer's guide. This typically includes the capillary, skimmer, and ion transfer optics.

    • Create a cleaning solution of 50:50 HPLC-grade methanol:water.

    • Individually sonicate each metal component in the cleaning solution for 15-20 minutes.[15]

    • Rinse each component thoroughly with HPLC-grade water, followed by a final rinse with HPLC-grade methanol.

    • Allow parts to dry completely in a clean environment (a nitrogen stream can expedite this).

    • Reassemble the source, pump down the system, and allow it to stabilize for several hours before evaluating performance.

Section 4: Summary Tables

Table 1: Comparison of Common CD4 Detection Technologies
TechnologyPrincipleCommon ApplicationAdvantagesDisadvantages
GC-MS Chromatographic separation followed by mass-based detection.Drug metabolism, bioanalysis, industrial impurity testing.High selectivity; excellent for complex matrices; provides structural information.[4]Slower analysis time; requires sample volatility.
TDLAS Absorption of specific wavelength laser light by gas molecules.Environmental monitoring, leak detection, process control.High sensitivity (ppm to ppb); real-time response; robust.[7][8]Susceptible to interference from other absorbing gases[21]; less suitable for complex liquid/solid matrices.
Table 2: Common Isobaric and Co-eluting Interferences for this compound
InterferenceTypeNominal m/zCommon OriginMitigation Method
⁴⁰Ar²⁺ Isobaric20Argon plasma gas (ICP-MS)Optimize plasma; use reaction cell.[16]
H₂¹⁸O⁺ Isobaric20Natural isotope in water contaminantUse high-purity solvents; leak check.
Ethane (C₂H₆) Co-eluting30Natural gas componentsOptimize GC method (use Al₂O₃ PLOT column).[4]
Air Components Co-eluting/ BackgroundN/ASystem leaksPerform thorough leak check; use gas purifiers.[5]

Section 5: References

  • Research on Methane Measurement and Interference Factors in Coal Mines. (2022). PMC. [Link]

  • Optical Methods of Methane Detection. (n.d.). MDPI. [Link]

  • Determination of this compound and ethane-D6 in ethylene-D4 by gas chromatography. (n.d.). IOP Publishing. [Link]

  • Evaluation of Deuterium and Zeeman Background Correction with the Presence of Spectral Interferences. (2010). Agilent. [Link]

  • Sample Preparation and Analytical Techniques in the Determination of Trace Elements in Food: A Review. (2023). PMC. [Link]

  • Stable isotope measurement techniques for atmospheric greenhouse gases. (2002). IAEA. [Link]

  • Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (2018). Agilent. [Link]

  • Tunable Diode Laser Absorption Spectroscopy. (n.d.). nanoplus. [Link]

  • Comparative pharmacokinetic studies of ¹⁴C-octamethylcyclotetrasiloxane (¹⁴C-D4) in Fischer 344 and Sprague Dawley CD rats. (2022). ResearchGate. [Link]

  • Elimination of isobaric interference and signal-to-noise ratio enhancement using on-line mobile phase filtration in liquid chromatography/tandem mass spectrometry. (2014). PubMed. [Link]

  • Determination of this compound and ethane-D6 in ethylene-D4 by gas chromatography. (n.d.). Francis Academic Press. [Link]

  • Enhancement of Methane Detection in Tunable Diode Laser Absorption Spectroscopy Using Savitzky–Golay Filtering. (2024). MDPI. [Link]

  • Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. (2018). LCGC International. [Link]

  • Can anyone help with the interpretation of GC-MS results of methane analysis?. (2015). ResearchGate. [Link]

  • Signals and Noise. (n.d.). Michigan State University. [Link]

  • Validation of methane measurement using headspace-GC-MS and quantification by a stable isotope-labeled internal standard generated in situ. (2013). PubMed. [Link]

  • Tunable Diode Laser Absorption Spectroscopy Sensor for Calibration Free Humidity Measurements in Pure Methane and Low CO2 Natural Gas. (n.d.). ResearchGate. [Link]

  • Sample Preparation Techniques for the Determination of Trace Residues and Contaminants in Foods. (n.d.). ResearchGate. [Link]

  • methane measurment using GC-MS. (2013). Chromatography Forum. [Link]

  • What is a TDLAS Methane Sensor, Understanding the Technology and Its Applications. (n.d.). Cubic Sensor and Instrument Co., Ltd.. [Link]

  • Losing Sensitivity of LC/MS signal due to High Background?. (2022). ResearchGate. [Link]

  • Using Double Mass Selection and Reaction Cell Gases to Resolve Isobaric Spectral Overlaps in ICP-MS. (2018). Spectroscopy Online. [Link]

  • Role of drug metabolism in drug discovery and development. (n.d.). ResearchGate. [Link]

  • Sources of Instrumental Noise. (2022). Chemistry LibreTexts. [Link]

Sources

Validation & Comparative

Validating Methane-d4 as a Superior Tracer for Methane Flux Measurements: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the critical pursuit of accurately quantifying methane (CH₄) emissions, the choice of a tracer gas is paramount. This guide provides an in-depth technical comparison of Methane-d4 (CD₄), a deuterated isotopologue of methane, against other commonly used tracers. We will explore the fundamental principles, experimental validation, and practical advantages of employing CD₄ for precise and reliable methane flux measurements, particularly utilizing the tracer ratio method.

The Tracer Ratio Method: A Foundation for Accurate Flux Measurement

The tracer ratio method is a widely accepted technique for quantifying fugitive gas emissions from various sources, including industrial facilities, landfills, and agricultural operations.[1][2][3] The core principle involves releasing a tracer gas at a known, constant rate (Q_tracer) from the same location as the target gas (in this case, methane, with an unknown emission rate, Q_CH₄). By measuring the concentrations of both the tracer and methane downwind of the source, after they have been well-mixed in the atmosphere, the methane emission rate can be calculated using the following equation:[2]

Q_CH₄ = Q_tracer * ([CH₄] - [CH₄]_bg) / ([tracer] - [tracer]_bg)

Where:

  • [CH₄] and [tracer] are the measured concentrations of methane and the tracer in the plume.

  • [CH₄]_bg and [tracer]_bg are the background concentrations of methane and the tracer.

A significant advantage of this method is that it does not require knowledge of atmospheric dispersion or wind speed, as both the target gas and the tracer are assumed to disperse in the same manner.[4]

This compound (CD₄): An Ideal Tracer Candidate

This compound, a stable isotope of methane where the four hydrogen atoms are replaced by deuterium, presents itself as a near-perfect tracer for methane flux studies. Its key advantage lies in its physical and chemical similarity to methane (CH₄). This similarity ensures that CD₄ will disperse in the atmosphere in almost the exact same way as the emitted methane, a critical assumption of the tracer ratio method.[1][2]

Advantages of this compound
  • Identical Dispersal Characteristics: As an isotopologue of methane, CD₄ has virtually the same molecular weight and aerodynamic properties as CH₄. This minimizes uncertainties related to differential dispersion that can affect other tracers with different physical properties.

  • Low Background Concentration: The natural abundance of CD₄ in the atmosphere is extremely low, resulting in a high signal-to-noise ratio during measurements and simplifying background correction.

  • Chemical Inertness: CD₄ is chemically stable and non-reactive in the atmosphere, ensuring its concentration remains constant during transport from the source to the measurement point.

  • High Analytical Specificity: Advanced analytical techniques, such as Cavity Ring-Down Spectroscopy (CRDS) and Fourier-Transform Infrared (FTIR) Spectroscopy, can simultaneously and precisely measure both CH₄ and CD₄ concentrations with minimal cross-interference.[5]

Comparison with Other Tracers

While other tracer gases have been traditionally used for methane flux measurements, they each have limitations when compared to this compound.

Tracer GasAdvantagesDisadvantages
This compound (CD₄) - Identical dispersion to CH₄- Very low background- Chemically inert- High analytical specificity- Higher cost compared to some other tracers
¹³C-Methane (¹³CH₄) - Similar dispersion to CH₄- Can be measured with isotopic analyzers- Higher natural background than CD₄, requiring more sensitive instruments- Potential for isotopic fractionation during biological processes
Sulfur Hexafluoride (SF₆) - Low background- Chemically inert- Well-established method- Significant difference in molecular weight and density from CH₄, leading to potential dispersion differences- Potent greenhouse gas itself- Requires separate analytical instrumentation (e.g., Gas Chromatography with Electron Capture Detector)[2]
Acetylene (C₂H₂) - Relatively inexpensive- Can be measured simultaneously with CH₄ by some instruments (e.g., CRDS)[5]- Can have variable background concentrations, especially in urban or industrial areas- Potential for chemical reactions in the atmosphere
Nitrous Oxide (N₂O) - Relatively stable in the atmosphere- Significant natural and anthropogenic sources, leading to variable background concentrations- Potent greenhouse gas

Experimental Validation of this compound as a Tracer

The validation of this compound as a reliable tracer involves controlled release experiments where a known quantity of methane and CD₄ are co-released. Downwind measurements are then used to calculate the methane emission rate using the tracer ratio method, and the result is compared to the known release rate.

Experimental Workflow

The following diagram illustrates a typical workflow for a this compound tracer release experiment.

Tracer_Selection Start Start: Need to Quantify Methane Flux Dispersion Similarity of Dispersion to CH₄ Start->Dispersion Background Low and Stable Background Concentration Dispersion->Background Yes Other_Tracers Other Tracers (SF₆, C₂H₂, etc.) Dispersion->Other_Tracers No Reactivity Chemical Inertness Background->Reactivity Yes Background->Other_Tracers No Analysis Ease and Accuracy of Analysis Reactivity->Analysis Yes Reactivity->Other_Tracers No Cost Cost-Effectiveness Analysis->Cost Yes Analysis->Other_Tracers No CD4 This compound (CD₄) Cost->CD4 Acceptable Cost->Other_Tracers Not Acceptable

Caption: Decision framework for selecting a methane tracer.

Conclusion

This compound stands out as a superior tracer for methane flux measurements due to its near-identical physical and chemical properties to methane, ensuring accurate and reliable results from the tracer ratio method. While the initial cost of CD₄ may be higher than some other tracers, the increased accuracy, reduced uncertainty, and simplified analytical requirements can lead to more robust and defensible emission data. For researchers and professionals seeking the highest level of confidence in their methane flux measurements, the validation and use of this compound is a scientifically sound and advantageous approach.

References

  • Samuel, T., et al. (2015). Methane emission estimates using chamber and tracer release experiments for a municipal waste water treatment plant. Atmospheric Measurement Techniques, 8(11), 4799-4812. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2018). Improving Characterization of Anthropogenic Methane Emissions in the United States. The National Academies Press. [Link]

  • Yacovitch, T. I., et al. (2020). Methane emissions from natural gas gathering facilities and processing plants: measurements by tracer flux ratio in two US natural gas producing basins. Elementa: Science of the Anthropocene, 8(1), 38. [Link]

  • Jentzsch, K., et al. (2021). An expert survey on chamber measurement techniques for methane fluxes. Earth System Science Data, 13(12), 5735-5751. [Link]

  • Lamb, B. K., et al. (1995). Development of atmospheric tracer methods to measure methane emissions from natural gas facilities and urban areas. Environmental Science & Technology, 29(6), 1468-1479. [Link]

  • Marik, T., & Levin, I. (1996). A new tracer experiment to estimate the methane emissions from a dairy cow shed using sulfur hexafluoride (SF6). Journal of Geophysical Research: Atmospheres, 101(D23), 28771-28778. [Link]

  • Mønster, J., et al. (2014). Direct measurement of landfill emissions using the tracer gas dispersion method. Waste Management, 34(10), 1936-1943. [Link]

  • Jentzsch, K., et al. (2021). An expert survey on chamber measurement techniques and data handling procedures for methane fluxes. Earth System Science Data Discussions, 1-28. [Link]

  • Christiansen, J. R., et al. (2020). Technical note: Facilitating the use of low-cost methane (CH4) sensors in flux chambers – calibration, data processing, and an open-source make-it-yourself logger. Biogeosciences, 17(13), 3537-3553. [Link]

Sources

Methane-d4 vs. Sulfur Hexafluoride (SF6): A Comparative Guide for Environmental Tracer Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of environmental research, the ability to trace the movement of substances through complex systems is paramount. Environmental tracers are the workhorses of such investigations, providing invaluable insights into everything from groundwater flow paths to atmospheric pollutant dispersion. For decades, sulfur hexafluoride (SF6) has been a gold standard in this field. However, growing environmental concerns have spurred the search for viable alternatives. One such promising candidate is deuterated methane (methane-d4 or CD4).

This guide provides a comprehensive, in-depth comparison of this compound and sulfur hexafluoride as environmental tracers. We will delve into their fundamental properties, analytical methodologies, performance in the field, and the critical environmental and regulatory considerations for each. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about the most appropriate tracer for their specific experimental needs.

The Ideal Tracer: A Theoretical Framework

Before we compare these two compounds, let's establish the characteristics of an ideal environmental tracer. Such a compound should be:

  • Non-reactive: It should not undergo chemical or biological transformations that would alter its concentration or transport properties.

  • Low Background Concentration: The natural abundance of the tracer in the study environment should be negligible to ensure a high signal-to-noise ratio.

  • Easily Detectable: Sensitive and specific analytical techniques should be available for its quantification at very low concentrations.

  • Similar Transport Properties: Its movement should mimic that of the substance being traced (e.g., water, gas).

  • Non-toxic and Environmentally Benign: It should pose no harm to ecosystems or human health, and its environmental impact should be minimal.

  • Cost-effective: The cost of the tracer and its analysis should be reasonable for the scale of the intended study.

As we will see, both this compound and SF6 possess many of these qualities, but they also have distinct advantages and disadvantages that make them suitable for different applications.

This compound (CD4): The Isotopic Alternative

This compound is a stable isotope of methane where the four hydrogen atoms are replaced with deuterium.[1] This isotopic substitution gives it a unique mass signature that allows it to be distinguished from naturally occurring methane (CH4).

Properties and Advantages:
  • Chemically and Biologically Stable: this compound is largely inert under most environmental conditions, making it a reliable tracer.[1]

  • Extremely Low Natural Background: The natural abundance of this compound is virtually zero, providing an excellent signal against a clean background.[2]

  • Similar Transport to Methane: Its physical properties are very similar to methane, making it an ideal tracer for studying methane migration, such as in landfill gas studies or natural gas leakage investigations.[2]

  • Environmentally Benign: this compound does not contribute to ozone depletion and has a global warming potential (GWP) that is essentially the same as that of naturally occurring methane.

Limitations:
  • Analytical Complexity: The detection of this compound typically requires sophisticated and expensive analytical instrumentation, such as gas chromatography-mass spectrometry (GC-MS).[2]

  • Higher Cost: The synthesis of isotopically labeled compounds like this compound can make it a more expensive option compared to SF6.[2]

Sulfur Hexafluoride (SF6): The Established Workhorse

Sulfur hexafluoride is a synthetic gas that has been widely used as an environmental tracer for over four decades. Its utility spans a vast range of applications, from oceanography to studies of enteric methane emissions in livestock.[3][4]

Properties and Advantages:
  • Exceptional Chemical Inertness: SF6 is extremely stable and non-reactive, ensuring its conservation during transport.[5]

  • Low Natural Background: While not zero, the atmospheric concentration of SF6 is very low, allowing for sensitive detection.[6]

  • High Detection Sensitivity: It can be detected at extremely low concentrations (parts per trillion) using a gas chromatograph with an electron capture detector (GC-ECD).[7] This high sensitivity allows for the use of very small quantities of the tracer.

  • Proven Track Record: A vast body of literature exists detailing its successful application in a wide variety of environmental studies.[3][6][8]

Limitations:
  • Significant Environmental Impact: The most substantial drawback of SF6 is its extreme potency as a greenhouse gas. It has a global warming potential (GWP) approximately 23,500 times that of carbon dioxide over a 100-year period.[9]

  • Regulatory Scrutiny: Due to its high GWP, the use of SF6 is coming under increasing regulatory pressure, with some jurisdictions restricting or phasing out its use for certain applications.[10][11][12]

  • Potential for Dissociation: Under high-temperature conditions in the presence of water vapor, SF6 can dissociate to form corrosive byproducts, which can be a concern in studies involving combustion sources.[13]

Head-to-Head Comparison: this compound vs. SF6

To facilitate a direct comparison, the key properties and performance characteristics of this compound and SF6 are summarized in the table below.

FeatureThis compound (CD4)Sulfur Hexafluoride (SF6)
Chemical Formula CD4SF6
Molar Mass 20.07 g/mol 146.06 g/mol
Natural Background Virtually zero[2]Low, but increasing atmospheric concentration[6]
Global Warming Potential (100-yr) ~28 (same as CH4)~23,500[9]
Primary Analytical Method Gas Chromatography-Mass Spectrometry (GC-MS)[2]Gas Chromatography-Electron Capture Detector (GC-ECD)[7]
Typical Detection Limit parts per billion (ppb) to low parts per million (ppm)[14][15]parts per trillion (ppt)[6][7]
Relative Cost Higher[2]Lower
Environmental Concerns Contribution to greenhouse gases (as methane)Extremely potent greenhouse gas[9]
Regulatory Status Generally unregulatedIncreasingly regulated and restricted in some regions[10][11][12]

Experimental Workflow: A Generalized Groundwater Tracer Study

To illustrate the practical application of these tracers, a generalized workflow for a groundwater tracing experiment is outlined below. The fundamental steps are similar for both this compound and SF6, with the primary differences lying in the injection preparation and analytical methods.

Groundwater Tracer Study Workflow cluster_pre Phase 1: Pre-Injection cluster_inj Phase 2: Injection cluster_post Phase 3: Post-Injection Monitoring & Analysis A Site Characterization & Background Sampling B Tracer Selection & Concentration Calculation A->B Informs C Tracer Preparation & Injection Solution Formulation B->C D Tracer Injection into Well or Borehole C->D E Down-gradient Sample Collection D->E Initiates F Sample Preservation & Storage E->F G Laboratory Analysis (GC-MS for CD4, GC-ECD for SF6) F->G H Data Interpretation & Modeling G->H

Caption: Generalized workflow for a groundwater tracer study.

Step-by-Step Methodology:
  • Site Characterization and Background Sampling:

    • Causality: It is crucial to understand the hydrogeology of the study site and to establish baseline concentrations of the chosen tracer to ensure that any detected signal is from the introduced tracer.

    • Protocol: Collect groundwater samples from the injection point and downstream monitoring wells. Analyze these samples for the target tracer (this compound or SF6) to confirm background levels are at or below the detection limit of the analytical method.

  • Tracer Selection and Concentration Calculation:

    • Causality: The choice between this compound and SF6 will depend on the specific research question, budget, analytical capabilities, and regulatory constraints. The amount of tracer to be injected is calculated based on the expected dilution in the subsurface to ensure detectable concentrations at the monitoring points.

    • Protocol: Based on the objectives and constraints, select the appropriate tracer. Use preliminary site data to estimate groundwater flow velocity and dispersion to calculate the required mass of the tracer.

  • Tracer Preparation and Injection:

    • Causality: Proper preparation of the injection solution is critical for accurate quantification of the injected mass.

    • Protocol for this compound: As this compound is a gas, it is typically dissolved in de-gassed native groundwater in a sealed container to create a concentrated aqueous solution for injection.

    • Protocol for SF6: SF6 is also a gas and is similarly dissolved in de-gassed groundwater. Due to its higher density, care must be taken to ensure it is fully dissolved and homogeneously mixed.

  • Down-gradient Sample Collection:

    • Causality: A systematic sampling schedule is necessary to capture the arrival and passage of the tracer plume at downstream locations.

    • Protocol: Collect samples from monitoring wells at predetermined time intervals. The frequency of sampling will depend on the estimated groundwater velocity.

  • Sample Preservation and Analysis:

    • Causality: Proper sample handling and preservation are essential to prevent the loss of the gaseous tracer before analysis.

    • Protocol: Samples should be collected in airtight vials with zero headspace. They should be stored at a cool temperature and analyzed as soon as possible. This compound is typically analyzed by GC-MS, while SF6 is analyzed by GC-ECD.[2][7]

  • Data Interpretation and Modeling:

    • Causality: The concentration data over time (breakthrough curves) are used to determine key hydrogeological parameters.

    • Protocol: Plot the tracer concentration versus time for each monitoring well. Use this data to calculate groundwater velocity, dispersion, and other transport parameters. This information can then be used to calibrate groundwater flow and transport models.

Conclusion and Future Outlook

The choice between this compound and sulfur hexafluoride as an environmental tracer is not a simple one and involves a trade-off between performance, cost, and environmental impact.

Sulfur hexafluoride remains a highly effective and sensitive tracer with a long history of successful applications. Its primary and significant drawback is its extreme global warming potential, which is leading to increasing regulatory restrictions on its use. For researchers with access to GC-ECD instrumentation and in regions where its use is permissible, it can be a cost-effective option for a wide range of studies.

This compound , on the other hand, represents a more environmentally benign alternative. Its extremely low natural background and similar transport properties to methane make it an excellent choice for specific applications, particularly those involving the study of methane itself. The higher cost and the need for more sophisticated analytical equipment are the main barriers to its wider adoption.

Looking ahead, the scientific community's focus will likely continue to shift towards environmentally sustainable tracer options. While the initial investment in analytical capabilities for this compound may be higher, the long-term benefits of using a tracer with a negligible environmental impact are substantial. As regulations on potent greenhouse gases like SF6 tighten, the demand for and development of alternative tracers like this compound and other isotopically labeled compounds will undoubtedly grow. Ultimately, the responsible conduct of environmental science necessitates a careful consideration of the impacts of our research methods, and the transition to greener tracer technologies is a critical step in this direction.

References

  • Berndt, A., et al. (2014). Guidelines for use of sulphur hexafluoride (SF6) tracer technique to measure enteric methane emissions from ruminants. Global Research Alliance on Agricultural Greenhouse Gases. [Link]

  • Bridger Photonics. (2023). Methane Detection Sensitivity and Probability of Detection. [Link]

  • U.S. Geological Survey. (n.d.). Ground-Water Tracer Test, West Branch Canal Creek, Aberdeen Proving Ground, MD. USGS Publications Warehouse. [Link]

  • Ukrainian Journal of Ecology. (2024). Comparative analysis of gas chromatography detectors for accurate determination of sulfur hexafluoride. [Link]

  • Grainger, C., et al. (2007). Methane Emissions from Dairy Cows Measured Using the Sulfur Hexafluoride (SF6) Tracer and Chamber Techniques. Journal of Dairy Science. [Link]

  • U.S. Geological Survey. (2011). SF6 Ground Water Dating Research. [Link]

  • U.S. Environmental Protection Agency. (2025). Sulfur Hexafluoride (SF6) Basics. [Link]

  • Francis Academic Press. (n.d.). Determination of this compound and ethane-D6 in ethylene-D4 by gas chromatography. [Link]

  • U.S. Environmental Protection Agency. (2025). State and Regional Regulations Related to SF6 Emissions from Electric Transmission and Distribution. [Link]

  • PubMed. (2016). Short communication: Comparison of the GreenFeed system with the sulfur hexafluoride tracer technique for measuring enteric methane emissions from dairy cows. [Link]

  • ResearchGate. (2017). Measurement of SF6 using GC-ECD: A comparative study on the utilization of CO2-N2 mixture and CH4-Ar mixture as a make-up gas. [Link]

  • eScholarship.org. (n.d.). SF6−3He Tracer Release Experiment: A New Method of Determining Longitudinal Dispersion Coefficients in Large Rivers. [Link]

  • Francis Academic Press. (n.d.). Determination of this compound and ethane-D6 in ethylene-D4 by gas chromatography. [Link]

  • Infrared Cameras Inc. (n.d.). ICI Gas DetectIR LW SF6 Gen 2. [Link]

  • California Air Resources Board. (n.d.). Sulfur Hexafluoride from Non-Electric Non-Semiconductor Sources. [Link]

  • Micro-Hybrid Shop. (n.d.). MicroFLOW SF6 .100 Vol.-% for the measurement of sulphur hexafluoride. [Link]

  • AMS Journals. (2020). Comparative Study of Various Methods for Trace SF6 Measurement Using GC-µECD: Demonstration of Lab-Pressure-Based Drift Correction by Preconcentrator. [Link]

  • ScienceLink. (n.d.). Methane Emissions from Dairy Cows Measured Using the Sulfur Hexafluoride (SF6) Tracer and Chamber Techniques. [Link]

  • PubMed. (2001). Dissociation of sulfur hexafluoride tracer gas in the presence of an indoor combustion source. [Link]

  • Elementa. (2017). Natural gas facility methane emissions: measurements by tracer flux ratio in two US natural gas producing basins. [Link]

  • Devlabs ApS. (n.d.). TDL-1200 Methane analyzer: accurate and low cost. [Link]

  • Energy Institute. (2022). measurements by tracer flux ratio in two US natural gas producing basins. [Link]

  • Fluoride Alert. (2013). California: Sulfur hexafluoride regulations and associated requirements. [Link]

  • National Renewable Energy Laboratory. (n.d.). Estimating U.S. Methane Emissions from the Natural Gas Supply Chain. [Link]

  • Chromatography Forum. (2011). Methane detection threshold. [Link]

  • SciSpace. (2017). measurement of sf6 using gc-ecd: a comparative study on the utilization of co2-n2. [Link]

  • PubMed. (2016). Short communication: Comparison of the GreenFeed system with the sulfur hexafluoride tracer technique for measuring enteric methane emissions from dairy cows. [Link]

  • DILO Company, Inc. (2023). How Much Does SF6 Gas Cost?. [Link]

  • Lawrence Livermore National Laboratory. (2014). Recommendations on Model Criteria for Groundwater Sampling, Testing, and Monitoring of Oil and Gas Development in California. [Link]

  • British Geological Survey. (n.d.). Using CFCs and SF6 for groundwater dating and tracing: a review of the practicalities. [Link]

  • ResearchGate. (2017). Does anyone know the environmental regulations governing use of SF6 as a groundwater/surface water tracer in Canada? Or Alberta? Or elsewhere?. [Link]

  • SRI Instruments. (2014). Methane Detection Limits using SRI 8610C FID GC. [Link]

  • U.S. Geological Survey. (2012). Analytical Procedures for SF6. [Link]

  • Utah Policy. (2014). Economic Analysis of Methane Emission Reduction Opportunities in the U.S. Onshore Oil and Natural Gas Industries. [Link]

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The Unseen Workhorse: A Guide to the Accuracy and Precision of Methane-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

For the exacting standards of researchers, scientists, and drug development professionals, the choice of an internal standard is not a matter of convenience but a cornerstone of analytical integrity. In the realm of quantitative analysis, particularly for volatile organic compounds (VOCs) by gas chromatography-mass spectrometry (GC-MS), Methane-d4 (CD₄) has emerged as a robust and reliable internal standard. This guide provides an in-depth technical comparison of this compound's performance, supported by experimental data, to empower you in making informed decisions for your analytical workflows.

The Critical Role of Internal Standards in Quantitative Analysis

In chromatographic analysis, the journey of an analyte from injection to detection is fraught with potential for variability. Fluctuations in injection volume, instrument response, and sample matrix effects can all introduce errors that compromise the accuracy and precision of quantitative results. An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls. By monitoring the ratio of the analyte signal to the IS signal, these variations can be effectively normalized, leading to more reliable and reproducible data.

The ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible, ensuring it experiences similar variations during the analytical process. This is where stable isotope-labeled (SIL) internal standards, such as this compound, offer a distinct advantage.

This compound: The Isotopic Advantage

This compound is an isotopologue of methane where the four hydrogen atoms are replaced by deuterium atoms. This seemingly subtle change has profound implications for its utility as an internal standard, particularly in mass spectrometry.

Key Physicochemical Properties of this compound:

PropertyValue
Chemical FormulaCD₄
Molar Mass20.07 g/mol
Boiling Point-161.5 °C
Isotopic PurityTypically >99 atom % D

The near-identical physicochemical properties of this compound to its native counterpart, methane (CH₄), ensure they co-elute during chromatographic separation and exhibit similar behavior during sample preparation and injection. However, the mass difference of 4 amu allows for clear differentiation by a mass spectrometer, eliminating signal overlap and ensuring accurate quantification. This principle, known as isotope dilution mass spectrometry (IDMS) , is the gold standard for high-accuracy quantitative analysis.[1]

Performance Deep Dive: Accuracy and Precision of this compound

The true measure of an internal standard lies in its performance under rigorous experimental conditions. A study on the determination of deuterated impurities in ethylene-d4 by gas chromatography provides valuable insights into the accuracy and precision of this compound.[2]

Table 1: Performance Characteristics of this compound as an Internal Standard [2]

ParameterThis compound Performance Data
Linearity (R²) > 0.995 (in the range of 0.0020% to 1.00%)
Method Detection Limit (MDL) 0.0003%
Recovery 97.1% - 106.1%
Precision (RSD) 1.95% - 3.73%

These results demonstrate the excellent linearity, low detection limits, high recovery, and good precision achievable with this compound as an internal standard in a validated GC method. The high recovery rates indicate minimal loss during the analytical process, a testament to its stability and suitability for quantitative analysis. The low relative standard deviation (RSD) underscores the high precision of the measurements, instilling confidence in the reproducibility of the results.

This compound vs. Other Internal Standards: A Comparative Analysis

While this compound is an ideal internal standard for the analysis of methane and other very volatile compounds, the choice of an IS is always analyte-dependent. Here, we compare this compound with other commonly used deuterated internal standards for the analysis of volatile organic compounds.

Table 2: Comparison of this compound with Other Deuterated Internal Standards

Internal StandardAnalyte ClassKey AdvantagesPotential Considerations
This compound (CD₄) Very volatile compounds (e.g., methane, ethane)Excellent volatility match for gaseous analytes. Commercially available in high isotopic purity.Limited applicability for less volatile compounds.
Ethane-d6 (C₂D₆) Volatile hydrocarbonsSimilar volatility to many light hydrocarbons.May not be suitable for analytes with significantly different polarities.
Benzene-d6 (C₆D₆) Aromatic hydrocarbonsClosely mimics the behavior of benzene and other aromatics.Potential for chromatographic interference if not adequately separated from the analyte.
Toluene-d8 (C₇D₈) Aromatic hydrocarbonsExcellent surrogate for toluene and related compounds.Higher boiling point than this compound, making it unsuitable for very volatile analytes.
Chloroform-d (CDCl₃) Chlorinated solventsGood choice for the analysis of chloroform and other chlorinated methanes.Potential for isotopic exchange under certain conditions.

The primary advantage of this compound lies in its unparalleled ability to mimic the behavior of methane and other highly volatile analytes. For applications such as environmental monitoring of greenhouse gases or forensic analysis of gaseous substances, this compound is often the superior choice.

Experimental Workflow: Quantitative Analysis of Volatile Compounds using this compound

To illustrate the practical application of this compound, we provide a detailed, step-by-step methodology for the quantitative analysis of a volatile analyte in a gaseous matrix using GC-MS.

Experimental Protocol:
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent or as a certified gas standard.

    • Prepare a series of calibration standards containing known concentrations of the analyte and a constant concentration of this compound.

    • For unknown samples, introduce a known amount of the this compound internal standard into the sample vial.

  • Headspace GC-MS Analysis:

    • Equilibrate the sample vials at a constant temperature to allow the volatile compounds to partition into the headspace.

    • Inject a fixed volume of the headspace gas into the GC-MS system.

    • GC Conditions:

      • Column: Select a column suitable for the separation of volatile compounds (e.g., PLOT column).

      • Oven Temperature Program: Optimize the temperature program to achieve good separation of the analyte and internal standard.

      • Carrier Gas: Use a high-purity carrier gas such as helium or hydrogen.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Select Ion Monitoring (SIM) to monitor characteristic ions for the analyte and this compound (m/z 20 for CD₄⁺).

  • Data Analysis:

    • Integrate the peak areas of the analyte and this compound.

    • Calculate the response factor (RF) for the analyte relative to the internal standard using the calibration standards.

    • Determine the concentration of the analyte in the unknown samples using the calculated response factor and the peak area ratio of the analyte to the internal standard.

Diagram of the Experimental Workflow:

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Prepare Standards & Samples Add_IS Add this compound (IS) Prep->Add_IS Headspace Headspace Incubation Add_IS->Headspace Injection GC Injection & Separation Headspace->Injection Detection MS Detection (SIM) Injection->Detection Integration Peak Integration Detection->Integration Calculation Concentration Calculation Integration->Calculation

Caption: Workflow for quantitative analysis using this compound.

The Causality Behind Experimental Choices

  • Why Headspace Analysis? For volatile compounds in solid or liquid matrices, headspace analysis is preferred as it minimizes matrix effects by introducing only the gaseous phase into the instrument.

  • Why a PLOT Column? Porous Layer Open Tubular (PLOT) columns provide high retention and excellent separation for very volatile compounds like methane.

  • Why SIM Mode? Selected Ion Monitoring (SIM) significantly enhances sensitivity and selectivity by monitoring only the specific ions of interest, which is crucial for trace-level analysis.

A Self-Validating System: Ensuring Trustworthiness

The use of a stable isotope-labeled internal standard like this compound inherently builds trustworthiness into the analytical method. Any sample loss during preparation or injection will affect both the analyte and the internal standard proportionally, leaving their ratio unchanged. This self-correcting mechanism provides a continuous validation of each individual sample analysis.

An Innovative Alternative: In-Situ Generation of Deuterated Methane

A significant practical challenge in using this compound can be the cost and handling of certified gas standards. An innovative and cost-effective alternative is the in-situ generation of deuterated methane within the sample vial. This can be achieved through the reaction of a Grignard reagent (e.g., methylmagnesium chloride) with deuterated water (D₂O).[1] This approach not only reduces costs but also allows for precise control over the amount of internal standard generated.

Diagram of In-Situ Generation of this compound:

InSituGeneration reagents CH₃MgCl (Grignard Reagent) D₂O (Deuterated Water) reaction Reaction in Vial reagents:r1->reaction reagents:r2->reaction products CD₄ (this compound) Mg(OD)Cl reaction->products:p1

Caption: In-situ generation of this compound internal standard.

Conclusion: this compound - A Gold Standard for Volatile Analysis

For researchers and scientists demanding the highest levels of accuracy and precision in the quantitative analysis of volatile compounds, this compound stands as a superior internal standard. Its isotopic relationship with methane provides an unparalleled ability to compensate for analytical variability, leading to highly reliable and defensible data. While the selection of an internal standard is always application-specific, the performance data and experimental workflows presented in this guide unequivocally demonstrate the value of this compound in achieving the highest standards of scientific integrity.

References

  • Varlet, V., Smith, F., & Augsburger, M. (2013). Validation of methane measurement using headspace-GC-MS and quantification by a stable isotope-labeled internal standard generated in situ. Journal of Separation Science, 36(12), 1967-1972. [Link]

  • Francis Academic Press. (2023). Determination of this compound and ethane-D6 in ethylene-D4 by gas chromatography. Academic Journal of Materials & Chemistry, 6(1), 52-58. [Link]

Sources

A Researcher's Guide to Cross-Validation of Methane-d4 Quantification Methods

Author: BenchChem Technical Support Team. Date: February 2026

This document is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the principles, experimental protocols, and comparative performance of these methods. Furthermore, it details a cross-validation approach to ensure data integrity and methodological robustness.

The Critical Need for Accurate Methane-d4 Quantification

Deuterated compounds, such as this compound, are powerful tools in mechanistic studies due to the kinetic isotope effect and their utility as internal standards in mass spectrometry. The substitution of hydrogen with deuterium atoms imparts a mass difference that allows for differentiation from their non-deuterated counterparts, enabling precise tracking and quantification in complex biological and chemical systems. Inaccurate measurement can lead to erroneous interpretations of reaction kinetics, metabolic pathways, and environmental processes. Therefore, the selection and validation of an appropriate analytical method are critical first steps in any study involving this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard in Sensitivity

GC-MS is a powerhouse for the analysis of volatile compounds like this compound, offering exceptional sensitivity and selectivity. The gas chromatograph separates this compound from other components in a sample matrix, and the mass spectrometer provides definitive identification and quantification based on its unique mass-to-charge ratio.

Principle of Operation

In GC-MS, a gaseous sample is injected into a heated inlet, vaporized, and carried by an inert gas (the mobile phase) through a capillary column. The column's stationary phase interacts differently with various components, leading to their separation based on properties like boiling point and polarity. As this compound elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting ions are separated by their mass-to-charge ratio, allowing for highly specific detection.

Experimental Protocol: Headspace GC-MS for this compound Quantification

This protocol outlines a headspace GC-MS method, a common approach for analyzing volatile compounds in liquid or solid matrices.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Headspace Autosampler

  • Gas-tight syringe

  • PLOT (Porous Layer Open Tubular) or thick-film non-polar capillary column (e.g., HP-5MS)[1]

Reagents:

  • This compound standard

  • Internal Standard (IS): A stable isotope-labeled compound with similar physicochemical properties to this compound (e.g., ¹³CH₄). The in-situ generation of a labeled standard is also a viable option to avoid handling gaseous standards.[2]

  • High-purity helium or nitrogen as carrier gas

Procedure:

  • Sample and Standard Preparation:

    • Prepare a series of calibration standards by spiking known amounts of this compound into a matrix mimicking the study samples.

    • Add a fixed concentration of the internal standard to all calibration standards, quality control (QC) samples, and unknown samples.

  • Headspace Incubation:

    • Seal the vials containing the samples and standards.

    • Incubate the vials in the headspace autosampler at a controlled temperature (e.g., 80°C) for a specific duration (e.g., 30 minutes) to allow for the partitioning of this compound into the headspace.

  • GC-MS Analysis:

    • Injection: The autosampler injects a fixed volume of the headspace gas into the GC inlet.

    • GC Separation:

      • Inlet Temperature: 250°C

      • Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, then ramped to 200°C at 10°C/min.

      • Carrier Gas Flow: Constant flow of 1 mL/min.

    • MS Detection:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor the molecular ion of this compound (m/z 20) and the internal standard.

Data Analysis and Performance

Quantification is achieved by creating a calibration curve based on the peak area ratio of this compound to the internal standard versus the concentration of the calibration standards. The concentration of this compound in unknown samples is then determined from this curve.

Performance Characteristics:

  • Linearity: Typically exhibits a wide linear range.

  • Sensitivity: High sensitivity with Limits of Detection (LOD) and Quantification (LOQ) in the low parts-per-million (ppm) or even parts-per-billion (ppb) range.

  • Specificity: Excellent specificity due to the combination of chromatographic separation and mass spectrometric detection.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Primary Ratio Method

qNMR has emerged as a powerful tool for the quantification of compounds without the need for identical reference standards for each analyte. It is considered a primary ratio method of measurement, as the signal intensity is directly proportional to the number of nuclei present in the sample.

Principle of Operation

qNMR relies on the fundamental principle that the integrated area of an NMR signal is directly proportional to the molar concentration of the nuclei giving rise to that signal. By comparing the integral of a known resonance of the analyte (this compound) to that of a certified internal standard of known concentration, the absolute quantity of the analyte can be determined. For this compound, ²H (deuterium) NMR is the technique of choice.

Experimental Protocol: ²H qNMR for this compound Quantification

Instrumentation:

  • High-field NMR Spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe.

Reagents:

  • This compound sample

  • Internal Standard (IS): A deuterated compound with a simple, well-resolved signal that does not overlap with the this compound signal (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide, DMSO-d₆). The internal standard should be of high purity and accurately weighed.

  • Non-deuterated solvent (e.g., chloroform or dimethyl sulfoxide).

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube.

    • Add a precise volume of the non-deuterated solvent to dissolve the sample and standard completely.

  • NMR Data Acquisition:

    • Spectrometer Setup: Tune and match the deuterium probe. Shim the magnetic field to achieve high homogeneity.

    • Acquisition Parameters:

      • Pulse Program: A simple pulse-acquire sequence is typically sufficient.

      • Relaxation Delay (d1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest to ensure full relaxation between scans. This is crucial for accurate quantification.[3]

      • Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for high precision).

      • Acquisition Time (aq): Ensure the acquisition time is long enough to allow the free induction decay (FID) to decay completely.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum carefully.

    • Perform baseline correction to ensure accurate integration.

    • Integrate the characteristic signal of this compound and the signal of the internal standard.

Data Analysis and Performance

The concentration of this compound is calculated using the following equation:

Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

Where:

  • C = Concentration

  • I = Integral value

  • N = Number of nuclei giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

Performance Characteristics:

  • Accuracy and Precision: High accuracy and precision can be achieved with careful optimization of experimental parameters.

  • Non-destructive: The sample can be recovered after analysis.

  • Specificity: Generally good, but can be limited by signal overlap in complex mixtures.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid and Versatile Technique

FTIR spectroscopy is a rapid and non-destructive technique that can be used for the quantification of this compound, particularly in the gas phase. It relies on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

Principle of Operation

This compound, like other molecules, has characteristic vibrational frequencies. When infrared radiation is passed through a sample containing this compound, the molecule absorbs energy at these specific frequencies, resulting in a unique absorption spectrum. According to the Beer-Lambert law, the absorbance at a specific wavenumber is directly proportional to the concentration of the analyte. The C-D stretching and bending vibrations of this compound give rise to strong absorption bands in the mid-infrared region, which can be used for quantification.

Experimental Protocol: Gas-Phase FTIR for this compound Quantification

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Gas cell with a known path length (e.g., 10 cm) and IR-transparent windows (e.g., KBr or ZnSe)

Reagents:

  • This compound standard gas of known concentration

  • High-purity nitrogen or other IR-inactive gas for background collection and dilution

Procedure:

  • Background Spectrum:

    • Fill the gas cell with the IR-inactive gas (e.g., nitrogen) at the same pressure and temperature as the samples will be analyzed.

    • Acquire a background spectrum. This will be subtracted from the sample spectra to remove contributions from the instrument and the background gas.

  • Calibration:

    • Prepare a series of this compound calibration standards of known concentrations by diluting the standard gas with the IR-inactive gas.

    • Introduce each calibration standard into the gas cell and acquire its IR spectrum.

  • Sample Analysis:

    • Introduce the unknown sample into the gas cell and acquire its IR spectrum under the same conditions as the calibration standards.

  • Data Processing:

    • Subtract the background spectrum from the calibration and sample spectra.

    • Identify the characteristic absorption band of this compound. The C-D stretching vibrations are typically found in the 2100-2260 cm⁻¹ region.

    • Measure the absorbance (peak height or area) of this band for each standard and sample.

Data Analysis and Performance

A calibration curve is constructed by plotting the absorbance of the this compound peak versus the concentration of the calibration standards. The concentration of this compound in the unknown sample is then determined from this curve.

Performance Characteristics:

  • Speed: Very rapid analysis, often taking only a few minutes per sample.

  • Versatility: Can be used for both gas and condensed-phase samples.

  • Sensitivity: Generally less sensitive than GC-MS, with detection limits typically in the ppm range.

  • Specificity: Can be limited by overlapping absorption bands from other components in the sample matrix.

Comparative Performance of Quantification Methods

To aid in the selection of the most appropriate method, the following table summarizes the key performance characteristics of GC-MS, qNMR, and FTIR for this compound quantification.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Chromatographic separation followed by mass-based detectionProportionality of NMR signal integral to molar concentrationAbsorption of infrared radiation at characteristic vibrational frequencies
Sensitivity Very High (ppb to low ppm)Moderate (depends on concentration and instrument)Moderate (ppm range)
Specificity Very HighGood (can be limited by signal overlap)Moderate (can be limited by spectral overlap)
Linearity Excellent over a wide rangeExcellentGood over a defined range
Accuracy High (with proper calibration and internal standards)Very High (primary ratio method)Good (dependent on calibration)
Precision HighHighGood
Sample Throughput ModerateLow to ModerateHigh
Cost High (instrumentation and maintenance)Very High (instrumentation and cryogens)Moderate
Destructive? YesNoNo

Cross-Validation: Ensuring Methodological Concordance

Cross-validation is a critical step to ensure that different analytical methods produce comparable and reliable results.[4] This is particularly important when transferring methods between laboratories or when using multiple techniques within a single study. A study comparing FTIR and GC for methane flux measurements found close agreement between the two techniques, with no significant differences in the quantified methane emissions.[5] Another study comparing GC-MS and NMR for the analysis of ¹³C-isotopomers found that while both methods provided reliable data, GC-MS was more sensitive, whereas NMR could provide positional information.[2]

Experimental Design for Cross-Validation

A robust cross-validation study for this compound quantification should involve the following steps:

  • Sample Selection: Prepare a set of at least 10-15 samples with this compound concentrations spanning the expected analytical range. These should include low, medium, and high concentration levels.

  • Independent Analysis: Analyze the same set of samples using each of the validated methods (GC-MS, qNMR, and FTIR). It is crucial that the analyses are performed independently by different analysts, if possible, to minimize bias.

  • Statistical Analysis:

    • Correlation Analysis: Plot the results from one method against another (e.g., GC-MS vs. qNMR) and calculate the correlation coefficient (R²). A value close to 1 indicates a strong linear relationship.

    • Bland-Altman Plot: This plot visualizes the agreement between two quantitative measurements by plotting the difference between the two measurements against their average. It helps to identify any systematic bias or outliers.

    • Paired t-test or ANOVA: Use appropriate statistical tests to determine if there are any statistically significant differences between the mean concentrations obtained from the different methods.

Acceptance Criteria

The acceptance criteria for the cross-validation should be pre-defined. A common approach is that the results from the different methods should not differ by more than a certain percentage (e.g., ±15-20%), and the correlation coefficient should be greater than a specified value (e.g., >0.95).

Workflow and Pathway Visualizations

To further clarify the experimental processes, the following diagrams illustrate the workflows for each quantification method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample/Standard Vial Headspace Vial Sample->Vial IS Internal Standard IS->Vial Incubation Incubation Vial->Incubation Injection Headspace Injection Incubation->Injection GC GC Separation Injection->GC MS MS Detection GC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for this compound quantification using qNMR spectroscopy.

FTIR Quantification Workflow

FTIR_Workflow cluster_prep Preparation & Calibration cluster_analysis Sample Analysis cluster_data Data Processing Background Acquire Background Correction Background Correction Background->Correction Standards Prepare Standards Calibrate Acquire Standard Spectra Standards->Calibrate Calibrate->Correction Sample Introduce Sample Acquisition Acquire Sample Spectrum Sample->Acquisition Acquisition->Correction Absorbance Measure Absorbance Correction->Absorbance Curve Calibration Curve Absorbance->Curve Quantification Quantification Curve->Quantification

Caption: Workflow for this compound quantification using FTIR spectroscopy.

Conclusion and Recommendations

The choice of the optimal method for this compound quantification depends on the specific requirements of the study.

  • GC-MS is the method of choice when high sensitivity and specificity are required, particularly for complex matrices.

  • qNMR is ideal for applications demanding high accuracy and precision and when a non-destructive method is preferred. Its status as a primary ratio method minimizes the need for compound-specific calibration standards.

  • FTIR is well-suited for rapid, real-time gas-phase analysis where high throughput is a priority and the sample matrix is relatively simple.

Ultimately, a thorough understanding of the principles and performance characteristics of each technique, coupled with a rigorous cross-validation approach, will ensure the generation of high-quality, reliable data in any research involving this compound.

References

  • Francis Academic Press. (n.d.). Determination of this compound and ethane-D6 in ethylene-D4 by gas chromatography. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Determination of this compound and ethane-D6 in ethylene-D4 by gas chromatography. Retrieved from [Link]

  • Varlet, V., Smith, F., & Augsburger, M. (2013). Validation of methane measurement using headspace-GC-MS and quantification by a stable isotope-labeled internal standard generated in situ. Journal of Separation Science, 36(12), 1967-72. Retrieved from [Link]

  • Jeffrey, A. M., & Mallakin, A. (2009). A comparison between NMR and GCMS 13C-isotopomer analysis in cardiac metabolism. Magnetic Resonance in Chemistry, 47(S1), S100-S107. Retrieved from [Link]

  • Machacova, K., Vainio, E., Urban, O., & Pihlatie, M. (2022). Fourier transform infrared spectroscopy and interference of volatile organic compounds on measurements of methane (CH4) fluxes at tree stems – a general phenomenon for plant systems?. New Phytologist, 235(1), 35-39. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • University of Waterloo. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • PerkinElmer. (n.d.). Research on Quantitative Analysis Method of Infrared Spectroscopy for Coal Mine Gases. Retrieved from [Link]

  • Global Bioanalysis Consortium. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 938–945. Retrieved from [Link]

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A Guide to Ensuring Accuracy in Inter-laboratory Analysis of Methane-d4

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of methodologies for the analysis of deuterated methane (Methane-d4 or CD4), a critical component in fields ranging from drug development, where it's used as an internal standard, to environmental science for tracing methane sources. We will explore the nuances of ensuring analytical rigor and achieving comparable results across different laboratories. This document is intended for researchers, scientists, and drug development professionals who rely on precise and accurate quantification of this compound.

The Critical Role of Standardized this compound Analysis

This compound is a stable, isotopically labeled form of methane where the four hydrogen atoms are replaced with deuterium.[1] Its chemical properties are nearly identical to methane, making it an excellent internal standard for quantitative analysis by isotope dilution mass spectrometry.[2][3] However, the very nature of its gaseous state and low molecular weight presents unique analytical challenges. Variations in sample handling, instrument calibration, and analytical methods can lead to significant discrepancies in results between laboratories, undermining the reliability of data in multi-site studies or when comparing data from different sources.

An inter-laboratory comparison study on atmospheric methane highlighted that measurement offsets between laboratories can be larger than the measurement reproducibility of a single laboratory.[4] Such discrepancies underscore the necessity for robust, standardized protocols to ensure data harmonization. This guide will delve into the key aspects of a validated analytical workflow, from sample preparation to data analysis, to minimize inter-laboratory variability.

Core Principles of a Robust Analytical Workflow

A self-validating system is essential for trustworthy this compound analysis. This means incorporating checks and balances at each stage of the analytical process to identify and mitigate potential sources of error. The workflow can be broken down into three key stages: Sample and Standard Preparation, Instrumental Analysis, and Data Processing and Quality Control.

cluster_0 Sample & Standard Preparation cluster_1 Instrumental Analysis (GC-MS) cluster_2 Data Processing & Quality Control A Certified Reference Material (CRM) Procurement B Working Standard Preparation A->B Dilution C Sample Collection & Introduction B->C Spiking with Internal Standard D Gas Chromatography Separation C->D E Mass Spectrometry Detection D->E Elution F Peak Integration & Quantification E->F G Statistical Analysis & Validation F->G Verification H Inter-laboratory Comparison G->H Proficiency Testing

Caption: A generalized workflow for this compound analysis, from standard preparation to inter-laboratory validation.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a comprehensive framework for the analysis of this compound. The emphasis is on Gas Chromatography-Mass Spectrometry (GC-MS) due to its high selectivity and sensitivity for this application.

Preparation of Calibration Standards and Quality Controls

The foundation of accurate quantification is a well-characterized set of calibration standards.

Causality: Using a Certified Reference Material (CRM) from a national metrology institute like NIST ensures traceability to a recognized standard.[5][6] This is the first step in minimizing systematic bias between laboratories.

Protocol:

  • Procure a CRM: Obtain a certified standard of this compound in a balance gas (e.g., nitrogen or helium) with a known concentration and uncertainty.

  • Prepare a Stock Standard: If the CRM is highly concentrated, perform a gas-phase dilution using a calibrated gas dilution system to create a stock standard at a concentration suitable for preparing working standards.

  • Prepare Working Calibration Standards: Create a series of at least five working calibration standards by further diluting the stock standard. The concentration range should bracket the expected concentration of this compound in the unknown samples.

  • Prepare Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range from a separately prepared stock standard to ensure the accuracy and precision of the calibration curve.

Sample Introduction and GC-MS Analysis

For gaseous samples like this compound, a reproducible sample introduction method is crucial. Headspace analysis is a common and effective technique.[2][7]

Causality: A heated, gas-tight syringe or a gas sampling valve ensures a consistent volume of sample is introduced into the GC, minimizing variability in the injection process. The choice of a suitable GC column, such as a Porous Layer Open Tubular (PLOT) column, is critical for retaining and separating a highly volatile compound like methane from other gases.[1][8]

Protocol:

  • Sample Introduction: Utilize a headspace autosampler for automated and reproducible injections. If manual injection is necessary, use a heated, gas-tight syringe and ensure a consistent injection volume and speed.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, operated in split mode to avoid overloading the column. A typical split ratio would be 20:1.

    • Injector Temperature: 150 °C.

    • Column: A PLOT column, such as an Agilent J&W GS-GasPro or Restek Rt-Alumina BOND/Na2SO4, is recommended for the separation of light hydrocarbons.[9]

    • Oven Program: An isothermal oven program is often sufficient for methane analysis. A starting temperature of 40°C held for 5 minutes is a good starting point.

    • Carrier Gas: High-purity helium (99.999%) at a constant flow rate (e.g., 1.5 mL/min).

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor the following ions:

      • This compound (CD4): m/z 20 (molecular ion), m/z 18 (fragment ion)

      • Internal Standard (if used, e.g., Methane-13C,d4): m/z 21

    • Dwell Time: 100 ms per ion.

cluster_0 Sample Introduction cluster_1 GC Separation cluster_2 MS Detection A Headspace Vial B Autosampler A->B C GC Inlet B->C D PLOT Column C->D E Oven F Ion Source (EI) D->F G Quadrupole F->G H Detector G->H

Caption: The analytical pathway of this compound within a GC-MS system.

Inter-laboratory Comparison: Achieving Consensus

To assess and improve the comparability of this compound analysis between different laboratories, a proficiency testing (PT) or inter-laboratory comparison study is invaluable.[10] In such a study, a central laboratory prepares and distributes identical, blind samples to participating laboratories.

Hypothetical Inter-laboratory Study Results

The following table presents plausible results from a hypothetical inter-laboratory study on a this compound sample with a target concentration of 50.0 ppm. The data is modeled on typical reproducibility found in inter-laboratory studies of volatile organic compounds, which can have a mean reproducibility of around 4.8 wt% VOC.[11]

LaboratoryAnalytical MethodReported Concentration (ppm)Deviation from Target (%)Z-Score*
Lab AGC-MS with Headspace51.2+2.4%0.52
Lab BGC-MS with Gas Sampling Valve48.5-3.0%-0.65
Lab CGC-FID with Headspace53.8+7.6%1.65
Lab DGC-MS with Headspace50.5+1.0%0.22
Lab EGC-MS with SPME46.1-7.8%-1.70
Mean 50.02
Std. Dev. 2.88
RSD (%) 5.76%

*Z-scores are calculated as (Lab Value - Mean Value) / Standard Deviation. A Z-score between -2 and 2 is generally considered satisfactory.[10]

Interpretation of Results and Corrective Actions

In this hypothetical study, all laboratories achieved a satisfactory Z-score, indicating good agreement. The overall Relative Standard Deviation (RSD) of 5.76% is within the expected range for this type of analysis. However, Labs C and E show the largest deviations.

  • Lab C (GC-FID): The higher result might be due to a co-eluting hydrocarbon that is not resolved from this compound by the FID detector. GC-MS would provide the necessary mass selectivity to avoid this interference.

  • Lab E (SPME): The lower result could be related to the Solid Phase Microextraction (SPME) fiber not reaching equilibrium or competitive adsorption effects in the sample matrix. Optimizing the extraction time and temperature would be a recommended corrective action.

Conclusion and Best Practices

Achieving high-quality, comparable data for this compound analysis across multiple laboratories is attainable through the implementation of a standardized and validated analytical workflow. Key takeaways for ensuring inter-laboratory consistency include:

  • Traceability: Anchor all measurements to a Certified Reference Material.

  • Method Standardization: Adopt a common, detailed analytical protocol, particularly for sample introduction and instrumental parameters.

  • Use of Internal Standards: Employ a suitable isotopically labeled internal standard to correct for variations in sample preparation and instrument response.[12][13]

  • Regular Proficiency Testing: Participate in inter-laboratory comparison studies to independently verify analytical performance and identify areas for improvement.

  • Thorough Documentation: Maintain detailed records of all experimental procedures, calibrations, and quality control checks.

References

  • U.S. Environmental Protection Agency. (n.d.). Interlaboratory study of a test method measuring total volatile organic compound content of consumer products. PubMed. Retrieved from [Link]

  • Varlet, V., Smith, F., & Augsburger, M. (2013). Validation of methane measurement using headspace-GC-MS and quantification by a stable isotope-labeled internal standard generated in situ. Journal of Separation Science, 36(12), 1967-72. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Umezawa, T., et al. (2019). Interlaboratory comparison of δ13C and δD measurements of atmospheric CH4 for combined use of data sets from different laboratories. ResearchGate. Retrieved from [Link]

  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry (GCMS). Retrieved from [Link]

  • Su, Y., et al. (2010). Inter-laboratory comparison study on measuring semi-volatile organic chemicals in standards and air samples. Environmental Pollution, 158(11), 3367-73. Retrieved from [Link]

  • Wang, Y. R., et al. (2007). Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example. Journal of Forensic Sciences, 52(4), 823-31. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]

  • Paragon Scientific. (2023, March 16). Paragon Scientific ASTM D4294 Certified Reference Materials (CRMs). Retrieved from [Link]

  • Chromatography Forum. (2010, July 12). Analysis of volatile/light liquid hydrocarbons. Retrieved from [Link]

  • ResearchGate. (2015, June 23). Can anyone help with the interpretation of GC-MS results of methane analysis?. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Volatile Organic Compounds (VOCs). Retrieved from [Link]

  • Wieling, J. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Journal of Chromatography B, 768(1), 3-17. Retrieved from [Link]

  • Chromatography Forum. (2013, July 2). methane measurment using GC-MS. Retrieved from [Link]

  • ResearchGate. (2013, March 14). Which internal standard? Deuterated or C13 enriched?. Retrieved from [Link]

  • Chromatography Online. (2021, December 14). Looking with Light: Understanding Gas Chromatography, Part I: Gases. Retrieved from [Link]

  • ResearchGate. (2021, May 9). How can I improve separation of light hydrocarbons from natural gas by Gas Chromatography?. Retrieved from [Link]

  • Mass Spectrometry Facility, University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Drawell. (n.d.). 7 Tips For Gas Chromatographs. Retrieved from [Link]

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A Researcher's Guide to the Certification of Methane-d4 Reference Materials: Ensuring Accuracy in Isotopic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals who rely on precise isotopic analysis, the integrity of certified reference materials (CRMs) is paramount. Methane-d4 (CD4), a deuterated isotopologue of methane, serves as a critical internal standard in a multitude of applications, from environmental monitoring to metabolic research. The certification of these materials is not a mere formality but a rigorous process that underpins the validity of experimental data. This guide provides an in-depth comparison of this compound reference materials, delving into the intricacies of their certification and the analytical techniques that ensure their quality.

The Foundation of Trust: Understanding the Certification of this compound

The certification of a this compound reference material is a multi-faceted process designed to provide a high degree of confidence in its stated properties. This process is governed by international standards, with ISO 17034 being the cornerstone for the competence of reference material producers.[1][2][3][4] Accreditation to this standard signifies that a producer has a robust quality management system and the technical competence to produce CRMs with certified values for properties such as chemical purity and isotopic enrichment.[2][4]

A key aspect of certification is establishing metrological traceability , which means linking the certified value of the reference material to a recognized national or international standard through an unbroken chain of comparisons.[1][5][6] This ensures the comparability and consistency of measurements over time and across different laboratories. The Certificate of Analysis (CoA) for a this compound CRM is a critical document that provides the end-user with essential information, including the certified purity, isotopic enrichment, the associated uncertainty of these values, and a statement of metrological traceability.[7]

The certification process for gas CRMs like this compound involves several critical steps to ensure the reliability of the final product. These steps are guided by principles outlined in standards such as ISO Guide 35.[8][9][10]

Key Stages in the Certification of Gas Certified Reference Materials

Certification_Workflow Figure 1: Generalized Certification Workflow for Gas CRMs cluster_Production Material Production cluster_Characterization Characterization & Value Assignment cluster_Validation Validation & Documentation A Raw Material Synthesis & Purification B Gravimetric Preparation of Gas Mixture A->B High-purity components C Purity Analysis (e.g., GC-FID) B->C D Isotopic Enrichment Analysis (e.g., IRMS) B->D E Structural Confirmation (e.g., NMR) B->E H Uncertainty Budget Calculation C->H D->H F Homogeneity Testing I Issuance of Certificate of Analysis F->I G Stability Assessment G->I H->I

Caption: A simplified workflow illustrating the key stages in the production and certification of a gas Certified Reference Material like this compound.

Comparative Analysis of this compound Certified Reference Materials

When selecting a this compound CRM, researchers must critically evaluate the information provided by the producer. The following table provides a comparative overview of key specifications for this compound from prominent suppliers. It is important to note that while some suppliers provide detailed Certificates of Analysis with comprehensive uncertainty budgets, others may offer less detailed specifications.

ProducerProduct NumberCertified Chemical Purity (%)Certified Isotopic Enrichment (atom % D)UncertaintyAccreditation
Sigma-Aldrich ()99% (CP)[11]99 atom % D[11]Not explicitly stated on product pageISO 9001
Cambridge Isotope Laboratories, Inc. DLM-144>9999Not explicitly stated on product pageISO 9001, ISO/IEC 17025, ISO 17034
Nippon Gases VariesVaries based on gradeVaries based on gradeProvided on CoAISO 17034, ISO/IEC 17025[12]
EffecTech Varies34 to 100 (% mol/mol)[13]Not specifiedProvided on CoAISO 17034, ISO 17025[13]

Note: The information in this table is based on publicly available data and may not reflect the full specifications provided on a lot-specific Certificate of Analysis. "CP" denotes chemically pure. Users should always refer to the CoA for the most accurate and complete information.

The Analytical Arsenal: Techniques for this compound Certification

The certification of this compound relies on a suite of sophisticated analytical techniques to determine its chemical purity, isotopic enrichment, and structural integrity.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Assessment

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a cornerstone technique for assessing the chemical purity of this compound and quantifying any volatile impurities.[14][15][16][17] The principle of this method is the separation of components in a gas mixture based on their differential partitioning between a stationary phase in a column and a mobile gas phase. The FID then combusts the eluting compounds in a hydrogen-air flame, generating ions that produce a measurable electrical current proportional to the mass of carbon atoms.

GC_FID_Workflow Figure 2: Workflow for Purity Analysis by GC-FID cluster_Sample Sample Introduction cluster_GC Gas Chromatograph cluster_Detector Flame Ionization Detector cluster_Data Data Analysis A This compound Gas Sample B Injector Port A->B C GC Column (e.g., Porous Layer Open Tubular) B->C D Oven (Temperature Programmed) E H2/Air Flame C->E Separated Components F Ion Collection & Signal Amplification E->F G Chromatogram F->G H Peak Integration & Quantification G->H Peak Areas

Caption: A schematic representation of the Gas Chromatography-Flame Ionization Detection (GC-FID) workflow for the purity analysis of this compound.

Experimental Protocol: Quantitative Purity Assessment of this compound by GC-FID

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector and a gas sampling valve.

  • Column: A suitable column for separating light hydrocarbons, such as a porous layer open-tubular (PLOT) column (e.g., Alumina or Porapak Q).[17]

  • Carrier Gas: High-purity helium or nitrogen.

  • Sample Introduction: The this compound gas sample is introduced into the GC system via a gas-tight syringe or a gas sampling loop.

  • GC Conditions:

    • Injector Temperature: Typically set around 150 °C.

    • Oven Temperature Program: An initial temperature of around 40-50 °C held for a few minutes, followed by a temperature ramp to around 200 °C to elute any less volatile impurities.

    • Detector Temperature: Typically set around 250 °C.

  • Data Acquisition: The detector response is recorded as a chromatogram.

  • Quantification: The area of each impurity peak is integrated and compared to the area of the this compound peak. The purity is calculated as the percentage of the this compound peak area relative to the total area of all peaks. For accurate quantification, response factors for potential impurities should be determined using certified standards.

Isotope Ratio Mass Spectrometry (IRMS) for Isotopic Enrichment

Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for determining the isotopic enrichment of this compound.[18][19][20] This technique measures the ratio of different isotopes of an element with very high precision. For this compound, the abundance of deuterium (²H or D) relative to protium (¹H) is determined.

In a typical IRMS workflow for methane analysis, the sample is first purified and then combusted to CO2 and H2O, or pyrolyzed to H2. The resulting gas is then introduced into the mass spectrometer, where it is ionized. The ions are accelerated and separated based on their mass-to-charge ratio in a magnetic field. Sensitive detectors then measure the ion currents for the different isotopic species.

IRMS_Workflow Figure 3: Isotopic Enrichment Analysis by IRMS cluster_Prep Sample Preparation cluster_MS Mass Spectrometer cluster_Analysis Data Analysis A This compound Sample B Purification (GC) A->B C Combustion to CO2 & H2O or Pyrolysis to H2 B->C D Ion Source C->D Analyte Gas E Magnetic Sector (Mass Analyzer) D->E F Detector Array (Faraday Cups) E->F G Isotope Ratio Calculation F->G H Comparison to Reference Standard G->H

Caption: A simplified diagram of the Isotope Ratio Mass Spectrometry (IRMS) process for determining the isotopic enrichment of this compound.

Experimental Protocol: Isotopic Enrichment of this compound by IRMS

  • Instrumentation: A continuous-flow isotope ratio mass spectrometer (CF-IRMS) coupled to a gas chromatograph for sample purification.[19]

  • Sample Preparation: The this compound sample is injected into the GC to separate it from any potential interfering gases.

  • Conversion: The purified this compound is either combusted in a furnace with a copper oxide catalyst to produce CO2 and H2O, or pyrolyzed in a high-temperature ceramic tube to produce H2 gas. For deuterium analysis, the water is subsequently reduced to H2 gas over hot chromium or zinc.

  • Introduction to IRMS: The resulting H2 gas is introduced into the ion source of the mass spectrometer in a continuous flow of helium.

  • Mass Analysis: The ions are accelerated and separated by their mass-to-charge ratio. For hydrogen isotopes, the ion beams of m/z 2 (H2) and 3 (HD) are simultaneously measured.

  • Data Analysis: The ratio of the ion currents (HD/H2) is used to calculate the δD value, which is then converted to atom percent deuterium. The measurements are calibrated against international standards such as Vienna Standard Mean Ocean Water (VSMOW).

Deuterium Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While IRMS provides the precise isotopic enrichment, Deuterium (²H) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the isotopic labeling pattern and ensuring the structural integrity of the this compound molecule.[21][22][23][24] NMR spectroscopy exploits the magnetic properties of atomic nuclei. In a strong magnetic field, deuterons will absorb and re-emit electromagnetic radiation at a characteristic frequency. The chemical environment of the deuterium nucleus influences this frequency, providing information about the molecule's structure. For this compound, a single peak is expected in the ²H NMR spectrum, confirming that all four hydrogen atoms have been substituted with deuterium.

Experimental Protocol: Deuterium NMR of Gaseous this compound

  • Instrumentation: A high-field NMR spectrometer equipped with a probe capable of detecting the deuterium frequency.

  • Sample Preparation: A specialized NMR tube designed for gaseous samples is filled with the this compound gas to an appropriate pressure. A deuterated solvent is typically not necessary for a pure gas sample, but a lock solvent may be used in an outer tube for field frequency stabilization.

  • Data Acquisition: A simple one-pulse ²H NMR experiment is performed. Key parameters to optimize include the pulse width, acquisition time, and relaxation delay.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum.

  • Spectral Analysis: The chemical shift of the observed peak is compared to literature values for this compound. The presence of a single sharp resonance confirms the high isotopic purity and structural integrity of the CD4 molecule. Any additional peaks would indicate the presence of partially deuterated methane species or other deuterium-containing impurities.

Conclusion: The Assurance of Quality in Isotopic Analysis

The certification of this compound reference materials is a meticulous process that provides the foundation for accurate and reproducible scientific research. By understanding the principles of certification, the significance of metrological traceability, and the analytical techniques employed, researchers can make informed decisions when selecting a CRM. A thorough evaluation of the Certificate of Analysis, including the certified values, their uncertainties, and the methods used to obtain them, is crucial. Ultimately, the use of well-characterized and properly certified this compound is an indispensable component of good laboratory practice, ensuring the integrity and validity of experimental results in a wide range of scientific disciplines.

References

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A Senior Application Scientist's Guide to Mass Analyzer Performance for Methane-d4 Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of stable isotope analysis, the quantification of deuterated compounds is paramount for a multitude of applications, from metabolic studies to environmental tracing. Methane-d4 (CD4), a simple yet crucial molecule, often serves as an internal standard or a tracer in these complex biological and chemical systems. The choice of mass analyzer for its detection and quantification is a critical decision that directly impacts data quality, sensitivity, and experimental outcomes. This guide provides an in-depth comparison of the performance of different mass analyzers for this compound, grounded in both theoretical principles and practical, field-proven insights.

The Analytical Challenge: this compound

This compound, with a monoisotopic mass of approximately 20.056 Da, presents a unique analytical challenge. Its low mass requires a mass spectrometer capable of operating effectively in the low mass-to-charge (m/z) range. Furthermore, potential isobaric interferences, such as doubly charged argon ions (⁴⁰Ar²⁺ at m/z 20) from carrier gases or atmospheric leaks, necessitate sufficient mass resolution for accurate quantification. The ideal mass analyzer should offer a combination of sensitivity, selectivity, and a wide dynamic range to accommodate varying concentrations of this compound in diverse sample matrices.

Principles of Mass Analysis: A Brief Overview

Mass analyzers are the core of a mass spectrometer, responsible for separating ions based on their mass-to-charge ratio. The choice of analyzer dictates the instrument's performance characteristics. In this guide, we will compare four principal types of mass analyzers commonly employed for small molecule analysis: Quadrupole, Time-of-Flight (TOF), Orbitrap, and Magnetic Sector.

Comparative Performance Analysis

The selection of a mass analyzer for this compound analysis is a trade-off between various performance parameters. The following sections delve into a detailed comparison of Quadrupole, Time-of-Flight, Orbitrap, and Magnetic Sector analyzers for this specific application.

Quadrupole Mass Analyzers: The Workhorse for Targeted Quantification

Quadrupole mass analyzers are mass filters that use oscillating electrical fields to selectively pass ions of a specific m/z.[1] They are renowned for their robustness, ease of use, and cost-effectiveness, making them a staple in many analytical laboratories.

  • Sensitivity and Selectivity: For targeted analysis of this compound, a quadrupole instrument, particularly a triple quadrupole (QqQ) mass spectrometer, offers excellent sensitivity and selectivity when operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.[2] In SIM mode, the quadrupole is set to transmit only the m/z of the this compound molecular ion, significantly improving the signal-to-noise ratio by filtering out other ions.

  • Resolution: Standard quadrupole analyzers typically offer unit mass resolution. This is generally sufficient to separate this compound (m/z 20) from common background ions like water (H₂O⁺ at m/z 18) and nitrogen (N₂⁺ at m/z 28). However, resolving it from potential isobaric interferences like doubly charged argon requires higher resolution.

  • Dynamic Range: Quadrupole instruments generally provide a good dynamic range, typically spanning 3-4 orders of magnitude, which is suitable for many quantitative applications.

  • Causality in Experimental Choice: The choice of a quadrupole analyzer is often driven by the need for high-throughput, routine quantitative analysis where the target analyte is well-defined. The simplicity of operation and lower maintenance requirements make it an attractive option for quality control and other regulated environments.

Time-of-Flight (TOF) Mass Analyzers: Speed and Full-Spectrum Sensitivity

Time-of-Flight (TOF) mass analyzers separate ions based on the time it takes for them to travel a fixed distance to the detector. Lighter ions travel faster and arrive earlier than heavier ions.

  • Sensitivity and Speed: A key advantage of TOF analyzers is their high data acquisition speed, allowing for the rapid analysis of transient signals, such as those from fast gas chromatography (GC) separations. They acquire full-spectrum data with high sensitivity, which is beneficial for both targeted and untargeted analysis.

  • Resolution and Mass Accuracy: Modern TOF instruments offer high mass resolution (typically >10,000 FWHM) and excellent mass accuracy (<5 ppm). This level of resolution is capable of resolving the this compound ion from many potential interferences.

  • Dynamic Range: TOF analyzers boast a wide dynamic range, often exceeding that of quadrupoles, making them suitable for samples with large variations in analyte concentration.

  • Causality in Experimental Choice: Researchers opt for TOF-based systems when a comprehensive, untargeted screening of the sample is required in addition to the quantification of this compound. The ability to retrospectively analyze the full-spectrum data for other compounds of interest is a significant advantage in discovery-based research.

Orbitrap Mass Analyzers: The Pinnacle of High Resolution

The Orbitrap mass analyzer is a high-resolution mass spectrometer that traps ions in an electrostatic field and measures their oscillation frequencies, which are inversely proportional to the square root of their m/z.

  • Unparalleled Resolution and Mass Accuracy: Orbitrap instruments provide market-leading resolving power (up to 280,000 FWHM) and sub-ppm mass accuracy.[3] This exceptional resolution allows for the unambiguous identification of this compound and the confident separation from even the most challenging isobaric interferences.[2]

  • Sensitivity and Selectivity: While traditionally viewed as less sensitive than triple quadrupoles for targeted quantification, recent advancements in Orbitrap technology have significantly closed this gap.[3] The high resolution inherently provides a high degree of selectivity, reducing the need for tandem mass spectrometry in some cases.

  • Dynamic Range: Orbitrap analyzers offer a wide dynamic range, comparable to or exceeding that of TOF instruments.

  • Causality in Experimental Choice: The Orbitrap is the analyzer of choice when the utmost confidence in compound identification is required, especially in complex matrices where isobaric interferences are a major concern. Its superior resolution is invaluable in research applications where precise isotopic analysis is critical.

Magnetic Sector Mass Analyzers: The Gold Standard for Isotope Ratio Analysis

Magnetic sector mass analyzers use a magnetic field to deflect ions into circular paths, with the radius of the path being dependent on the ion's m/z, momentum, and the magnetic field strength.

  • Exceptional Precision and Accuracy for Isotope Ratios: Isotope Ratio Mass Spectrometry (IRMS) instruments, which traditionally use magnetic sector analyzers, are the gold standard for high-precision isotope ratio measurements.[4] They can achieve precisions in the per mil (‰) range.

  • High Resolution: High-resolution magnetic sector instruments can achieve resolving powers exceeding 50,000, allowing for the complete separation of isobaric interferences.[5]

  • Sensitivity and Dynamic Range: These instruments are highly sensitive and have a very wide dynamic range.

  • Causality in Experimental Choice: For applications that require the precise determination of the isotopic enrichment of this compound, such as in tracer studies, a magnetic sector-based IRMS is the unparalleled choice. The focus of these instruments is on achieving the highest possible precision for isotope ratio measurements, rather than general-purpose qualitative or quantitative analysis.

Quantitative Data Summary

Mass AnalyzerTypical Resolution (FWHM)Mass AccuracySensitivity (for Targeted Analysis)Dynamic RangeKey Advantage for this compound Analysis
Quadrupole Unit (~0.7 Da)LowExcellent (in SIM/MRM)Good (3-4 orders)Cost-effective, robust, high-throughput targeted quantification.
Time-of-Flight (TOF) 10,000 - 40,000< 5 ppmVery GoodExcellent (4-5 orders)Fast data acquisition, full-spectrum sensitivity for untargeted analysis.
Orbitrap 70,000 - 280,000< 1 ppmExcellentExcellent (4-5 orders)Unmatched resolution for interference-free analysis and high-confidence identification.
Magnetic Sector (IRMS) > 50,000 (High Res)HighExceptionalExcellentHighest precision for isotope ratio measurements.

Experimental Protocols

The following are generalized, step-by-step methodologies for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with different mass analyzers. The specific parameters will need to be optimized for your particular instrument and application.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Gaseous or Headspace Sample GC Gas Chromatography Separation Sample->GC Standard This compound Standard Preparation Calibration Calibration Curve Generation Standard->Calibration Quantification Quantification Calibration->Quantification Ionization Electron Ionization (EI) GC->Ionization MassAnalysis Mass Analysis (Quad, TOF, Orbitrap, or Magnetic Sector) Ionization->MassAnalysis Detection Ion Detection MassAnalysis->Detection PeakIntegration Peak Integration Detection->PeakIntegration PeakIntegration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of this compound by GC-MS.

Sample Preparation
  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) or as a certified gas standard.

  • Calibration Standards: Create a series of calibration standards by serially diluting the stock solution or by using a gas dilution system to cover the expected concentration range of this compound in the samples.

  • Sample Collection: For gaseous samples, use gas-tight syringes or sample loops. For liquid or solid samples, use headspace vials and allow for equilibration to transfer the volatile this compound into the headspace.

GC-MS Method
  • Gas Chromatograph (GC) Conditions:

    • Column: Use a column suitable for volatile compound analysis, such as a PLOT (Porous Layer Open Tubular) column (e.g., Al₂O₃ PLOT) or a low-polarity capillary column (e.g., DB-1).[6]

    • Injection: Use a gas sampling valve or a gas-tight syringe for injection.

    • Oven Program: An isothermal or a slow temperature ramp program is typically used. For example, hold at 40°C for 2 minutes, then ramp to 150°C at 10°C/min.[7]

    • Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1-2 mL/min).

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is standard for the analysis of small molecules like methane.

    • Mass Analyzer Specific Settings:

      • Quadrupole:

        • Scan Mode: For qualitative analysis, scan a mass range of m/z 10-50.

        • SIM Mode: For quantitative analysis, monitor the molecular ion of this compound at m/z 20. Dwell time should be optimized for chromatographic peak shape (e.g., 100 ms).

      • Time-of-Flight (TOF):

        • Acquisition Rate: Set a high acquisition rate (e.g., 10-20 spectra/s) to accurately profile the GC peak.

        • Mass Range: Acquire data over a wide mass range (e.g., m/z 10-300) to enable retrospective data analysis.

      • Orbitrap:

        • Resolution: Select a resolution setting appropriate for the analytical needs (e.g., 70,000 FWHM). Higher resolution will increase scan time.

        • Acquisition Mode: Use full scan mode for comprehensive analysis.

      • Magnetic Sector (IRMS):

        • Data Acquisition: Set up the collector array to simultaneously measure the ion beams of the different isotopologues of methane.

Data Analysis
  • Peak Integration: Integrate the chromatographic peak corresponding to this compound.

  • Calibration Curve: Generate a calibration curve by plotting the peak area of this compound against its concentration for the calibration standards.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Logical Relationships in Mass Analyzer Selection

The decision-making process for selecting a mass analyzer is a balance of analytical requirements, budget, and the intended application.

MassAnalyzerSelection cluster_req Analytical Requirements cluster_analyzer Mass Analyzer Choice Req High Throughput Targeted Quant Quad Quadrupole Req->Quad Cost-effective, robust Req2 Untargeted Screening & Quant TOF Time-of-Flight Req2->TOF Speed, full-spectrum Req3 High Confidence Identification Orbitrap Orbitrap Req3->Orbitrap Highest resolution Req4 High Precision Isotope Ratio MagSector Magnetic Sector Req4->MagSector Precision

Caption: Decision tree for selecting a mass analyzer based on analytical needs.

Conclusion and Recommendations

There is no single "best" mass analyzer for all applications involving this compound. The optimal choice is contingent upon the specific goals of the experiment.

  • For routine, high-throughput quantitative analysis where cost and ease of use are major considerations, a quadrupole mass spectrometer, particularly a triple quadrupole, is an excellent and reliable choice.

  • For discovery-oriented research that requires both the quantification of this compound and the simultaneous screening for other unknown compounds, a Time-of-Flight (TOF) mass spectrometer offers the ideal combination of speed, sensitivity, and full-spectrum acquisition.

  • When unambiguous identification and the highest degree of confidence in quantification are paramount, especially in the presence of complex matrices and potential isobaric interferences, an Orbitrap mass spectrometer is the superior option due to its exceptional resolving power.

  • For applications demanding the highest precision in isotope ratio measurements , such as in metabolic flux analysis or environmental tracing studies, a magnetic sector -based Isotope Ratio Mass Spectrometer (IRMS) remains the undisputed gold standard.

By carefully considering the interplay between the analytical requirements of your this compound experiments and the inherent performance characteristics of each mass analyzer, you can make an informed decision that will ensure the generation of high-quality, reliable, and impactful data.

References

  • Restek Corporation. (n.d.). Comparing the Capabilities of Time-of-Flight and Quadrupole Mass Spectrometers. Retrieved from [Link]

  • Varlet, V., Smith, F., & Augsburger, M. (2013). Validation of methane measurement using headspace-GC-MS and quantification by a stable isotope-labeled internal standard generated in situ. Journal of separation science, 36(12), 1967–1972. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Determination of this compound and ethane-D6 in ethylene-D4 by gas chromatography. Retrieved from [Link]

  • Keppler, F., et al. (2010). Measurements of 13C/12C methane from anaerobic digesters: comparison of optical spectrometry with continuous-flow isotope ratio mass spectrometry. Analytical and Bioanalytical Chemistry, 396(5), 1805-1811. Retrieved from [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

  • Chromatography Forum. (2013, July 2). methane measurment using GC-MS. Retrieved from [Link]

  • Viswanath, V. (2015, June 23). Can anyone help with the interpretation of GC-MS results of methane analysis? ResearchGate. Retrieved from [Link]

  • Pierreux, S. (2015, December 11). How can I reliably determine CH4 concentrations from subsurface gas samples using GC-MS without interference by other compounds? ResearchGate. Retrieved from [Link]

  • Ono, S., et al. (2014). Measurement of a Doubly Substituted Methane Isotopologue, 13CH3D, by Tunable Infrared Laser Direct Absorption Spectroscopy. Analytical Chemistry, 86(13), 6487–6494. Retrieved from [Link]

  • Dasgupta, B., et al. (2025). Harmonisation of methane isotope ratio measurements from different laboratories using atmospheric samples. Atmospheric Measurement Techniques. Retrieved from [Link]

  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1951). Mass spectra of the deuteromethanes. Journal of Research of the National Bureau of Standards, 47(4), 238. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Fundamental Guide to - Liquid Chromatography Mass Spectrometry (LCMS). Retrieved from [Link]

  • ResearchGate. (2018, October 28). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? Retrieved from [Link]

  • SciSpace. (n.d.). Basics of mass spectrometry. Retrieved from [Link]

  • Keppler, F., et al. (2010). Measurements of 13C/12C methane from anaerobic digesters: comparison of optical spectrometry with continuous-flow isotope ratio mass spectrometry. PubMed. Retrieved from [Link]

  • Utrecht University. (2025, January 8). Rapid High-Sensitivity Analysis of Methane Clumped Isotopes (Δ13CH3D and Δ12CH2D2) Using Mid-Infrared Laser Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Rotational spectra of methane and deuterated methane in helium. Retrieved from [Link]

  • ACD/Labs. (2023, February 9). A Beginner's Guide to Mass Spectrometry. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Basics of LC/MS. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Methane-d4 in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quintessential Internal Standard in Complex Bioanalysis

Methane-d4 (CD4), a deuterated isotopologue of methane, holds a critical role in modern analytical science, primarily as an internal standard for the quantification of methane and other volatile organic compounds (VOCs). Its utility stems from its chemical near-identity to methane (CH4), ensuring it behaves similarly during sample extraction and analysis, yet its mass difference allows for distinct detection by mass spectrometry. This property is indispensable when analyzing complex biological and environmental matrices such as blood plasma, soil, or breath, where matrix effects can significantly impede accurate quantification.

The core challenge lies in the analyte's nature: methane is a gas at standard conditions, exhibiting high volatility and low concentration levels in most samples. Complex matrices introduce a host of interfering compounds and physical properties that can affect the partitioning of methane from the sample into the analytical instrument. Therefore, a robust, validated analytical method is not just a regulatory requirement but a scientific necessity to ensure data integrity. This guide provides an in-depth comparison of analytical methodologies and a framework for their validation, grounded in regulatory principles and field-proven expertise.

The Analytical Challenge: Volatility and Matrix Interference

The primary obstacle in this compound analysis is efficiently and reproducibly extracting a highly volatile, low-concentration analyte from a complex, often non-volatile, matrix.

  • Volatility & Analyte Loss: Methane's high vapor pressure means that sample collection, storage, and preparation must be meticulously controlled to prevent analyte loss. Improperly sealed vials or excessive agitation can lead to significant negative bias in results.

  • Matrix Effects: In matrices like plasma, proteins and lipids can bind to the analyte or interfere with its release into the gas phase (headspace). In soil samples, organic matter and mineral content can create active sites that adsorb methane, hindering its extraction.

  • Low Concentrations: Endogenous or administered methane is often present at trace levels (ppm or ppb), demanding highly sensitive analytical techniques to achieve the required limits of quantification.

The choice of analytical technique must directly address these challenges. For volatile analytes in complex matrices, Headspace Gas Chromatography (HS-GC) is the unequivocal gold standard. This technique analyzes the vapor phase above the sample, effectively separating the volatile analytes from the non-volatile matrix components, thus minimizing contamination of the GC system and reducing complex sample preparation.[1]

Comparative Analysis of Sample Preparation: Headspace Techniques

The efficiency of HS-GC is fundamentally dependent on the sample introduction method. The two primary approaches are Static and Dynamic Headspace analysis.

Static Headspace (SHS)

In SHS, the sample is sealed in a vial and heated to allow volatile compounds to equilibrate between the sample and the gas phase (headspace).[1][2] A portion of this equilibrated headspace is then injected into the GC.

  • Causality: The principle relies on Henry's Law, where the concentration of the analyte in the gas phase is proportional to its concentration in the sample at a constant temperature. It is a simple, robust, and highly reproducible method for analytes with sufficient volatility.

Dynamic Headspace (Purge and Trap)

Dynamic headspace, commonly known as Purge and Trap, involves bubbling an inert gas through the sample.[3] This gas strips the volatile compounds from the matrix and carries them to an adsorbent trap, where they are concentrated. The trap is then rapidly heated to desorb the analytes into the GC system.[3][4][5]

  • Causality: This technique does not rely on reaching equilibrium.[2] By continuously purging the sample, it facilitates a more exhaustive extraction of volatiles, especially those with lower vapor pressures or stronger matrix associations. The trapping step significantly enhances sensitivity by concentrating the analytes from a larger sample volume.

Table 1: Comparison of Headspace Sampling Techniques

FeatureStatic Headspace (SHS)Dynamic Headspace (Purge and Trap)
Principle Equilibrium-based sampling of the gas phase.[2]Exhaustive extraction by purging gas, followed by concentration on an adsorbent trap.[2][4]
Sensitivity Lower; suitable for ppm to high ppb levels.Higher; ideal for trace-level (low ppb to ppt) analysis.[1]
Complexity Simple, robust, and requires less method development.[2]More complex, with more parameters to optimize (purge flow, time, trap materials).
Matrix Effects More susceptible to matrix effects that alter vapor pressure.Less susceptible to matrix effects as it's an exhaustive extraction.[5]
Best For Routine QC, high-throughput screening, samples with higher analyte concentrations.Environmental monitoring, clinical research requiring ultra-low detection limits.[1]

Comparative Analysis of Detection Systems

Following chromatographic separation, the choice of detector is critical for achieving the required sensitivity and specificity for this compound.

Flame Ionization Detector (FID)

An FID is a common, robust detector for organic compounds. It pyrolyzes the analytes in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon entering the detector.

  • Causality: While sensitive to hydrocarbons, the FID cannot differentiate between isotopes. It would detect both methane and this compound as a single peak unless they are chromatographically separated (which is challenging). Therefore, its use is limited to applications where this compound is the sole analyte of interest or as a general hydrocarbon detector.

Mass Spectrometry (MS)

A Mass Spectrometer is the preferred detector for this compound analysis. It ionizes the analyte and separates the ions based on their mass-to-charge ratio (m/z).

  • Causality: MS provides unparalleled specificity. It can easily distinguish methane (CH4, m/z ~16) from this compound (CD4, m/z ~20), making it essential when using CD4 as an internal standard for CH4 quantification.[6] This specificity eliminates interference from other co-eluting compounds, a common issue in complex matrices. Headspace-GC-MS is a validated and precise method for measuring methane concentrations in various sample types.[6][7]

Table 2: Comparison of Detection Systems for this compound

FeatureFlame Ionization Detector (FID)Mass Spectrometry (MS)
Specificity Low; responds to most carbon-containing compounds. Cannot distinguish isotopes.High; distinguishes compounds based on mass-to-charge ratio. Essential for isotope analysis.[6]
Sensitivity High (pg level).Very High (fg to ag level), especially with Selected Ion Monitoring (SIM).
Cost Lower initial and operational cost.Higher initial and operational cost.
Robustness Very robust and easy to maintain.More complex, requires vacuum systems and more maintenance.
Best For Analysis of this compound in a simple, known matrix without native methane.Quantification of methane using this compound as an internal standard in any matrix.[6]

Core Principles of Method Validation: A Regulatory Perspective

A bioanalytical method must be validated to demonstrate its suitability for its intended purpose.[8] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published guidelines that provide a framework for this process.[9][10][11] The International Council for Harmonisation (ICH) M10 guideline is now the globally accepted standard.[12]

A full validation for a chromatographic method should include selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, carry-over, dilution integrity, and stability.[13]

Key Validation Parameters:

  • Selectivity & Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. For HS-GC-MS, this is demonstrated by analyzing blank matrix samples from multiple sources to ensure no interfering peaks are present at the retention time and m/z of this compound.

  • Calibration Curve & Linearity: The relationship between the instrument response and the known concentration of the analyte. A calibration curve should be prepared in the same biological matrix as the samples. For this compound, a linear range covering the expected concentrations is typical, with a correlation coefficient (R²) of >0.995 being a common acceptance criterion.[14]

  • Accuracy & Precision: Accuracy measures the closeness of the determined value to the nominal concentration, while precision measures the closeness of repeated measurements.[15] These are assessed using Quality Control (QC) samples at multiple concentration levels (Low, Medium, High).

    • Acceptance Criteria (EMA/ICH): The mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). The precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at LLOQ).[15]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[15]

  • Matrix Effect: The influence of co-eluting, non-analyte compounds from the matrix on the ionization of the target analyte. This is a critical parameter in MS-based methods and is assessed by comparing the response of the analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a pure solution.

  • Stability: The stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended temperature.

Experimental Protocols & Workflows

Diagram: General Workflow for this compound Analysis

The following diagram illustrates the end-to-end process for validating the analysis of this compound in a complex matrix like human plasma.

G cluster_prep Phase 1: Sample & Standard Preparation cluster_analysis Phase 2: HS-GC-MS Analysis cluster_validation Phase 3: Data Processing & Validation P1 Prepare Calibration Standards & QC Samples in Blank Plasma P2 Aliquot 0.5 mL of Sample, Standard, or QC into 20 mL Headspace Vial P1->P2 P3 Spike with Internal Standard (e.g., Propane-d8 if CD4 is analyte) P2->P3 P4 Immediately Crimp-Seal Vial P3->P4 A1 Incubate Vial (e.g., 80°C for 15 min) P4->A1 A2 Pressurize Vial & Inject Headspace Aliquot (1 mL) A1->A2 A3 GC Separation (e.g., PLOT Column) A2->A3 A4 MS Detection (SIM Mode: m/z 20 for CD4) A3->A4 V1 Integrate Peak Areas (Analyte & IS) A4->V1 V2 Generate Calibration Curve (Linear Regression, 1/x² weighting) V1->V2 V3 Calculate Concentrations of QCs and Samples V2->V3 V4 Assess Validation Parameters (Accuracy, Precision, Linearity, etc.) V3->V4

Caption: HS-GC-MS workflow for this compound quantification.

Step-by-Step Protocol: Validation of this compound in Human Plasma via SHS-GC-MS

This protocol outlines a self-validating system for determining accuracy and precision.

  • Preparation of Standards and QCs:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Create a series of working standard solutions.

    • Spike blank, pooled human plasma with the working solutions to create calibration standards (e.g., 8 levels) and QC samples (LLOQ, Low, Medium, High). This step is critical as standards and QCs must be prepared in the same matrix as the unknown samples to be authentic.

  • Sample Preparation:

    • For each standard, QC, or unknown sample, aliquot 0.5 mL of plasma into a 20 mL glass headspace vial.

    • Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap. The immediacy of this step prevents the loss of the volatile analyte.

  • HS-GC-MS System Suitability:

    • Before starting the validation run, inject a mid-level QC sample five times.

    • The CV of the peak area ratio (this compound/Internal Standard) must be <15% to confirm the system is performing adequately. This is a self-validating check; if the system fails, the run is aborted.

  • Analytical Run Execution:

    • Place the vials in the autosampler tray.

    • The run sequence should consist of a blank, the calibration curve, QC samples, and the study samples, bracketed by additional QCs.

    • HS Parameters: Incubate vials at 80°C for 15 minutes to ensure equilibrium is reached.

    • GC Parameters: Use a Porous Layer Open Tubular (PLOT) column suitable for light gas separation (e.g., HP-PLOT Q or Molsieve 5A).[16]

    • MS Parameters: Operate in Selected Ion Monitoring (SIM) mode, monitoring m/z 20 for this compound.

  • Data Processing & Acceptance Criteria:

    • Generate a calibration curve by plotting the peak area ratio against the nominal concentration. Apply a linear regression with 1/x² weighting, which is common for bioanalytical assays to give less weight to the higher, more variable concentrations.

    • Calculate the concentrations of the QC samples using the regression equation.

    • Run Acceptance: At least 75% of the calibration standards must be within ±15% of their nominal values (±20% at LLOQ). At least 67% of the QC samples must be within ±15% of their nominal values, with at least 50% at each concentration level.

Diagram: Decision Tree for Method Selection

This diagram helps researchers choose the optimal analytical strategy based on experimental needs.

G A Start: Define Analytical Goal for this compound B What is the expected concentration range? A->B C High (ppm) to Mid-Range (high ppb) B->C D Trace Level (low ppb to ppt) B->D E Static Headspace (SHS) is sufficient C->E F Dynamic Headspace (Purge & Trap) is required for sensitivity D->F G Is this compound being used as an Internal Standard for Methane? E->G F->G H Yes G->H I No G->I J Mass Spectrometry (MS) is MANDATORY for isotopic differentiation H->J K Flame Ionization Detector (FID) is a cost-effective option I->K

Caption: Decision tree for selecting an analytical method.

Conclusion and Authoritative Grounding

The validation of an analytical method for this compound in complex matrices is a rigorous process that demands a deep understanding of the analyte's physicochemical properties, the chosen instrumentation, and the regulatory landscape. The combination of Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS) provides the necessary sensitivity, specificity, and robustness to overcome the challenges of volatility and matrix interference. Static headspace is suitable for higher concentrations, while dynamic headspace (Purge and Trap) is superior for trace-level analysis.

Successful validation hinges on adherence to established guidelines from bodies like the ICH, FDA, and EMA. By systematically evaluating parameters such as linearity, accuracy, precision, and stability, researchers can ensure their method is reliable, reproducible, and fit for purpose. The protocols and comparisons provided in this guide serve as a foundational framework for developing and validating scientifically sound and defensible analytical methods for this critical internal standard.

References

  • Varlet, V., Smith, F., & Augsburger, M. (2013). Validation of methane measurement using headspace-GC-MS and quantification by a stable isotope-labeled internal standard generated in situ. Journal of Separation Science, 36(12), 1967-72. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Teledyne Tekmar. (n.d.). Comparison of Static and Dynamic Headspace for Volatile Organic Compounds in Orange Juice. LabRulez GCMS. [Link]

  • U.S. Environmental Protection Agency. (2003). Method 5030C: Purge-and-Trap for Aqueous Samples. SW-846. [Link]

  • Zhou, Y., Wang, C., & Firor, R. (n.d.). Analysis of Permanent Gases and Methane with the Agilent 6820 Gas Chromatograph. Agilent Technologies. [Link]

  • SCION Instruments. (n.d.). Static or Dynamic Headspace Analysis?[Link]

  • Francis Academic Press. (n.d.). Determination of this compound and ethane-D6 in ethylene-D4 by gas chromatography. [Link]

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Evaluating the stability of Methane-d4 under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methane-d4 in Modern Research

This compound, a deuterated isotopologue of methane, is a critical tool in numerous scientific disciplines, including drug metabolism and pharmacokinetic (DMPK) studies, environmental tracing, and advanced materials science.[1] Its utility is intrinsically linked to its stability and the subtle yet significant differences in its physicochemical properties compared to methane. Understanding the stability of this compound is paramount for ensuring the integrity of experimental data and the reliability of research outcomes. This guide will delve into the theoretical underpinnings of its enhanced stability and provide practical methodologies for its evaluation.

The Bedrock of Stability: The Kinetic Isotope Effect (KIE)

The primary reason for the often-enhanced stability of this compound compared to methane lies in the Kinetic Isotope Effect (KIE) . The C-D bond is stronger than the C-H bond due to the lower zero-point energy of the C-D vibrational mode.[2][3] This seemingly small difference in bond energy has profound implications for the kinetics of chemical reactions.

Key Principles of KIE:

  • Higher Activation Energy: Reactions that involve the cleavage of a C-D bond in the rate-determining step will have a higher activation energy compared to the cleavage of a C-H bond.[4]

  • Slower Reaction Rates: Consequently, the rate of reactions involving C-D bond breaking is significantly slower. The ratio of the rate constants (kH/kD) for reactions involving C-H and C-D bonds, respectively, is known as the deuterium KIE and is typically greater than 1.[5] For C-H bond cleavage, this ratio can be as high as 6-10.[5]

This fundamental principle dictates that this compound will generally exhibit greater resistance to degradation under conditions that promote C-H bond cleavage in methane.

Caption: The Kinetic Isotope Effect (KIE) illustrates the higher activation energy and consequently slower reaction rate for this compound due to the stronger C-D bond.

Comparative Stability Analysis: this compound vs. Methane

While direct, comprehensive experimental data comparing the degradation of this compound and methane under all conceivable conditions is not extensively published, we can infer their relative stabilities based on the KIE and known degradation pathways of methane.

Stability ParameterStress ConditionMethane (CH₄) StabilityThis compound (CD₄) StabilityRationale
Thermal Stability High TemperatureDecomposes at elevated temperatures.More Stable The rate-determining step in thermal decomposition is C-H bond cleavage, which has a lower activation energy than C-D bond cleavage.[2]
Photolytic Stability UV/Vis Light ExposureCan undergo photochemical degradation, especially in the presence of photosensitizers.More Stable Photolytic reactions often involve the homolytic cleavage of C-H bonds, which is slower for C-D bonds due to the KIE.
Hydrolytic Stability Acidic/Basic ConditionsGenerally stable against hydrolysis.Equally Stable Hydrolysis is not a typical degradation pathway for methane under normal experimental conditions.
Oxidative Stability Presence of Oxidizing Agents (e.g., O₂, radicals)Susceptible to oxidation, particularly at higher temperatures or in the presence of catalysts.More Stable The initial step in methane oxidation involves the abstraction of a hydrogen atom, a process that is significantly slower for deuterium.[6]
Catalytic Stability Presence of Catalysts (e.g., transition metals)Can be activated and decomposed by various catalysts.More Stable Catalytic activation often involves the interaction and cleavage of C-H bonds, which is energetically more demanding for C-D bonds.

Experimental Protocols for Stability Assessment

A robust stability testing program is essential to experimentally verify the stability of this compound for a specific application. The following protocols are based on established guidelines for stability testing of pharmaceutical products and can be adapted for this compound.[7][8][9]

General Considerations for Stability Studies
  • Batch Selection: Use at least one representative batch of this compound with a known purity profile.

  • Container Closure System: The storage container should be inert and effectively sealed to prevent leakage and contamination. For gaseous samples, specialized gas cylinders or ampoules are required.

  • Analytical Method: A validated, stability-indicating analytical method is crucial. Gas chromatography with a suitable detector (e.g., Flame Ionization Detector (FID) or Mass Spectrometry (MS)) is commonly used to determine the purity of this compound and to detect and quantify any degradation products.[10][11]

Caption: A generalized workflow for conducting a stability study on this compound.

Long-Term Stability Testing

Objective: To evaluate the stability of this compound under recommended storage conditions over a prolonged period.

Methodology:

  • Storage Conditions: Store samples of this compound at the recommended storage temperature and humidity (e.g., 25°C ± 2°C / 60% RH ± 5% RH).[9]

  • Testing Frequency: Analyze the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[7]

  • Parameters to be Tested:

    • Purity (assay)

    • Identification

    • Presence of degradation products

Accelerated Stability Testing

Objective: To predict the long-term stability of this compound by subjecting it to stressed conditions.

Methodology:

  • Storage Conditions: Store samples at elevated temperatures (e.g., 40°C ± 2°C / 75% RH ± 5% RH).[9]

  • Testing Frequency: Analyze the samples at shorter intervals (e.g., 0, 1, 3, and 6 months).[7]

  • Parameters to be Tested: Same as for long-term stability testing.

Forced Degradation (Stress) Studies

Objective: To identify potential degradation pathways and degradation products of this compound.

Methodology:

  • Thermal Stress: Expose this compound to high temperatures (e.g., 50°C, 60°C, and higher) for a defined period.

  • Photostability: Expose this compound to a controlled light source (e.g., xenon lamp) according to ICH Q1B guidelines.

  • Oxidative Stress: Expose this compound to an oxidizing agent (e.g., a mixture with a controlled concentration of oxygen or a radical initiator) under controlled conditions.

  • Acid/Base Hydrolysis: While not a primary degradation pathway, exposure to strong acidic or basic environments can be tested to confirm stability.

Conclusion and Recommendations

This compound is inherently more stable than its non-deuterated counterpart, methane, due to the kinetic isotope effect. This enhanced stability is a significant advantage in many experimental applications. However, it is crucial for researchers to experimentally verify the stability of this compound under the specific conditions of their studies.

Key Recommendations:

  • Always procure this compound from reputable suppliers who provide a certificate of analysis with purity data.

  • Follow recommended storage and handling procedures to maintain the integrity of the product.

  • For critical applications, consider performing a targeted stability study to confirm that this compound remains stable under your specific experimental conditions.

  • Utilize a validated, stability-indicating analytical method to accurately assess purity and detect any potential degradation.

By understanding the principles of its stability and implementing appropriate experimental validation, researchers can confidently use this compound to achieve reliable and reproducible results.

References

  • Francis Academic Press. (n.d.). Determination of this compound and ethane-D6 in ethylene-D4 by gas chromatography. Retrieved from [Link]

  • Determination of this compound and ethane-D6 in ethylene-D4 by gas chromatography. (n.d.). Retrieved from [Link]

  • European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (n.d.). Retrieved from [Link]

  • AIP Publishing. (2019). The effect of deuteration on the optical spectra of compressed methane. Retrieved from [Link]

  • MDPI. (2019). Hydrate Stability and Methane Recovery from Gas Hydrate through CH4–CO2 Replacement in Different Mass Transfer Scenarios. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Kinetic Isotope Effects. Retrieved from [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]

  • National Center for Atmospheric Research. (n.d.). Exploring Methane Oxidation Through Hydrogen Isotopes. Retrieved from [Link]

  • Wikipedia. (n.d.). Methane clumped isotopes. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methane-d4 for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of scientific innovation, particularly in drug discovery and development, the meticulous management of every compound is paramount. Deuterated compounds, such as Methane-d4 (CD₄), are powerful tools in mechanistic studies and advanced analytical techniques. However, their unique properties necessitate a rigorous adherence to safety protocols, extending from initial handling to final disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel, compliance with regulatory standards, and the integrity of your research environment.

Foundational Principles: Understanding the Hazards of this compound

This compound, while a stable isotope and not radioactive, shares the same primary physical hazards as its non-deuterated counterpart, methane (CH₄).[1] A thorough understanding of these hazards is the bedrock of safe disposal.

Hazard ClassificationDescriptionGHS Hazard Statements
Extremely Flammable Gas This compound readily forms explosive mixtures with air.[2] Ignition sources must be rigorously controlled.H220: Extremely flammable gas.[3]
Gas Under Pressure Supplied in compressed gas cylinders (often lecture bottles), which may explode if heated.[3]H280: Contains gas under pressure; may explode if heated.[3]
Simple Asphyxiant As a gas heavier than air, it can displace oxygen in poorly ventilated areas, leading to rapid suffocation.[3][4]May displace oxygen and cause rapid suffocation.[3]

Causality of Precaution: The flammability and compressed gas hazards are the primary drivers for the stringent disposal procedures. Uncontrolled release can lead to a flammable atmosphere, while improper handling of the cylinder can result in catastrophic failure. The asphyxiation risk underscores the critical need for adequate ventilation at all stages of handling and disposal.

The Disposal Hierarchy: A Logic-Driven Approach

The disposal of this compound is not a single action but a process governed by a hierarchy of preferred methods. The primary goal is to minimize environmental release and ensure safety. This decision-making process can be visualized as follows:

DisposalHierarchy Start This compound Cylinder for Disposal Decision1 Is the cylinder completely empty? Start->Decision1 PrepForReturn Prepare Cylinder for Return to Supplier Decision1->PrepForReturn Yes (Pressure ≈ Atmospheric) [Leave ~25 psi if possible] ResidualGas Residual Gas Present Decision1->ResidualGas No (Positive Pressure) Decision2 Can residual gas be safely used in another application? ResidualGas->Decision2 UseGas Transfer to another experiment/user Decision2->UseGas Yes DisposeResidual Dispose of Residual Gas Decision2->DisposeResidual No UseGas->Decision1 ControlledCombustion Controlled Combustion in Fume Hood DisposeResidual->ControlledCombustion ContactEHS Contact Environmental Health & Safety (EHS) DisposeResidual->ContactEHS If combustion is not feasible ControlledCombustion->PrepForReturn

Caption: Decision workflow for this compound cylinder disposal.

Step-by-Step Protocol for Residual Gas Disposal via Controlled Combustion

Directly venting this compound to the atmosphere is strongly discouraged due to its potent greenhouse gas properties. The preferred method for disposing of small, residual amounts of this compound in a laboratory setting is through controlled combustion, which converts it to carbon dioxide (CO₂) and deuterated water (D₂O).

Underlying Principle: This procedure leverages the flammability of methane in a controlled manner to convert it into less hazardous and less environmentally damaging compounds. This must be performed in a certified chemical fume hood to ensure proper ventilation and prevent the buildup of a flammable atmosphere in the lab.

Required Equipment:

  • Certified Chemical Fume Hood

  • Appropriate gas regulator for this compound

  • Inert, flexible tubing (e.g., Tygon®) of minimal necessary length

  • Burner (e.g., Bunsen or Tirrill burner) with a pilot light or spark igniter

  • Personal Protective Equipment (PPE): Safety goggles, flame-retardant lab coat, and appropriate gloves.

Procedure:

  • Preparation and Safety Checks:

    • Ensure the chemical fume hood is operational and has a certified face velocity.

    • Post a sign indicating that a flammable gas procedure is in progress.

    • Remove all other flammable materials and ignition sources from the fume hood.

    • Securely clamp the this compound lecture bottle in an upright position inside the fume hood.[5]

    • Inspect the cylinder valve and regulator for any signs of damage or corrosion. Do not proceed if defects are found.[5]

  • System Assembly:

    • Ensure the cylinder valve is closed.

    • Attach the appropriate regulator to the this compound cylinder. The connections should be metal-to-metal seals; do not use Teflon tape.

    • Connect a suitable length of tubing from the regulator outlet to the inlet of the burner. Secure the tubing with clamps to prevent it from whipping around.[6]

    • Position the burner in the center of the fume hood, away from the walls and any other equipment.

  • Leak Testing (CRITICAL STEP):

    • Close the burner's gas valve and the regulator's outlet valve.

    • Slowly open the main cylinder valve. The high-pressure gauge on the regulator should show the cylinder pressure.

    • Apply a non-reactive leak detection solution (e.g., Snoop® or soapy water) to all connections (cylinder-to-regulator and regulator-to-tubing).

    • Observe for the formation of bubbles, which indicates a leak. If a leak is detected, immediately close the main cylinder valve, depressurize the system, and retighten the connection. Repeat the leak test. DO NOT PROCEED if a leak cannot be resolved.

  • Controlled Combustion:

    • Ignite the burner's pilot light or have the spark igniter ready.

    • Slowly open the regulator's outlet valve to establish a very low flow rate.

    • Open the burner's gas valve and immediately ignite the gas stream.

    • Adjust the regulator to maintain a small, stable, and manageable flame (typically 1-2 inches high). The flame should be blue, indicating efficient combustion.

    • Continue this process until the gas flow ceases and the flame extinguishes itself. This indicates the cylinder is at or very near atmospheric pressure.

  • System Shutdown and Purging:

    • Close the main cylinder valve first.

    • Allow any remaining gas in the regulator and tubing to burn off.

    • Once the flame is out, close the regulator's outlet valve and the burner's valve.

    • Allow the entire apparatus to cool down completely.

    • It is best practice to purge the regulator and tubing with an inert gas like nitrogen to displace any remaining flammable gas.[7]

Preparing the "Empty" Cylinder for Return to the Supplier

Even after venting, a gas cylinder is not truly empty and must be handled as hazardous waste until it is properly processed.[8][9] Department of Transportation (DOT) regulations stipulate that a cylinder that previously contained a flammable gas is still subject to hazardous materials regulations during transport unless it has been cleaned and purged.[9]

Protocol for Supplier Return:

  • Final Pressure: Close the cylinder valve securely. Best practice dictates leaving a slight positive pressure (around 25 psi) in the cylinder to prevent atmospheric contamination and corrosion of the cylinder interior.[10]

  • Disassemble Regulator: Disconnect the regulator and any tubing from the cylinder.

  • Valve Cap: Securely replace the valve protection cap. This is critical for protecting the valve from damage during handling and transport.[8][11]

  • Marking and Labeling:

    • Clearly mark the cylinder as "EMPTY" or "MT".[1][5] This can be done with a tag or a label affixed to the cylinder body.

    • Do not deface or remove the original manufacturer's labels, including the product identification and hazard warnings.[11] These must remain legible for return shipping.

  • Storage for Pickup:

    • Store the marked, capped, empty cylinder in your laboratory's designated area for gas cylinder returns.

    • Continue to store it in an upright position and secured to a wall or cylinder stand.[3]

  • Arrange for Return:

    • Contact your institution's procurement or EHS department to arrange for the cylinder to be returned to the gas supplier (e.g., Airgas, Linde, Sigma-Aldrich).

    • Follow your institution's specific procedures for cylinder pickup and return documentation.[3] Most suppliers have a cylinder rental and return program.[12]

When to Contact Your Environmental Health & Safety (EHS) Department

While the procedures outlined above cover standard scenarios, it is crucial to recognize when professional intervention is necessary. Contact your institution's EHS department immediately if:

  • The cylinder valve is damaged, corroded, or inoperable.[7]

  • You are unable to resolve a gas leak.

  • The identity of the gas in a cylinder is unknown.

  • You are not trained or comfortable with performing the controlled combustion procedure.

  • Your laboratory is not equipped with a suitable, certified fume hood.

Disposing of lecture bottles with unknown contents or damaged valves can be extremely hazardous and costly.[13] Your EHS department has the expertise and resources to manage these non-routine situations safely.

By adhering to this comprehensive guide, you can ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental responsibility, thereby building a culture of trust and excellence in your laboratory.

References

  • Airgas. (2017). Safety Data Sheet: Methane D4. [Link]

  • Redhill Manufacturing. (2014). How To Return Your Unwanted Gas Cylinders. [Link]

  • Daniels Training Services. (2012). Shipment of Empty Division 2.2 Compressed Gas Cylinders. [Link]

  • P2 InfoHouse. (n.d.). Chemical Waste Fact Sheet– No. 4 - Disposal Options for Lecture Bottles. [Link]

  • U.S. Department of Transportation. (n.d.). DOT CHART 15 - Hazardous Materials Markings, Labeling and Placarding Guide. [Link]

  • University of California, Berkeley, College of Chemistry. (n.d.). H&S Section 6: Hazardous Materials Recycling & Disposal. [Link]

  • Linde Gas GmbH. (2022). SAFETY DATA SHEET Methane, compressed. [Link]

  • University of Colorado Boulder. (n.d.). 16.4.3 Operation of Compressed Gas Cylinders. [Link]

  • Synergy Recycling. (n.d.). Disposal of Methane (CH₄). [Link]

  • U.S. Environmental Protection Agency. (n.d.). Standards for Owners and Operators of Hazardous Waste Treatment, Storage, and Disposal Facilities. [Link]

  • Tennessee Technological University. (2015). LECTURE BOTTLE SAFETY STANDARD OPERATING PROCEDURE. [Link]

  • Diversified CPC International. (n.d.). Cylinder Return Instructions. [Link]

  • Ohio State University. (n.d.). Safe Handling of Compressed Gases in the Laboratory and Plant. [Link]

  • PubChem, National Institutes of Health. (n.d.). (2H4)Methane. [Link]

  • University of Notre Dame. (2017). Laboratory Flammable/Combustible Liquid & Compressed Gas Handling/Storage Procedure. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]

  • Oregon OSHA. (n.d.). OSHA FACT SHEET Compressed Gas Safety. [Link]

  • Hampshire College. (2012). Lab Safety Manual: Working with Hazardous Materials. [Link]

  • Air Liquide. (n.d.). Safety Data Sheet Methane. [Link]

  • Welker. (n.d.). D.O.T. Requirements for the Transportation of Sample Cylinders. [Link]

  • Mitchell Williams Law Firm. (n.d.). U.S. DOT Hazardous Material Requirements for Transporting “Empty” Skid Tanks. [Link]

  • University of California, Berkeley, College of Chemistry. (n.d.). H&S Section 6: Hazardous Materials Recycling & Disposal. [Link]

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Navigating the Invisible Hazard: A Guide to Personal Protective Equipment for Methane-d4

Author: BenchChem Technical Support Team. Date: February 2026

For the adept researcher, scientist, and drug development professional, the manipulation of isotopically labeled compounds like Methane-d4 (CD4) is a routine yet critical task. While chemically similar to its ubiquitous counterpart, methane (CH4), the unique applications of this compound in mechanistic studies, tracer experiments, and neutron scattering demand a rigorous and nuanced approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond mere compliance to instill a culture of proactive safety and operational excellence in your laboratory.

Understanding the Risks: More Than Just Methane

This compound is classified as an extremely flammable gas and a gas under pressure.[1][2] The primary hazards associated with its handling are:

  • Extreme Flammability: this compound can form explosive mixtures with air and must be kept away from all potential ignition sources, including heat, sparks, and open flames.[1]

  • Gas Under Pressure: Cylinders of this compound contain gas at high pressure, which may explode if heated.[1][2]

  • Asphyxiation: As a simple asphyxiant, this compound can displace oxygen in the air, particularly in enclosed spaces, leading to rapid suffocation without warning.[1][3]

It is crucial to recognize that while this compound is not considered toxic, the physical hazards it presents are significant and require meticulous planning and the consistent use of appropriate personal protective equipment (PPE).

Core Directive: Your Personal Protective Equipment Protocol

A robust PPE program is your first and most critical line of defense. The following table summarizes the essential PPE for handling this compound, with detailed explanations of the causality behind each recommendation.

Body Part Required PPE Rationale and Expert Insight
Eyes/Face Safety glasses with side shields or chemical splash goggles.[1] A face shield may be required for high-pressure operations.Protects against potential splashes of condensed gas and debris in the event of a sudden release of pressure.
Skin and Body Flame-retardant and anti-static protective clothing. A lab coat is the minimum requirement for low-pressure applications.Mitigates the risk of ignition from static discharge and provides a barrier against flash fires.
Hands Insulated gloves when handling cylinders; chemically compatible gloves for downstream applications.Protects against frostbite from contact with rapidly expanding gas and chemical exposure in subsequent experimental steps.
Respiratory Not typically required in well-ventilated areas. However, a self-contained breathing apparatus (SCBA) is essential for emergency response.[3]This compound is an asphyxiant. In case of a significant leak, an SCBA is necessary to enter an oxygen-deficient environment safely.

Operational Plan: From Receiving to Disposal

A self-validating safety system is built on a foundation of clear, sequential protocols. The following workflow provides a step-by-step guide for the safe handling of this compound cylinders and their use in a laboratory setting.

Safe_Methane_d4_Handling cluster_receiving Receiving and Storage cluster_preparation Preparation for Use cluster_operation Gas Delivery and Reaction cluster_shutdown Shutdown and Disposal Receiving Receive Cylinder Inspect Inspect Cylinder Receiving->Inspect Visually check for damage Store Store Securely Inspect->Store Upright and chained Transport Transport to Hood Store->Transport Use cylinder cart Secure Secure in Hood Transport->Secure Regulator Attach Regulator Secure->Regulator Leak_Test Perform Leak Test Regulator->Leak_Test Use Snoop® or equivalent Ventilate Ensure Ventilation Leak_Test->Ventilate Verify fume hood function Open_Valve Open Main Valve Slowly Ventilate->Open_Valve Set_Pressure Set Delivery Pressure Open_Valve->Set_Pressure To_Reaction Introduce to Reaction Set_Pressure->To_Reaction Close_Valve Close Main Valve To_Reaction->Close_Valve After use Purge Purge System Close_Valve->Purge With inert gas Tag_Cylinder Tag Empty Cylinder Purge->Tag_Cylinder Return Return to Supplier Tag_Cylinder->Return

Caption: Safe Handling Workflow for this compound Cylinders.

Step-by-Step Methodology

1. Receiving and Inspection:

  • Upon receipt, visually inspect the this compound cylinder for any signs of damage, such as dents or corrosion.[4]

  • Ensure the valve protection cap is securely in place.

  • Verify that the cylinder is properly labeled with its contents and associated hazards.

2. Storage:

  • Store cylinders in a well-ventilated, dry, and cool area, away from direct sunlight and sources of heat.[1][5] Cylinder temperatures should not exceed 52°C (125°F).[1]

  • Cylinders must be stored in an upright position and firmly secured with chains or straps to prevent them from falling over.[5]

  • Store flammable gases separately from oxidizing gases.[5]

3. Transportation:

  • Always use a suitable hand truck or cylinder cart to move cylinders; do not drag, roll, or slide them.[1][6]

  • Keep the valve protection cap in place until the cylinder is secured and ready for use.

4. Preparation for Use:

  • Secure the this compound cylinder in a designated area within a fume hood or a well-ventilated enclosure.

  • Use only regulators and equipment rated for flammable gases and the specific cylinder pressure.[1]

  • Before opening the main valve, ensure all downstream connections are secure and leak-tight.

  • Perform a leak test on all connections using a non-corrosive leak detection fluid (e.g., Snoop®) or a handheld gas detector.

5. Gas Delivery and Reaction:

  • Ensure adequate ventilation before initiating gas flow.[7]

  • Slowly open the main cylinder valve.

  • Use the regulator to adjust the delivery pressure to the minimum required for your application.

  • Introduce the this compound to your reaction apparatus through a closed system to prevent release into the laboratory atmosphere.

6. Shutdown and Disposal:

  • After use, close the main cylinder valve securely.[1]

  • Purge the gas lines with an inert gas, such as nitrogen or argon, to remove any residual this compound.

  • When the cylinder is empty, label it as "EMPTY" and store it separately from full cylinders.

  • Return empty or partially used cylinders to the supplier for proper handling and disposal. Do not attempt to refill or dispose of the cylinder yourself.[6]

Disposal Plan: Beyond the Cylinder

While the primary disposal route for the gas is through return to the supplier, consideration must be given to the byproducts of your research.

  • Ventilation and Scrubbing: Any unreacted this compound should be vented through a certified laboratory fume hood. For larger quantities or continuous flow experiments, consider passing the exhaust through a scrubber or a combustion chamber to neutralize the flammable gas.

  • Waste Products: Any waste materials generated from reactions involving this compound should be handled and disposed of according to your institution's hazardous waste management protocols. The isotopic labeling does not typically alter the chemical waste profile, but it is prudent to clearly label the waste as containing deuterated compounds.

By adhering to these rigorous safety protocols and understanding the rationale behind them, you can confidently and safely harness the power of this compound in your research endeavors, ensuring the integrity of your work and the well-being of your team.

References

  • Airgas. (2017). Methane D4 SAFETY DATA SHEET. [Link]

  • Linde Gas GmbH. (2022). SAFETY DATA SHEET Methane, compressed. [Link]

  • Hess Corporation. (2018). Methane Safety Data Sheet. [Link]

  • The National Institute for Occupational Safety and Health (NIOSH). (n.d.). Compressed Gases - Safety Checklist Program for Schools. Centers for Disease Control and Prevention. [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.106 - Flammable liquids. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1926.152 - Flammable liquids. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.101 - Compressed gases (general requirements). [Link]

  • Synergy Recycling. (n.d.). Disposal of Methane (CH₄). [Link]

  • Government of Ontario. (2016). D-4-1 Assessing Methane Hazards from Landfill Sites. [Link]

  • Justrite. (2024). OSHA Flammable Storage Requirements. [Link]

  • Foresight. (2025). How to Choose the Right PPE for Hazardous Gases. [Link]

  • National Institutes of Health (NIH), Office of Research Services. (n.d.). Safety Guidelines on Cryogens and Compressed Gases. [Link]

  • Intergovernmental Panel on Climate Change (IPCC). (n.d.). CH4 EMISSIONS FROM SOLID WASTE DISPOSAL. [Link]

  • CO2Meter. (2025). Compressed Gas Cylinder Safety, OSHA Compliance and CO2 Gas Monitoring Solutions. [Link]

  • United States Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. [Link]

  • Risk & Safety Solutions. (n.d.). OSHA Limits for Flammable Liquids. [Link]

  • United States Environmental Protection Agency (EPA). (2025). Basic Information about Landfill Gas. [Link]

  • Workplace Safety, Inc. (2024). Flammable and Combustible Liquids: Storage and Handling. [Link]

  • Meritus Gas Partners. (n.d.). PPE and Safety Equipment. [Link]

  • Oregon Occupational Safety and Health Administration (OSHA). (n.d.). OSHA FACT SHEET Compressed Gas Safety. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.